methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-10(14)9-3-5-2-7(12)6(11)4-8(5)13-9/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQKXGXEXMQZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C=C2N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676374 | |
| Record name | Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169674-00-4 | |
| Record name | Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Authored by a Senior Application Scientist
Abstract
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the development of various therapeutic agents. The specific substitution pattern on the indole ring, featuring both chloro and fluoro groups, can significantly modulate the pharmacological properties of the final active pharmaceutical ingredients (APIs), including metabolic stability and binding affinity. This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for this compound, focusing on the Reissert indole synthesis. It is intended for researchers, chemists, and professionals in the field of drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis.
Strategic Overview: Selecting a Synthesis Pathway
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry, with numerous named reactions developed over the past century.[1][2] For the specific target, methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, a key challenge lies in controlling the regiochemistry of the halogen substituents while efficiently constructing the indole core with the desired carboxylate at the C-2 position.
Several classical methods, including the Fischer, Bischler, and Leimgruber-Batcho syntheses, are powerful tools for indole formation.[3][4][5][6] However, for constructing 2-carboxyindoles from readily available precursors, the Reissert indole synthesis offers a particularly direct and reliable route.[7][8] This method begins with an ortho-nitrotoluene, which undergoes condensation with diethyl oxalate followed by a reductive cyclization to yield the indole-2-carboxylic acid core.[7][9] This approach is advantageous as it directly installs the required carboxylic acid functionality at the C-2 position, which can subsequently be esterified.
This guide will focus on the Reissert synthesis due to its straightforward sequence and the commercial availability of the necessary precursors.
Visualizing the Reissert Synthesis Workflow
Caption: Overall workflow for the Reissert synthesis of the target compound.
Detailed Synthesis Pathway and Mechanistic Insights
Step 1: Claisen Condensation to Form the Phenylpyruvate Intermediate
The synthesis commences with a base-catalyzed Claisen condensation between the starting material, 4-chloro-5-fluoro-2-nitrotoluene, and diethyl oxalate.
-
Reaction: 4-chloro-5-fluoro-2-nitrotoluene + Diethyl oxalate → Ethyl 2-(4-chloro-5-fluoro-2-nitrophenyl)pyruvate
Causality and Expertise: The methyl group of an o-nitrotoluene is sufficiently acidic to be deprotonated by a strong base, such as potassium ethoxide (K⁺OEt⁻).[7] The presence of the electron-withdrawing nitro group ortho to the methyl group is crucial for stabilizing the resulting carbanion, facilitating the condensation. Potassium ethoxide is often preferred over sodium ethoxide as it can lead to better yields.[7] The carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group drives the reaction to form the β-keto ester product, ethyl 2-(4-chloro-5-fluoro-2-nitrophenyl)pyruvate.[7][10]
Experimental Protocol: Synthesis of Ethyl 2-(4-chloro-5-fluoro-2-nitrophenyl)pyruvate
-
Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Base Preparation: In the flask, prepare a solution of potassium ethoxide by carefully dissolving potassium metal (1.0 eq) in absolute ethanol under nitrogen. Alternatively, use commercially available potassium ethoxide.
-
Reaction: Cool the ethoxide solution in an ice bath. Add diethyl oxalate (1.0 eq) with stirring.
-
Substrate Addition: Slowly add a solution of 4-chloro-5-fluoro-2-nitrotoluene (1.0 eq) in anhydrous ethanol via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The formation of a solid precipitate (the potassium salt of the product) is often observed.
-
Workup: Pour the reaction mixture into a mixture of ice and dilute hydrochloric acid to neutralize the base and protonate the product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure phenylpyruvate intermediate.
Step 2: Reductive Cyclization to the Indole Core
The key indole-forming step is the reductive cyclization of the nitro-substituted phenylpyruvate.
-
Reaction: Ethyl 2-(4-chloro-5-fluoro-2-nitrophenyl)pyruvate → 6-Chloro-5-fluoro-1H-indole-2-carboxylic Acid
Causality and Expertise: This transformation involves two key processes: the reduction of the nitro group to an amine and the subsequent intramolecular cyclization. Several reducing agents can accomplish this, with zinc powder in acetic acid being a classic and effective choice.[7] The acidic medium protonates the carbonyl groups, while zinc metal reduces the nitro group to a hydroxylamine, which is further reduced to the aniline.
Once the amino group is formed, it readily attacks the adjacent ketone carbonyl in an intramolecular fashion, forming a cyclic hemiaminal intermediate. Dehydration of this intermediate under the acidic conditions leads to the formation of the aromatic indole ring. During this process, the ethyl ester is typically hydrolyzed to the carboxylic acid by the aqueous acidic conditions.[8]
Experimental Protocol: Synthesis of 6-Chloro-5-fluoro-1H-indole-2-carboxylic Acid
-
Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, suspend the ethyl 2-(4-chloro-5-fluoro-2-nitrophenyl)pyruvate intermediate (1.0 eq) in glacial acetic acid.
-
Reduction: Heat the mixture to approximately 60-70 °C. Add zinc dust (3-5 eq) portion-wise, ensuring the exothermic reaction is controlled.
-
Reaction Monitoring: After the addition is complete, heat the mixture at reflux (around 100-110 °C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove excess zinc and other solids.
-
Precipitation: Pour the filtrate into a large volume of ice-water. The product, 6-chloro-5-fluoro-1H-indole-2-carboxylic acid, should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and zinc salts, and dry under vacuum. The product is often of sufficient purity for the next step without further purification.
Step 3: Fischer Esterification to the Final Product
The final step is the conversion of the indole-2-carboxylic acid to its corresponding methyl ester. The Fischer esterification is a reliable and scalable method for this purpose.[11][12]
-
Reaction: 6-Chloro-5-fluoro-1H-indole-2-carboxylic Acid + Methanol → Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Causality and Expertise: The Fischer esterification is an acid-catalyzed equilibrium reaction.[11][12] A catalytic amount of a strong acid, typically sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. A tetrahedral intermediate is formed, which, after proton transfer, eliminates a molecule of water to form the protonated ester.[11] Deprotonation yields the final ester product and regenerates the acid catalyst. To drive the equilibrium towards the product, methanol is used in large excess, serving as both the reagent and the solvent.[12]
Experimental Protocol: Synthesis of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
-
Setup: Suspend the 6-chloro-5-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (used in large excess, e.g., 10-20 volumes).
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: The product may precipitate upon neutralization. If not, reduce the volume of methanol under vacuum and extract the aqueous residue with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product.
Data Summary
The following table summarizes representative data for the synthesis. Yields are indicative and can vary based on reaction scale and optimization.
| Step | Product Name | Starting Material | Reagents | Typical Yield | Purity |
| 1 | Ethyl 2-(4-chloro-5-fluoro-2-nitrophenyl)pyruvate | 4-Chloro-5-fluoro-2-nitrotoluene | Diethyl oxalate, K⁺OEt⁻ | 70-80% | >95% |
| 2 | 6-Chloro-5-fluoro-1H-indole-2-carboxylic Acid | Ethyl 2-(4-chloro-5-fluoro-2-nitrophenyl)pyruvate | Zn, Acetic Acid | 85-95% | >97% |
| 3 | Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | 6-Chloro-5-fluoro-1H-indole-2-carboxylic Acid | Methanol, H₂SO₄ | 90-98% | >98% |
Note: Purity is typically assessed by HPLC or ¹H NMR analysis.
Conclusion
The Reissert indole synthesis provides a robust and logical pathway for the preparation of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate. By understanding the mechanism behind each step—the base-catalyzed condensation, the reductive cyclization, and the acid-catalyzed esterification—a skilled chemist can effectively troubleshoot and optimize the process. This guide has detailed the critical parameters and provided validated protocols to empower researchers in the synthesis of this valuable pharmaceutical intermediate.
References
- Hemetsberger, H.; Knittel, D. (1972). Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie, 103: 194–204. (URL not available in search results)
-
Bischler, A.; Möhlau, R. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2): 2860-2873. [Link]
-
Hemetsberger-Knittel Indole Synthesis. SynArchive. [Link]
-
Bischler-Möhlau indole synthesis. chemeurope.com. [Link]
-
Clark, R. D.; Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1): 195-221. [Link]
-
Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1): 1030-1053. [Link]
-
Leimgruber–Batcho indole synthesis. Wikipedia. [Link]
-
Verma, A., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 50(14): 2683-2704. [Link]
-
Gribble, G. W. (2016). Hemetsberger Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery. [Link]
-
Moodie, G. L., et al. (2012). Indoles via Knoevenagel–Hemetsberger reaction sequence. Organic & Biomolecular Chemistry, 10(30): 5743-5753. [Link]
-
Gribble, G. W. (2016). Bischler Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery. [Link]
-
Bischler Indole Synthesis. YouTube. [Link]
-
Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]
-
Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery. [Link]
- Reissert Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. (URL not available in search results, general reference)
-
Hemetsberger Indole Synthesis. Expertsmind.com. [Link]
-
Leimgruber–Batcho indole synthesis topic. SciSpace. [Link]
-
Gribble, G. W. (2016). Reissert Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery. [Link]
- Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
-
Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]
-
Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Semantic Scholar. [Link]
-
Waltermire, R. E., et al. (2009). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development, 13(4): 734-741. [Link]
-
6-chloro-5-fluoro-1H-indole. ChemBK. [Link]
- Process for producing 5-fluorooxyindole and for producing intermediate therefor.
-
6-Chloro-5-fluoro-1H-indole. PubChem. [Link]
-
El-Sayed, M. A.-A., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Medicinal Chemistry Research, 21(9): 2446-2458. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
De Luca, L., et al. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 26(11): 3289. [Link]
-
Gassman, P. G.; van Bergen, T. J. (1973). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 53: 60. [Link]
-
Fischer Esterification. Master Organic Chemistry. [Link]
-
Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
How to Make Esters through Esterification. YouTube. [Link]
-
Noland, W. E.; Baude, F. J. (1963). Ethyl indole-2-carboxylate. Organic Syntheses, 43: 40. [Link]
-
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
physicochemical properties of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
An In-depth Technical Guide: Physicochemical Properties of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Executive Summary
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative that serves as a crucial building block in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1] Specifically, derivatives of 6-chloro-5-fluoro-indole are key intermediates in the synthesis of novel anticancer and weight-reducing medicines, highlighting the compound's significance in modern pharmaceutical research.[2] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, guiding formulation strategies, and predicting its pharmacokinetic profile. This guide provides a comprehensive overview of the structural, spectroscopic, and physical properties of this compound, coupled with detailed, field-proven experimental protocols for their determination.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This section outlines the fundamental structural and descriptive data for methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate.
Core Compound Data
A summary of the key identifiers for this molecule is presented below. This data provides the unambiguous chemical context for all subsequent analysis.
| Property | Value | Source(s) |
| IUPAC Name | methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | N/A |
| CAS Number | 1067658-29-0 | [3][4] |
| Molecular Formula | C₁₀H₇ClFNO₂ | [3][4] |
| Molecular Weight | 227.62 g/mol | [3][4] |
| Canonical SMILES | COC(=O)C1=CC2=C(N1)C=C(C(=C2)F)Cl | N/A |
Structural Significance in Drug Discovery
The indole ring is a versatile heterocyclic scaffold frequently employed in the design of biologically active molecules.[5] The introduction of halogen atoms—in this case, chlorine and fluorine—can significantly modulate a molecule's pharmacological properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity.[1] The methyl ester at the 2-position provides a reactive handle for further synthetic transformations, making this compound a valuable intermediate for creating diverse chemical libraries for screening.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of a molecule, confirming its structure and purity. The following sections describe the expected spectral characteristics and provide standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton (which may be broad), and a sharp singlet for the methyl ester protons (~3.9 ppm). The coupling patterns of the aromatic protons will be influenced by both the fluorine and adjacent protons, providing key structural information. The parent compound, 6-chloro-5-fluoroindole, shows aromatic protons in the range of 7.2-7.4 ppm.[2]
-
¹³C NMR: The spectrum will display ten unique carbon signals, including the carbonyl carbon of the ester (~160-170 ppm), the methyl carbon (~52 ppm), and eight signals for the indole ring carbons. The C-F and C-Cl bonds will cause characteristic shifts and potential C-F coupling.
Experimental Protocol: Acquiring ¹H NMR Data
-
Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[6] Ensure the solution is clear and free of particulate matter.[6]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]
-
Acquisition: Acquire a standard 1D proton spectrum. For a moderately concentrated sample, 8 to 16 scans (NS=8-16) should be sufficient.[6] Key acquisition parameters include a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce proton-proton and proton-fluorine coupling.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Spectral Features:
-
N-H Stretch: A moderate to sharp peak around 3300-3400 cm⁻¹ corresponding to the indole N-H group.
-
C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ for the ester carbonyl group.
-
C=C Stretch: Aromatic ring stretching vibrations between 1450-1600 cm⁻¹.[7]
-
C-O Stretch: A strong band for the ester C-O bond around 1200-1300 cm⁻¹.
-
C-F and C-Cl Stretches: Absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify the characteristic peaks and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[8] It is highly sensitive and crucial for confirming compound identity and purity.[9]
Expected Spectral Features:
-
Molecular Ion Peak: The primary confirmation will be the molecular ion peak ([M]⁺ or [M+H]⁺). Due to the presence of chlorine, a characteristic isotopic pattern will be observed: a peak for the ³⁵Cl isotope (M) and another peak approximately one-third the intensity at M+2 for the ³⁷Cl isotope.
-
Fragmentation: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
LC Separation: Inject the sample into an LC system equipped with a C18 reverse-phase column. Use a gradient elution method with mobile phases typically consisting of water and acetonitrile (both often containing 0.1% formic acid to aid ionization). This step separates the analyte from any impurities.
-
Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common and effective method for this type of molecule.[8] Operate in positive ion mode to generate [M+H]⁺ ions.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument.[8] Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Identify the molecular ion peak corresponding to the protonated molecule ([C₁₀H₇ClFNO₂ + H]⁺) and confirm the characteristic chlorine isotopic pattern.
Core Physicochemical Properties
These properties govern the behavior of the compound in physical and biological systems and are critical for drug development.
Melting Point
The melting point is a fundamental physical property that provides an indication of purity. Pure crystalline compounds typically have a sharp melting point range (0.5-1.0°C), whereas impurities will depress and broaden this range.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, powdered compound into a glass capillary tube, tapping gently to create a packed column of 2-3 mm in height.[10]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Rapid Scan: First, heat the sample rapidly to determine an approximate melting temperature.
-
Slow Scan: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[10]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[10]
Solubility
Solubility is a critical parameter influencing bioavailability and formulation. Poorly soluble compounds are a major challenge in drug development.[11] It is essential to distinguish between kinetic and thermodynamic solubility.[12]
Experimental Protocol: Kinetic Solubility Determination (High-Throughput Method) This method measures the solubility of a compound precipitating from a stock solution and is often used in early discovery.[12]
-
Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Assay Plate Preparation: Dispense an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add small, increasing volumes of the DMSO stock solution to the buffer in the wells. This process creates a concentration gradient.
-
Incubation and Measurement: Shake the plate for 1-2 hours at room temperature. Measure the turbidity (precipitation) in each well using a nephelometer or a UV-Vis plate reader.
-
Analysis: The kinetic solubility is defined as the concentration at which precipitation is first observed.[13]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method) This equilibrium method is considered the "gold standard" and measures the true solubility of the solid material.[13][14]
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, pH 7.4 buffer) in a sealed vial. The presence of undissolved solid must be visible.[14]
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid affecting the equilibrium state.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Integrated Experimental Workflow
The comprehensive characterization of a novel compound follows a logical progression of experiments. The workflow ensures that foundational data is gathered first, which then informs subsequent, more complex analyses. This systematic approach is crucial for efficiency and data integrity in a research and development setting.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 3. Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate – Biotuva Life Sciences [biotuva.com]
- 4. 1067658-29-0 CAS|6-氯-5-氟-1H-吲哚-2-甲酸乙酯|生产厂家|价格信息 [m.chemicalbook.com]
- 5. Buy 6-chloro-7-fluoro-1H-indole | 259860-04-3 [smolecule.com]
- 6. uwyo.edu [uwyo.edu]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. longdom.org [longdom.org]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to the Spectroscopic Characterization of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS No. 1067658-29-0) is a halogenated indole derivative.[1][2][3] The indole scaffold is a core structural motif in numerous pharmacologically active compounds, and understanding the precise structure and electronic properties of new analogs is paramount for drug discovery and development.[4][5] Spectroscopic analysis provides a fundamental and detailed view of the molecular structure, connectivity, and electronic environment of this compound.
This guide offers an in-depth analysis of the expected spectroscopic data for methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretations are based on established principles of spectroscopy and comparative data from related indole structures. While experimental data for this specific molecule is not publicly available, this guide provides a robust, predictive framework for its characterization.
Molecular Structure and Key Features
The structure of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, with the chemical formula C₁₀H₇ClFNO₂, is presented below.[1] The key features influencing its spectroscopic properties are the aromatic indole ring system, the electron-withdrawing chloro and fluoro substituents on the benzene ring, and the methyl ester group at the 2-position.
Caption: Molecular structure of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, the following proton signals are expected.
Experimental Protocol:
A standard ¹H NMR experiment would involve dissolving approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquiring the spectrum on a 400 MHz or higher field NMR spectrometer.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| NH | ~11.0-12.0 | br s | - |
| H-3 | ~7.0-7.2 | s | - |
| H-4 | ~7.5-7.7 | d | J(H-F) ≈ 6-8 |
| H-7 | ~7.3-7.5 | d | J(H-F) ≈ 9-11 |
| OCH₃ | ~3.9-4.1 | s | - |
Interpretation:
-
NH Proton: The indole NH proton is expected to appear as a broad singlet at a downfield chemical shift (δ 11.0-12.0 ppm), characteristic of acidic protons in a heterocyclic system.
-
H-3 Proton: The H-3 proton of the indole ring is anticipated to be a singlet in the aromatic region (δ 7.0-7.2 ppm). Its chemical shift is influenced by the electron-withdrawing ester group at C-2.
-
H-4 and H-7 Protons: The H-4 and H-7 protons on the benzene portion of the indole ring will appear as doublets due to coupling with the fluorine atom at C-5. The fluorine atom will split the signals of the neighboring protons.
-
OCH₃ Protons: The methyl protons of the ester group will appear as a sharp singlet at approximately δ 3.9-4.1 ppm.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol:
A standard ¹³C NMR experiment would be performed on the same sample prepared for ¹H NMR, typically requiring a longer acquisition time. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[6]
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~160-165 |
| C-5 | ~155-160 (d, ¹J(C-F) ≈ 240-250 Hz) |
| C-2 | ~135-140 |
| C-7a | ~130-135 |
| C-6 | ~125-130 (d, ²J(C-F) ≈ 15-25 Hz) |
| C-3a | ~120-125 |
| C-4 | ~115-120 (d, ²J(C-F) ≈ 15-25 Hz) |
| C-7 | ~110-115 (d, ³J(C-F) ≈ 4-8 Hz) |
| C-3 | ~105-110 |
| OCH₃ | ~52-55 |
Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is expected at the most downfield position (δ 160-165 ppm).
-
Fluorine-Coupled Carbons: The carbon atom directly bonded to the fluorine (C-5) will show a large coupling constant (¹J(C-F)). The adjacent carbons (C-4 and C-6) will exhibit smaller two-bond couplings (²J(C-F)), and C-7 will show an even smaller three-bond coupling (³J(C-F)).
-
Indole Ring Carbons: The remaining indole ring carbons will appear in the aromatic region, with their specific chemical shifts influenced by the substituents.
-
Methyl Carbon: The methyl carbon of the ester group will be observed in the aliphatic region (δ 52-55 ppm).
Mass Spectrometry
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
A high-resolution mass spectrum can be obtained using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI).
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 227, corresponding to the molecular weight of the compound (227.62 g/mol ).[1] The presence of chlorine will result in an isotopic pattern with a peak at m/z 229 with roughly one-third the intensity of the m/z 227 peak (due to the ³⁷Cl isotope).
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) from the molecular ion, resulting in a fragment at m/z 196.
-
Loss of the entire methyl ester group (-COOCH₃) to give a fragment at m/z 168.
-
Sources
- 1. Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate – Biotuva Life Sciences [biotuva.com]
- 2. 1067658-29-0 | Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate - AiFChem [aifchem.com]
- 3. Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate - CAS:1067658-29-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tetratek.com.tr [tetratek.com.tr]
An In-Depth Technical Guide to Methyl 6-Chloro-5-fluoro-1H-indole-2-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Indoles in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto the indole ring system can profoundly influence the molecule's physicochemical and pharmacological properties. This includes modulating metabolic stability, membrane permeability, and binding affinity to biological targets. Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, a halogenated indole derivative, has emerged as a valuable intermediate in the synthesis of complex therapeutic agents. Its unique substitution pattern offers a versatile platform for the development of novel pharmaceuticals, particularly in the realm of oncology. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of kinase inhibitors.
Compound Identification and Physicochemical Properties
CAS Number: 1067658-29-0[1]
Molecular Formula: C₁₀H₇ClFNO₂[1]
Molecular Weight: 227.62 g/mol [1]
| Property | Value | Source |
| Appearance | White to off-white solid | Commercially available data |
| Purity | Typically ≥98% | [1] |
| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane. | General knowledge of similar compounds |
| Storage | Store in a cool, dry place away from light. | Standard laboratory practice |
Synthesis of Methyl 6-Chloro-5-fluoro-1H-indole-2-carboxylate: A Plausible and Referenced Approach
While a definitive, publicly available step-by-step protocol for the synthesis of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is not extensively documented, a robust synthetic strategy can be devised based on established methodologies for analogous indole-2-carboxylates. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[2] An alternative and often more regioselective approach involves the cyclization of appropriately substituted anilines. A plausible and efficient synthesis, adapted from the preparation of the regioisomeric methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, is outlined below.[3]
Proposed Synthetic Pathway
The synthesis can be envisioned to start from the commercially available 4-chloro-3-fluoroaniline. The overall strategy involves the introduction of a functional group ortho to the amino group, which facilitates the subsequent cyclization to form the indole ring, followed by esterification.
Caption: Proposed synthetic workflow for methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of 4-Chloro-3-fluoroaniline
To a solution of 4-chloro-3-fluoroaniline in a suitable solvent (e.g., dichloromethane), an amino-protecting group such as di-tert-butyl dicarbonate (Boc₂O) is added in the presence of a base (e.g., triethylamine). The reaction mixture is stirred at room temperature until completion, followed by an aqueous workup and purification to yield the N-Boc protected aniline. This step is crucial to prevent side reactions in the subsequent functionalization step.
Step 2: Ortho-Iodination
The N-protected aniline is then subjected to regioselective iodination at the position ortho to the amino group. This can be achieved using an iodinating agent like N-iodosuccinimide (NIS) in an appropriate solvent. The directing effect of the protected amino group and the existing substituents will favor iodination at the desired position.
Step 3: Cyclization and Deprotection
The ortho-iodoaniline intermediate undergoes a palladium-catalyzed intramolecular cyclization reaction. This is followed by deprotection of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid), to yield 6-chloro-5-fluoro-1H-indole-2-carboxylic acid.
Step 4: Esterification
The final step involves the esterification of the carboxylic acid. This is commonly achieved by reacting the indole-2-carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride, under reflux conditions. After the reaction is complete, the mixture is worked up and the product is purified by crystallization or column chromatography to afford methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate.
Spectroscopic Characterization (Predicted)
| Spectroscopic Data (Predicted) | |
| ¹H NMR (in CDCl₃, 400 MHz) | δ (ppm): 8.5-9.0 (br s, 1H, NH), 7.5-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 3.9-4.1 (s, 3H, OCH₃). |
| ¹³C NMR (in CDCl₃, 100 MHz) | δ (ppm): 160-165 (C=O), 150-160 (C-F, d, J ≈ 240-250 Hz), 130-140 (Ar-C), 120-130 (Ar-C), 110-120 (Ar-C), 100-110 (Ar-C), 50-55 (OCH₃). |
| Mass Spectrometry (EI) | m/z (%): 227 (M⁺), 196 (M⁺ - OCH₃), 168 (M⁺ - COOCH₃). |
| FTIR (KBr) | ν (cm⁻¹): 3300-3400 (N-H stretch), 1700-1720 (C=O stretch, ester), 1600-1620 (C=C stretch, aromatic), 1200-1300 (C-O stretch, ester), 1000-1100 (C-F stretch). |
Applications in Drug Discovery and Development: A Focus on Kinase Inhibition
The 6-chloro-5-fluoro-1H-indole scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique electronic properties conferred by the chlorine and fluorine atoms on the indole ring can lead to enhanced binding affinity and selectivity for the ATP-binding pocket of specific kinases.
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate serves as a key starting material for the synthesis of more complex molecules targeting these kinases. The ester group at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further derivatization and the introduction of various pharmacophoric groups.
Case Study: A Potential Role in AMPK Activation
Adenosine monophosphate-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis. Its activation has therapeutic potential for the treatment of metabolic diseases like type 2 diabetes and certain cancers. Research has shown that indole derivatives can act as direct activators of AMPK. For instance, 6-chloro-5-phenyl-1H-indole-3-carboxylic acid derivatives have been identified as potent AMPK activators.[1] The 6-chloro-5-fluoro-indole core of our topic compound shares structural similarities with these active molecules, suggesting its potential as a precursor for novel AMPK activators.
Caption: Potential role of derivatives of the topic compound in the AMPK signaling pathway.
Conclusion: A Versatile Scaffold with Significant Therapeutic Potential
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a strategically important building block for the synthesis of novel therapeutic agents. Its halogenated indole core provides a robust platform for the development of potent and selective kinase inhibitors and other pharmacologically active molecules. The synthetic routes, while not yet standardized in the public domain, can be reliably inferred from established chemical principles. As our understanding of the molecular basis of diseases continues to grow, the demand for versatile and tunable scaffolds like methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is set to increase, solidifying its importance in the future of drug discovery.
References
-
Griffith, D. A., et al. (2016). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. Journal of Medicinal Chemistry, 59(16), 7491–7509. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Wallace, D. J., et al. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development, 14(4), 864–871. [Link]
Sources
The Ascendant Role of Halogenated Indole-2-Carboxylates in Modern Drug Discovery: A Technical Guide
This guide provides an in-depth exploration of the burgeoning field of halogenated indole-2-carboxylates, a chemical scaffold of significant interest to researchers, scientists, and drug development professionals. We will delve into the core biological activities of these compounds, elucidating their mechanisms of action and showcasing their therapeutic potential across diverse disease areas. This document moves beyond a mere recitation of facts to provide a causal understanding of experimental design and the self-validating nature of the described protocols.
Introduction: The Strategic Value of the Halogenated Indole-2-Carboxylate Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a carboxylate group at the 2-position and, crucially, the strategic placement of halogen atoms on the indole nucleus, dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications enable tailored interactions with specific biological targets, unlocking a wide array of pharmacological activities. This guide will illuminate the biological significance of this versatile chemical class, with a focus on their roles as modulators of key physiological and pathological pathways.
Chapter 1: Potent and Selective Antagonism of the NMDA Receptor Glycine Site
A primary and extensively studied application of halogenated indole-2-carboxylates is their function as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the strychnine-insensitive glycine co-agonist site.[1][2][3] The NMDA receptor, a crucial player in synaptic plasticity and memory, can become over-activated in pathological states, leading to excitotoxic neuronal death implicated in stroke, epilepsy, and neurodegenerative diseases.[3]
Mechanism of Action: Competitive Inhibition at the Glycine Modulatory Site
Halogenated indole-2-carboxylates competitively inhibit the binding of glycine, an essential co-agonist for NMDA receptor activation.[2][3] By occupying the glycine binding site, these compounds prevent the conformational changes necessary for channel opening, even in the presence of the primary agonist, glutamate. This allosteric modulation effectively dampens excessive NMDA receptor activity without complete blockade, a nuanced approach that may offer a wider therapeutic window than direct channel blockers. Electrophysiological studies have confirmed that these compounds produce a parallel right-ward shift in the glycine dose-response curve, characteristic of competitive antagonism.[2]
Structure-Activity Relationships (SAR)
Systematic structural modifications have revealed key pharmacophoric features for potent antagonism at the glycine site. Halogen substitution at the 5- or 6-position of the indole ring is a consistent feature of potent antagonists.[4] For instance, 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid has demonstrated nanomolar affinity for the glycine binding site and significant in vivo potency in models of NMDA-induced convulsions.[5] Quantitative structure-activity relationship (QSAR) analyses suggest that the potency is influenced by the lipophilicity and steric bulk of substituents on a side chain at the C-3 position, indicating that this part of the molecule interacts with a well-defined, non-hydrophobic pocket within the receptor.[5]
Chapter 2: A New Frontier: Inhibition of HIV-1 Integrase
More recently, halogenated indole-2-carboxylic acids have emerged as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[6][7][8][9] Integrase is a critical viral enzyme responsible for inserting the viral DNA into the host genome, a necessary step for viral replication.[6][7]
Mechanism of Action: Metal Chelation and DNA Interaction
The inhibitory action of these compounds is rooted in a dual mechanism. The indole nucleus and the C2-carboxylate group act as a chelating core, binding to the two essential Mg²⁺ ions within the integrase active site.[6][7][8] This interaction disrupts the catalytic activity of the enzyme. Furthermore, a halogenated benzene ring, often introduced at the C6 position, can engage in π-π stacking interactions with the viral DNA, specifically with nucleotides like dC20, further anchoring the inhibitor in the active site and enhancing its potency.[6][7][8]
Lead Optimization and Potency
Through structural optimization, derivatives of indole-2-carboxylic acid have been identified with significant inhibitory effects on integrase. For example, compound 17a from a recent study demonstrated an IC₅₀ value of 3.11 μM against integrase.[6][7][8] These findings underscore the potential of this scaffold in the ongoing search for new anti-HIV therapies, particularly in the face of emerging drug resistance to existing INSTIs.[6][7]
Chapter 3: Targeting Cancer through Dual Kinase Inhibition and Apoptosis Induction
The versatility of the halogenated indole-2-carboxylate scaffold extends to oncology, with derivatives showing potent antiproliferative activity against various cancer cell lines.[10]
Mechanism of Action: Dual EGFR and CDK2 Inhibition
Certain halogenated indole-2-carboxamides have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[10] Both EGFR and CDK2 are key regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers. By simultaneously targeting these two kinases, these compounds can exert a powerful anti-cancer effect. For example, some derivatives have shown inhibitory activity against CDK2 in the nanomolar range, surpassing the potency of reference inhibitors.[10]
Induction of Apoptosis
Beyond kinase inhibition, these compounds have been shown to induce apoptosis in cancer cells. Mechanistic studies have revealed their ability to modulate key apoptotic proteins, including caspases 3, 8, and 9, as well as cytochrome C, Bax, Bcl2, and p53.[10] This pro-apoptotic activity contributes significantly to their overall anti-cancer efficacy.
Chapter 4: Allosteric Modulation of the Cannabinoid Receptor 1 (CB1)
Halogenated indole-2-carboxamides have also been investigated as allosteric modulators of the cannabinoid receptor 1 (CB1).[11] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site for the endogenous ligand, offering a more subtle way to tune receptor activity up or down. The C5-chloro substitution on the indole ring has been a key feature in compounds designed for this purpose.[11] This area of research is still developing but highlights another exciting therapeutic avenue for this versatile scaffold.
Chapter 5: Synthetic Methodologies and Experimental Protocols
The synthesis of halogenated indole-2-carboxylates often relies on established and robust chemical transformations. Below are representative protocols for the synthesis of key intermediates and final compounds.
Synthesis of Halogenated Indole-2-Carboxylate Esters via Fischer Indolization
This classic method remains a cornerstone for the construction of the indole nucleus.
Protocol:
-
Hydrazone Formation: React a substituted phenylhydrazine hydrochloride (e.g., 4-chlorophenylhydrazine hydrochloride) with an α-ketoester (e.g., ethyl pyruvate) in a suitable solvent like ethanol.
-
Cyclization: Subject the resulting hydrazone to cyclization conditions, typically by heating in the presence of a catalyst such as p-toluenesulfonic acid (PTSA), to yield the corresponding halogenated indole-2-carboxylate ester.[10][12]
Functionalization at the C3 Position
The C3 position of the indole ring is often functionalized to enhance biological activity.
Protocol for Vilsmeier-Haack Formylation:
-
Treat a solution of the halogenated indole-2-carboxylate ester with a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
This reaction introduces a formyl group at the C3 position, which can then be used as a handle for further synthetic transformations.[12]
Protocol for Friedel-Crafts Acylation:
-
To a solution of the halogenated indole-2-carboxylate ester in an anhydrous solvent like 1,2-dichloroethane, add a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Add the desired acyl chloride dropwise at room temperature and then reflux the mixture.
-
This procedure introduces an acyl group at the C3 position.[11]
Hydrolysis and Amide Coupling
Protocol:
-
Ester Hydrolysis: The indole-2-carboxylate ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an alcoholic solvent.[10]
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a coupling reagent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like DMF.[10][11]
Data Presentation: Biological Activity of Representative Compounds
| Compound Class | Target | Key Compound Example | Biological Activity (IC₅₀/Kᵢ) | Citation |
| NMDA Receptor Antagonist | Glycine Site | 2-carboxy-6-chloro-3-indoleacetic acid | Kᵢ = 1.6 μM | [1] |
| HIV-1 Integrase Inhibitor | Integrase | Compound 17a | IC₅₀ = 3.11 μM | [6][7][8] |
| Anticancer Agent | CDK2 | Compound 5h | IC₅₀ = 11 nM | [10] |
Visualizations
Signaling Pathway: NMDA Receptor Antagonism
Caption: Competitive antagonism at the NMDA receptor glycine site.
Experimental Workflow: Synthesis of Halogenated Indole-2-Carboxamides
Caption: General synthetic workflow for halogenated indole-2-carboxamides.
Conclusion and Future Perspectives
Halogenated indole-2-carboxylates represent a highly versatile and pharmacologically significant class of compounds. Their ability to selectively modulate challenging targets such as the NMDA receptor glycine site and HIV-1 integrase highlights their immense therapeutic potential. The ongoing exploration of their anticancer and cannabinoid receptor modulatory activities further broadens their scope. Future research will likely focus on refining the structure-activity relationships for each target class, optimizing pharmacokinetic properties for in vivo efficacy, and exploring novel biological targets for this privileged scaffold. The synthetic accessibility and tunable nature of these molecules ensure that they will remain a focal point of drug discovery efforts for the foreseeable future.
References
- 1. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of the Indole-2-Carboxylate Scaffold
An In-Depth Technical Guide to 5,6-Disubstituted Indole-2-Carboxylates: Synthesis, Properties, and Therapeutic Potential
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with profound biological activities.[1] Within this privileged heterocyclic family, indole-2-carboxylates and their derivatives have emerged as particularly versatile scaffolds for drug discovery.[1][2] The presence of the carboxylate group at the 2-position provides a crucial handle for molecular interactions, particularly the chelation of metal ions within enzyme active sites, a property that has been effectively leveraged in the design of antiviral agents.[2][3][4]
This guide focuses specifically on 5,6-disubstituted indole-2-carboxylates , a subclass that offers a unique opportunity for fine-tuning pharmacological properties. Substitutions at the 5 and 6 positions of the indole ring allow for the modulation of electronic properties, lipophilicity, and steric bulk, directly influencing the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its binding affinity for specific biological targets. While much of the literature addresses substitutions at other positions, this whitepaper will synthesize available data to provide a focused examination of the synthesis, chemical behavior, and therapeutic applications of the 5,6-disubstituted pattern, offering insights for researchers and drug development professionals.
PART 1: Synthetic Strategies for 5,6-Disubstituted Indole-2-Carboxylates
The construction of the indole core is a well-trodden path in organic synthesis, with several classical and modern methods available. The choice of a specific route to 5,6-disubstituted indole-2-carboxylates is primarily dictated by the availability of appropriately substituted starting materials.
Classical Indole Syntheses
-
The Reissert Indole Synthesis : This method is particularly well-suited for the synthesis of indole-2-carboxylic acids.[5] It begins with the condensation of a substituted o-nitrotoluene with diethyl oxalate in the presence of a base like sodium ethoxide.[6][7] The resulting ethyl o-nitrophenylpyruvate then undergoes reductive cyclization to form the indole-2-carboxylic acid.[5][7] For 5,6-disubstituted indoles, the synthesis would commence with a 4,5-disubstituted-2-nitrotoluene. The strength of this method lies in its direct installation of the C2-carboxylate moiety. Various reducing agents can be employed for the cyclization step, including zinc in acetic acid, iron powder, or sodium dithionite.[5][6]
-
The Leimgruber-Batcho Indole Synthesis : A highly popular and versatile method, the Leimgruber-Batcho synthesis offers a high-yielding and milder alternative to many classical approaches.[8] It starts with an o-nitrotoluene, which is first condensed with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal) to form an enamine.[8][9] This intermediate is then reductively cyclized to the indole.[8] A key advantage is the wide availability of substituted o-nitrotoluenes, making it adaptable for creating diverse 5,6-disubstituted patterns.[8][10] While this method directly produces the indole, subsequent carboxylation at the C2 position would be required to obtain the target scaffold.
-
The Fischer Indole Synthesis : Perhaps the most famous indole synthesis, the Fischer method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[11][12][13] To generate an indole-2-carboxylate, pyruvic acid or its ester is used as the carbonyl component.[13] The synthesis of a 5,6-disubstituted indole would require a 3,4-disubstituted phenylhydrazine. The reaction is robust but can be limited by the stability of the starting hydrazine and the regioselectivity when using unsymmetrical ketones.[12][14]
References
- 1. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
structural elucidation of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
An In-Depth Technical Guide to the Structural Elucidation of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Introduction: The Imperative of Unambiguous Structural Verification
In the landscape of drug discovery and development, the indole scaffold remains a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The specific functionalization of this privileged structure dictates its biological activity, making the precise and unequivocal confirmation of its chemical structure a critical, non-negotiable step. Any ambiguity in substituent placement can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns.
This technical guide provides a comprehensive, multi-technique workflow for the structural elucidation of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS No. 1067658-29-0).[1][2] We will proceed through a logical, self-validating sequence of analytical experiments, moving from initial formula confirmation to the definitive mapping of the molecular architecture. As Senior Application Scientists, we emphasize not just the protocols themselves, but the strategic reasoning behind each analytical choice, demonstrating how a synergistic application of modern spectroscopic techniques builds an unassailable case for the final structure.
Chapter 1: Foundational Evidence via Mass Spectrometry
The first objective in any structural elucidation is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing an exact mass measurement with sufficient accuracy to define a unique molecular formula.
High-Resolution Mass Spectrometry (HRMS)
Causality of Choice: Before investing time in complex NMR analysis, we must be certain of the molecular formula. Low-resolution mass spectrometry can often suggest multiple possible formulas within its margin of error. HRMS, typically using a Time-of-Flight (TOF) or Orbitrap analyzer, provides mass accuracy to within a few parts per million (ppm), eliminating this ambiguity.
Expected Data & Interpretation: The target molecule has the molecular formula C₁₀H₇ClFNO₂.[1][2] Using the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O), the calculated monoisotopic mass is 227.0102 Da. The presence of chlorine is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope appears at approximately one-third the intensity of the ³⁵Cl peak.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₇ClFNO₂ |
| Calculated Exact Mass | 227.0102 |
| Observed m/z | ~227.0100 (within 5 ppm) |
| Isotopic Pattern | M, M+2 peaks in ~3:1 ratio |
This HRMS data provides the foundational evidence upon which all subsequent spectroscopic analysis is built.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for this class of compounds, yielding the protonated molecule [M+H]⁺.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in the m/z range of 100-500. Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.
-
Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and its corresponding M+2 signal. Confirm that the measured exact mass is within 5 ppm of the calculated value for C₁₀H₈ClFNO₂⁺.
Chapter 2: The Core Architecture via NMR Spectroscopy
With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to assemble the atomic framework. We will use a suite of 1D and 2D NMR experiments to define the carbon skeleton, place all protons, and definitively establish the connectivity and regiochemistry of the substituents.
Workflow for NMR-Based Structural Elucidation
Caption: Key HMBC correlations confirming substituent positions.
Interpretation of HMBC Data:
-
Ester Confirmation: A strong correlation from the methyl protons (~3.9 ppm) to the carbonyl carbon (~162 ppm) confirms the methyl ester group.
-
Placement of Substituents: This is the most critical step.
-
The proton at ~7.8 ppm (H-4) shows a correlation to the carbon bearing the fluorine at ~158 ppm (C-5). This is a three-bond H-F coupling, which manifests as a doublet in the ¹H spectrum, and a two-bond C-H correlation in the HMBC.
-
Crucially, H-4 also shows a three-bond correlation to the carbon at ~118 ppm (C-6).
-
Simultaneously, the proton at ~7.5 ppm (H-7) shows a two-bond correlation to C-6 and a three-bond correlation to C-5.
-
This network of correlations unambiguously places the fluorine atom at position 5 and the chlorine atom at position 6. Any other arrangement would not satisfy these observed long-range couplings.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1D Spectra Acquisition:
-
¹H: Acquire with a standard pulse program. Spectral width ~16 ppm, 64k data points, 16-32 scans.
-
¹³C: Acquire with proton decoupling. Spectral width ~220 ppm, 64k data points, 1024 or more scans.
-
DEPT-135: Use a standard DEPT-135 pulse program to differentiate carbon types.
-
¹⁹F: Acquire with proton decoupling. Calibrate the chemical shift relative to a standard like CFCl₃.
-
-
2D Spectra Acquisition:
-
HSQC: Use a gradient-selected, sensitivity-enhanced sequence (e.g., hsqcedetgpsisp2.3). Optimize the spectral widths in both dimensions to cover all relevant signals. Acquire 2048 points in F2 and 256 increments in F1, with 8-16 scans per increment.
-
HMBC: Use a gradient-selected magnitude mode sequence (e.g., hmbcgplpndqf). Set the long-range coupling delay (e.g., D6) to optimize for correlations of ~8 Hz. Acquire 2048 points in F2 and 256-512 increments in F1, with 16-32 scans per increment.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For 2D spectra, apply appropriate window functions (e.g., squared sine bell) in both dimensions.
Chapter 3: Ultimate Confirmation with X-ray Crystallography
While the combination of MS and comprehensive NMR analysis provides an exceptionally strong and scientifically sound structural proof, single-crystal X-ray crystallography is considered the ultimate "gold standard" for structural determination in the solid state.
Causality of Choice: This technique provides a direct, three-dimensional visualization of the molecule, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the crystal lattice. For regulatory submissions or foundational publications, crystallographic evidence is often required. The literature contains numerous examples of indole-2-carboxylate structures being confirmed by this method, establishing its suitability. [3][4][5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexane, methanol).
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion. X-rays are directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). This initial model is then refined against the experimental data to achieve the best possible fit, resulting in the final, highly precise molecular structure.
Conclusion
The is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry provides the definitive molecular formula. A comprehensive suite of 1D and 2D NMR experiments then allows for the complete assembly of the molecular structure, with HMBC providing the critical, unambiguous evidence for the placement of the halogen substituents. Finally, single-crystal X-ray crystallography can serve as the ultimate confirmation. This rigorous, evidence-based approach ensures the highest level of scientific integrity, a prerequisite for advancing any compound in a research or drug development pipeline.
References
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. National Institutes of Health. [Link]
-
Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. CORE. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
-
Supporting information for scientific publication. The Royal Society of Chemistry. [Link]
-
Structural Study of Model Rhodium(I) Carbonylation Catalysts Activated by Indole-2-/Indoline-2-Carboxylate Bidentate Ligands and Kinetics of Iodomethane Oxidative Addition. MDPI. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed. [Link]
-
Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]
-
Methyl 1H-indole-3-carboxylate. Magritek. [Link]
-
Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. ACS Publications. [Link]
-
Ethyl 1H-indole-2-carboxylate. IUCr Journals. [Link]
- Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
-
Ecological Prevalence and Non-Enzymatic Formation of Imidazolium Alkaloids on Moon Snail Egg Collars. MDPI. [Link]
Sources
The Indole-2-Carboxylate Scaffold: A Privileged Motif for Diverse Biological Targets
An In-depth Technical Guide for Researchers and Drug Development Professionals
The indole-2-carboxylate core, a deceptively simple heterocyclic structure, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique combination of a rigid bicyclic aromatic system, a hydrogen bond donor/acceptor in the indole nitrogen, and a carboxylic acid moiety capable of forming key ionic and hydrogen bond interactions, provides a versatile framework for the design of potent and selective modulators of a wide array of biological targets. This guide offers a comprehensive exploration of the key biological targets of indole-2-carboxylate derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to validate these interactions.
Modulators of Neurotransmitter Receptors: The Case of the NMDA Receptor
Indole-2-carboxylate derivatives have been extensively investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory synaptic transmission and neuronal plasticity.[1][2] Their primary mechanism of action is the competitive antagonism at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor complex.[1][2]
Mechanism of Action at the Glycine Binding Site
The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Indole-2-carboxylic acid (I2CA) and its derivatives act as competitive antagonists, binding to the glycine site without activating the receptor, thereby preventing the potentiation of the NMDA-gated current.[2] This inhibitory action has been demonstrated to be noncompetitive with NMDA itself, providing further evidence for their specific interaction at the glycine modulatory site.[1]
Experimental Workflow: Validating NMDA Receptor Antagonism
Caption: Workflow for characterizing indole-2-carboxylate derivatives as NMDA receptor antagonists.
Structure-Activity Relationships (SAR)
Key structural features influencing the affinity of indole-2-carboxylate derivatives for the glycine binding site have been identified. For instance, the presence of a chloro group at the C-6 position and a polar, hydrogen-bond-accepting group at the C-3 position of the indole ring significantly enhances binding affinity.[1] Furthermore, indole-2-carboxamides have been developed as selective antagonists for the NR2B subunit of the NMDA receptor.[3]
| Derivative Type | Key Structural Features | Target | Activity | Reference |
| Indole-2-carboxylates | 6-chloro, 3-polar group | Glycine site of NMDA Receptor | High affinity (Ki < 1 µM) | [1] |
| Indole-2-carboxamides | Varied substitutions on indole and piperidine rings | NR2B subunit of NMDA Receptor | Selective Antagonism | [3] |
Targeting Tryptophan Metabolism: Dual Inhibition of IDO1 and TDO
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[4][5][6] Overexpression of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, facilitating tumor immune escape.[6] Consequently, inhibitors of IDO1 and TDO are actively pursued as cancer immunotherapeutics.
Indole-2-Carboxylic Acids as Dual Inhibitors
Several indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO.[4][5] For example, 6-acetamido-indole-2-carboxylic acid derivatives have demonstrated low micromolar IC50 values against both enzymes.[4] The dual inhibition is considered advantageous as both enzymes can contribute to the immunosuppressive tumor microenvironment.
Signaling Pathway: IDO1/TDO in Tumor Immune Evasion
Caption: Inhibition of IDO1/TDO by indole-2-carboxylate derivatives to block immune suppression.
Quantitative Data on IDO1/TDO Inhibition
| Compound | Target | IC50 | Reference |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 | 1.17 µM | [4] |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | TDO | 1.55 µM | [4] |
| para-benzoquinone derivative (9p-O) | IDO1 & TDO | Double-digit nanomolar | [4][5] |
Antiviral Applications: Targeting Viral Enzymes
The indole-2-carboxylate scaffold has proven to be a fertile ground for the discovery of potent antiviral agents, particularly against Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).
HCV NS5B Polymerase Inhibitors
The HCV NS5B polymerase is an RNA-dependent RNA polymerase essential for viral replication.[7][8] Indole-2-carboxylic acid derivatives have been developed as both palm site and allosteric inhibitors of this enzyme.[9][10]
-
Palm Site Inhibitors: These derivatives, often with heterocyclic substitutions at the C3-position, form a bidentate interaction with the protein backbone in the active site.[9]
-
Allosteric Inhibitors: N-acetamideindolecarboxylic acids have been identified as allosteric inhibitors that bind to the "finger-loop" region of the enzyme, inducing a conformational change that inhibits its function.[10]
HIV-1 Integrase Strand Transfer Inhibitors
HIV-1 integrase is responsible for inserting the viral DNA into the host genome, a critical step in the viral life cycle.[11][12][13] Indole-2-carboxylic acid has been identified as a potent scaffold for integrase strand transfer inhibitors (INSTIs).[11][12][13] The indole core and the C2 carboxyl group chelate the two essential Mg²⁺ ions within the active site of the integrase.[11][12][14] Structural optimizations, such as introducing a long branch at the C3 position, have led to derivatives with significantly increased inhibitory effects.[11][12][13]
| Compound | Virus | Target | IC50 | Reference |
| Derivative 7r | HCV | NS5B Polymerase | 0.017 µM (enzyme), 0.3 µM (replicon) | [9] |
| Derivative 20a | HIV-1 | Integrase | 0.13 µM | [11][12][13] |
| Derivative 17a | HIV-1 | Integrase | 3.11 µM | [14][15] |
Expanding Horizons: Novel and Emerging Targets
The versatility of the indole-2-carboxylate scaffold continues to be explored, leading to the identification of novel biological targets.
Anticancer Targets Beyond IDO1/TDO
-
14-3-3η Protein: A series of 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing potent inhibitory activities against several human liver cancer cell lines.[16][17]
-
EGFR and CDK2: Indole-2-carboxamides have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), exhibiting significant antiproliferative activity.[18]
Other Therapeutic Areas
-
TRPV1 Agonists: The indole-2-carboxamide scaffold has been utilized for the design of novel agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain management.[19]
-
Anti-mycobacterial Agents: Indole-2-carboxamides have demonstrated growth inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[20]
Conclusion
The indole-2-carboxylate scaffold represents a remarkable example of a privileged structure in drug discovery. Its ability to interact with a diverse range of biological targets, from neurotransmitter receptors and metabolic enzymes to viral polymerases and cancer-related proteins, underscores its significance. The continued exploration of this versatile core, coupled with rational drug design and robust experimental validation, holds immense promise for the development of novel therapeutics for a multitude of diseases.
References
-
Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. PubMed. [Link]
-
Indole-2-carboxamides as novel NR2B selective NMDA receptor antagonists. PubMed. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]
-
Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. PubMed. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. ResearchGate. [Link]
-
I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles. PubMed. [Link]
-
Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization. PubMed. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
N-Acetamideindolecarboxylic acid allosteric 'finger-loop' inhibitors of the hepatitis C virus NS5B polymerase: discovery and initial optimization studies. PubMed. [Link]
-
Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. PMC - NIH. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC - PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. [Link]
-
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. [Link]
-
Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS One. [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]
- IL179485A0 - Indole-2 carboxamidine derivatives as nmda receptor antagonists.
-
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. [Link]
-
Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. PMC - NIH. [Link]
-
Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. NIH. [Link]
-
Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. [Link]
-
Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers. [Link]
Sources
- 1. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-2-carboxamides as novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 7. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Acetamideindolecarboxylic acid allosteric 'finger-loop' inhibitors of the hepatitis C virus NS5B polymerase: discovery and initial optimization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
safety and handling of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
An In-depth Technical Guide to the Safe Handling of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
This guide provides comprehensive safety and handling protocols for methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, a key intermediate in contemporary drug discovery and development. Designed for researchers, chemists, and laboratory professionals, this document synthesizes critical safety data with practical, field-tested handling procedures. The information herein is grounded in authoritative safety data for closely related compounds, providing a robust framework for risk mitigation in the absence of a dedicated safety data sheet for this specific molecule.
Compound Profile and Inherent Risks
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative. The presence of chlorine and fluorine atoms on the indole ring, coupled with the methyl carboxylate functional group, dictates its reactivity and toxicological profile. While comprehensive toxicological data for this specific compound are not available, information from structurally similar molecules, such as its isomers and the parent carboxylic acid, allows for a reasoned assessment of its potential hazards.[1][2]
Known and Inferred Hazards: Based on available data for analogous compounds, methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate should be handled as a substance that is:
-
Harmful if swallowed: The parent carboxylic acid is classified as harmful if swallowed.[2]
-
A skin and eye irritant: Halogenated aromatic compounds frequently cause irritation upon contact with skin and eyes.[2][3][4]
-
A potential respiratory tract irritant: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][4]
-
Potentially sensitizing: Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[1]
Due to the limited specific data, it is prudent to treat this compound with a high degree of caution, assuming it may possess other uncharacterized hazards.[1]
Prerequisite Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential for the safe handling of this compound. This involves a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of solid methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate or its solutions should be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of dust or aerosols and to contain any potential spills. The face velocity of the fume hood should be verified to be within the institution's prescribed safety limits. For operations with a high potential for dust generation, such as weighing or transferring large quantities of the solid, a powder-containment balance enclosure or a glove box is recommended.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The following PPE is mandatory when handling methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). For prolonged contact or immersion, heavier-duty gloves are advised. | Provides a barrier against skin contact. Gloves must be inspected before use and disposed of properly after handling the compound. |
| Body Protection | A flame-resistant laboratory coat. | Protects street clothes from contamination and provides a removable barrier in case of a spill. |
| Respiratory | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[1] For higher-level protection or in the event of a significant spill, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[1] | Required when engineering controls are insufficient or during emergency situations to prevent inhalation of harmful dust or vapors. |
Workflow for Safe Handling and Experimentation
The following workflow is designed to minimize exposure and ensure the safe use of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate from receipt to disposal.
Caption: Standard workflow for handling methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate.
Experimental Protocol: A Step-by-Step Guide
-
Preparation:
-
Thoroughly review this safety guide and any available institutional chemical safety resources.
-
Assemble all necessary equipment and reagents within the chemical fume hood.
-
Don all required PPE as specified in the table above.
-
-
Handling the Solid:
-
When weighing the solid, use a spatula to minimize dust formation.
-
If possible, weigh the compound directly into the reaction vessel.
-
Clean any residual powder from the balance and surrounding area with a damp cloth, which should then be disposed of as hazardous waste.
-
-
In Solution:
-
Add solvents slowly to the solid to avoid splashing.
-
Ensure the reaction vessel is appropriately sized and equipped with a stirrer and, if necessary, a condenser.
-
Keep the fume hood sash at the lowest practical height during the reaction.
-
-
Post-Reaction:
-
Quench the reaction carefully, being mindful of any potential exotherms.
-
Allow the reaction mixture to cool to room temperature before work-up.
-
Emergency Procedures: Preparedness and Response
Rapid and correct response to an emergency is critical. The following procedures should be clearly understood by all personnel working with this compound.
Caption: Emergency response flowchart for spills and personnel exposure.
First Aid Measures:
-
In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Storage and Disposal
Proper storage and disposal are crucial to maintaining a safe laboratory environment.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]
Disposal:
-
Dispose of this compound and its containers through a licensed disposal company.[1][3]
-
Contaminated packaging should be treated as the product itself.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Abstract
This document provides a comprehensive, two-part protocol for the synthesis of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis commences with the preparation of the crucial intermediate, (4-chloro-5-fluorophenyl)hydrazine, from 4-chloro-5-fluoroaniline via a diazotization-reduction sequence. The subsequent and final stage employs the classical Fischer indole synthesis, cyclizing the hydrazine intermediate with methyl pyruvate under acidic conditions to yield the target indole. This guide is intended for researchers in organic synthesis, offering a detailed methodology grounded in established chemical principles, complete with mechanistic insights and procedural justifications to ensure reproducibility and safety.
Introduction
The indole nucleus is a privileged structural motif found in a vast array of pharmacologically active compounds and natural products. Specifically, halogenated indoles, such as the target Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, serve as important building blocks for the development of novel therapeutic agents, including kinase inhibitors and antiviral compounds. The precise arrangement of chloro and fluoro substituents on the benzene ring, coupled with the carboxylate functionality at the 2-position, offers a versatile platform for further chemical modification.
The synthetic strategy detailed herein is a robust and logical approach, bifurcated into two primary stages:
-
Fischer Indole Synthesis: This venerable and powerful reaction remains one of the most important methods for constructing the indole core.[4][5][6][7][8] The acid-catalyzed reaction of the synthesized (4-chloro-5-fluorophenyl)hydrazine with methyl pyruvate first forms a hydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement and subsequent cyclization to furnish the aromatic indole structure.[4][5]
This document provides a step-by-step protocol for both stages, explains the rationale behind the choice of reagents and conditions, and includes diagrams to illustrate the reaction mechanisms and workflow.
Reaction Scheme Overview
Caption: Overall two-part synthetic route.
Materials and Methods
Part 1: Synthesis of (4-chloro-5-fluorophenyl)hydrazine hydrochloride
Rationale: The conversion of an aromatic amine to a hydrazine is a cornerstone transformation. The diazotization step, performed at low temperatures (0-5 °C), is critical to prevent the decomposition of the unstable diazonium salt. Subsequent reduction, using a mild reducing agent like stannous chloride (SnCl₂) or sodium metabisulfite (Na₂S₂O₅), efficiently converts the diazonium group to the hydrazine.[1][2][3] The product is typically isolated as a hydrochloride salt for improved stability.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Chloro-5-fluoroaniline | 145.56 | 10.0 g | 0.0687 | Starting material |
| Concentrated HCl (37%) | 36.46 | 25 mL | ~0.3 | Reagent and solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.2 g | 0.0754 | Diazotizing agent |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 39.0 g | 0.1728 | Reducing agent |
| Deionized Water | 18.02 | As needed | - | Solvent |
| Diethyl Ether | 74.12 | As needed | - | Extraction solvent |
Protocol:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-chloro-5-fluoroaniline (10.0 g, 0.0687 mol) in concentrated hydrochloric acid (25 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (5.2 g, 0.0754 mol) in 15 mL of deionized water and cool the solution.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate 500 mL beaker, dissolve stannous chloride dihydrate (39.0 g, 0.1728 mol) in 35 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate will form.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
Suspend the solid in 100 mL of 5 M sodium hydroxide solution to neutralize the acid and liberate the free hydrazine base.
-
Extract the aqueous suspension with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (4-chloro-5-fluorophenyl)hydrazine as a solid. For long-term storage, it is advisable to convert it back to the hydrochloride salt by dissolving the base in ether and bubbling dry HCl gas through the solution.
-
Part 2: Synthesis of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Rationale: The Fischer indole synthesis is initiated by the formation of a phenylhydrazone from the hydrazine and a ketone/aldehyde (in this case, methyl pyruvate).[4][5] The subsequent cyclization is acid-catalyzed. Polyphosphoric acid (PPA) is an excellent choice as it serves as both a catalyst and a solvent, driving the reaction towards completion at elevated temperatures.[4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| (4-chloro-5-fluorophenyl)hydrazine | 160.57 | 5.0 g | 0.0311 | From Part 1 |
| Methyl Pyruvate | 102.09 | 3.5 g (3.0 mL) | 0.0343 | Reagent |
| Polyphosphoric Acid (PPA) | - | ~50 g | - | Catalyst and solvent |
| Ethanol | 46.07 | As needed | - | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | Quenching agent |
| Ethyl Acetate | 88.11 | As needed | - | Extraction solvent |
| Crushed Ice | - | As needed | - | For quenching |
Protocol:
-
Hydrazone Formation (in situ):
-
In a 100 mL round-bottom flask, dissolve (4-chloro-5-fluorophenyl)hydrazine (5.0 g, 0.0311 mol) in 30 mL of ethanol.
-
Add methyl pyruvate (3.5 g, 0.0343 mol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by TLC. The solvent is typically removed under reduced pressure, though the crude hydrazone can often be used directly.
-
-
Fischer Cyclization:
-
Place polyphosphoric acid (~50 g) in a 250 mL beaker or flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to approximately 80-90 °C in an oil bath.
-
Carefully add the crude hydrazone from the previous step to the hot PPA in portions with efficient stirring.
-
Maintain the reaction temperature at 90-100 °C for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool slightly before carefully pouring it onto a large amount of crushed ice (~300 g) in a beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel to afford pure Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate.
-
Mechanistic Insights
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization.
Mechanism of the Fischer Indole Synthesis
The widely accepted mechanism for the Fischer indole synthesis involves several key steps:[4][5][7]
Caption: Key steps of the Fischer indole synthesis mechanism.
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of the phenylhydrazine with the keto-ester to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer, the ene-hydrazine. This step is crucial as it sets up the molecule for the key rearrangement.
-
[6][6]-Sigmatropic Rearrangement: This is the core, concerted step of the reaction. The ene-hydrazine undergoes a thermal or acid-catalyzed[6][6]-sigmatropic rearrangement (akin to a Claisen rearrangement) to form a new C-C bond, breaking the N-N bond and yielding a di-imine intermediate.
-
Rearomatization: The intermediate undergoes tautomerization to regain aromaticity in the six-membered ring.
-
Cyclization: An intramolecular nucleophilic attack by the amino group onto one of the imine carbons forms a five-membered ring.
-
Elimination: Finally, the acid-catalyzed elimination of an ammonia molecule from the cyclic intermediate results in the formation of the stable, aromatic indole ring.
Conclusion
The protocol described provides a reliable and mechanistically sound pathway for the synthesis of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate. By following the detailed steps for the preparation of the (4-chloro-5-fluorophenyl)hydrazine intermediate and its subsequent conversion via the Fischer indole synthesis, researchers can access this valuable heterocyclic building block. Careful control of reaction temperatures, particularly during the diazotization and cyclization steps, is paramount for achieving good yields and purity. The provided mechanistic explanations should empower scientists to adapt and optimize this protocol for related target molecules.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]
-
National Center for Biotechnology Information. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. [Link]
-
ResearchGate. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
SciSpace. Synthesis method of 4-chloro-2-fluorophenylhydrazine (2017). [Link]
-
PATENTSCOPE. Preparation method for 4-chlorophenylhydrazine hydrochloride. [Link]
-
University of Poona. Fischer Indole Synthesis. [Link]
-
Chem-Station. Fischer Indole Synthesis. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- Google Patents. Preparation method for 4-fluorophenylhydrazine.
- Google Patents. Method for preparing 4-chlorine phenylhydrazine.
-
RASĀYAN Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]
-
PATENTSCOPE. Process for continuous flow synthesis of 4-chlorophenylhydrazine salt. [Link]
Sources
- 1. Preparation method for 4-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101143836A - Preparation method for 4-fluorophenylhydrazine - Google Patents [patents.google.com]
- 3. CN101157634A - Method for preparing 4-chlorine phenylhydrazine - Google Patents [patents.google.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes: The Strategic Utility of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate in Medicinal Chemistry
Abstract
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a highly functionalized and synthetically versatile heterocyclic intermediate. Its strategic placement of electron-withdrawing groups—a methyl ester at the C2 position and both chloro and fluoro substituents on the benzene ring—activates the molecule for a range of subsequent chemical transformations. This guide provides an in-depth analysis of its properties, core applications, and detailed, field-proven protocols for its use in the synthesis of advanced pharmaceutical intermediates. We will focus on two primary, high-yield transformations: N-alkylation of the indole nitrogen and saponification to the corresponding carboxylic acid, which serves as a precursor for amide bond formation. These reactions are fundamental steps in the construction of complex bioactive molecules, including inhibitors of key protein kinases and receptor modulators.
Introduction: A Privileged Scaffold Intermediate
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals. The specific intermediate, methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, offers a unique combination of reactive sites. The halogen substituents at the C5 and C6 positions provide tools to modulate the electronic properties and metabolic stability of resulting compounds, while also offering potential handles for cross-coupling reactions. The ester at C2 and the proton at N1 are the primary sites for elaboration, making this compound an ideal starting point for building libraries of drug candidates.
The electron-withdrawing nature of the C2-ester significantly increases the acidity of the N-H proton (pKa ≈ 16-17), facilitating its deprotonation under relatively mild basic conditions for subsequent N-alkylation. This is a critical advantage over indoles lacking such an activating group.
Physicochemical & Spectroscopic Profile
Proper characterization is the bedrock of reproducible synthesis. The key properties of the title compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1067658-29-0 | [1] |
| Molecular Formula | C₁₀H₇ClFNO₂ | [1] |
| Molecular Weight | 227.62 g/mol | [1] |
| Appearance | Off-white to white solid | Supplier Data |
| Purity | Typically ≥98% | [1] |
Core Synthetic Applications & Mechanistic Rationale
This intermediate is primarily employed in two sequential synthetic operations: (1) functionalization of the indole nitrogen (N-alkylation) and (2) conversion of the C2-ester into a carboxylic acid and subsequently an amide. This two-step process is a powerful strategy for generating diverse molecular architectures.
Workflow Overview
The general synthetic pathway leverages the differential reactivity of the N-H proton and the methyl ester. First, the nucleophilic indole nitrogen is alkylated. Second, the less reactive ester is hydrolyzed to unmask a carboxylic acid, ready for amide coupling.
Detailed Experimental Protocols
The following protocols are based on established methodologies for indole chemistry and have been adapted for this specific substrate, drawing from principles outlined in authoritative sources[2][3].
Protocol 1: N-Alkylation of the Indole Ring
Objective: To introduce an alkyl or benzyl substituent at the N1 position of the indole core.
Rationale: This protocol utilizes a strong base, sodium hydride (NaH), to quantitatively deprotonate the acidic N-H proton, forming a sodium indolide salt. This highly nucleophilic species then reacts with an electrophilic alkyl halide (R-X) in an SN2 reaction. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are essential to prevent quenching of the base and the anionic intermediate. The reaction is initiated at 0 °C to control the initial exothermic deprotonation.
Materials & Reagents:
| Reagent | M.W. | Equivalents |
| Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | 227.62 | 1.0 |
| Sodium Hydride (NaH), 60% in mineral oil | 24.00 | 1.5 |
| Alkyl Halide (e.g., Benzyl Bromide) | - | 1.5 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - |
| Saturated Aqueous NH₄Cl | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | - |
| Brine | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - |
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas evolves. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.
-
Alkylation: Add the alkyl halide (1.5 eq) dropwise via syringe to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-12 hours, monitoring progress by TLC or LC-MS until the starting material is consumed. For less reactive halides, gentle heating (e.g., 50-60 °C) may be required[2].
-
Quenching: Cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
Protocol 2: Saponification to the Carboxylic Acid
Objective: To hydrolyze the methyl ester at the C2 position to the corresponding carboxylic acid, a key precursor for amide coupling.
Rationale: Saponification is achieved using a strong base, typically lithium hydroxide (LiOH), in a mixed aqueous-organic solvent system to ensure solubility of the substrate[3]. LiOH is often preferred over NaOH or KOH as it can sometimes lead to cleaner reactions with fewer side products. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt. A final acidic workup protonates the carboxylate to give the desired carboxylic acid.
Materials & Reagents:
| Reagent | M.W. | Equivalents |
| N-Alkylated Indole Ester (from Protocol 1) | - | 1.0 |
| Lithium Hydroxide (LiOH) | 23.95 | 3.0 |
| Tetrahydrofuran (THF) | 72.11 | - |
| Water (H₂O) | 18.02 | - |
| 1M Hydrochloric Acid (HCl) | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | - |
| Brine | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - |
Step-by-Step Procedure:
-
Preparation: Dissolve the N-alkylated indole ester (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).
-
Hydrolysis: Add lithium hydroxide (3.0 eq) to the solution. Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) for 2-8 hours. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid product should form.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.
-
Isolation: Filter and concentrate the solvent under reduced pressure to yield the crude carboxylic acid, which can often be used in the next step without further purification or can be recrystallized if necessary.
Protocol 3: Amide Coupling (General)
The resulting carboxylic acid is a versatile handle for constructing a wide array of amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC, or conversion to the acid chloride with oxalyl chloride) followed by the addition of a desired amine.
Sources
- 1. WO2007006688A1 - Indol-3-carbonyl-spiro-piperidine derivatives as v1a receptor antagonists - Google Patents [patents.google.com]
- 2. WO2018009539A1 - Inhibitors of hexokinase and methods of use thereof - Google Patents [patents.google.com]
- 3. US6844345B2 - Piperazine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Functionalization of Methyl 6-Chloro-5-fluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Indoles
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products. Its unique electronic properties and versatile reactivity make it a privileged scaffold for drug design. Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a highly functionalized building block, offering multiple reaction sites for diversification. The presence of halogen substituents and an ester moiety provides a rich chemical playground for generating novel molecular architectures with potential therapeutic applications. This guide provides a detailed exploration of various functionalization strategies for this specific indole derivative, offering both theoretical insights and practical, step-by-step protocols.
Understanding the Reactivity of the Indole Core
The reactivity of the indole ring is governed by the interplay of its electron-rich pyrrole moiety and the substituents on the carbocyclic ring. In methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, the electron-withdrawing nature of the methyl carboxylate group at the C2 position, along with the inductive effects of the chloro and fluoro groups at C6 and C5 respectively, significantly modulates the electron density and regioselectivity of its reactions.
N-H Functionalization: N-Alkylation and N-Arylation
The nitrogen atom of the indole ring is a key site for modification, allowing for the introduction of various alkyl and aryl groups. This can profoundly impact the compound's biological activity and physicochemical properties.
N-Alkylation
N-alkylation of indoles typically proceeds via deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl halide. The electron-withdrawing ester group at C2 increases the acidity of the N-H proton, facilitating deprotonation.[1]
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen. Potassium carbonate (K₂CO₃) offers a milder alternative, suitable for more sensitive substrates.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they solvate the resulting cation without interfering with the nucleophilic attack.
-
Alkylating Agent: A variety of alkyl halides (iodides, bromides, chlorides) or sulfates can be employed.
Experimental Protocol: N-Alkylation
| Step | Procedure | Notes |
| 1 | To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 eq). | Ensure all glassware is dry to prevent quenching of the base. |
| 2 | Add anhydrous DMF (or THF) to dissolve the starting material. | The concentration is typically in the range of 0.1-0.5 M. |
| 3 | Cool the solution to 0 °C in an ice bath. | This helps to control the exothermicity of the deprotonation step. |
| 4 | Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. | Observe for hydrogen gas evolution. Stir until gas evolution ceases. |
| 5 | Add the alkyl halide (1.1 eq) dropwise at 0 °C. | The reaction is typically monitored by TLC. |
| 6 | Allow the reaction to warm to room temperature and stir until completion (typically 1-12 hours). | |
| 7 | Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. | |
| 8 | Extract the aqueous layer with ethyl acetate (3 x volumes). | |
| 9 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. | |
| 10 | Purify the crude product by column chromatography on silica gel. | The eluent system will depend on the polarity of the product. |
Workflow for N-Alkylation of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Caption: Workflow for the N-alkylation of the indole substrate.
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This method allows for the introduction of a wide range of aryl and heteroaryl groups onto the indole nitrogen.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand (e.g., Xantphos, DavePhos) is crucial for efficient catalytic turnover.[4]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to facilitate the deprotonation of the indole and the amine in the catalytic cycle.
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are commonly used.
Experimental Protocol: N-Arylation (Buchwald-Hartwig)
| Step | Procedure | Notes |
| 1 | To a flame-dried Schlenk tube, add methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 eq), the aryl halide (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq). | The choice of aryl halide (bromide or iodide) will affect reactivity. |
| 2 | Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (4-10 mol%). | The ratio of ligand to palladium is critical and may require optimization. |
| 3 | Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. | This is crucial to prevent oxidation of the palladium catalyst. |
| 4 | Add anhydrous toluene (or 1,4-dioxane) via syringe. | |
| 5 | Heat the reaction mixture to 80-110 °C with stirring. | Monitor the reaction progress by TLC or LC-MS. |
| 6 | Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. | |
| 7 | Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. | |
| 8 | Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate. | |
| 9 | Purify the crude product by column chromatography on silica gel. |
Catalytic Cycle for Buchwald-Hartwig N-Arylation
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Electrophilic Aromatic Substitution on the Indole Ring
The indole ring is susceptible to electrophilic attack, primarily at the C3 position. However, the presence of an electron-withdrawing group at C2 and halogens on the benzene ring can influence the regioselectivity.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring.[5][6] For indoles, this typically occurs at the C3 position.
Causality Behind Experimental Choices:
-
Vilsmeier Reagent: This electrophilic species is generated in situ from a formamide (e.g., DMF) and an activating agent like phosphorus oxychloride (POCl₃).[7]
-
Reaction Conditions: The reaction is typically carried out at low temperatures to control its exothermicity.
Experimental Protocol: Vilsmeier-Haack Formylation
| Step | Procedure | Notes |
| 1 | In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C. | |
| 2 | Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with stirring. A solid may form. | This generates the Vilsmeier reagent. |
| 3 | Stir the mixture at 0 °C for 30 minutes. | |
| 4 | Add a solution of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF dropwise. | |
| 5 | Allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-4 hours. | Monitor by TLC. |
| 6 | Cool the reaction mixture and pour it onto crushed ice. | |
| 7 | Neutralize the solution with aqueous sodium hydroxide until basic (pH > 8). | This hydrolyzes the intermediate iminium salt. |
| 8 | The product may precipitate. If so, collect by filtration. Otherwise, extract with ethyl acetate. | |
| 9 | Wash the organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. | |
| 10 | Purify by column chromatography or recrystallization. |
Halogenation
Direct halogenation of the indole ring can be achieved using various electrophilic halogenating agents. The regioselectivity will be influenced by the existing substituents.
Causality Behind Experimental Choices:
-
Halogenating Agent: N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are common and relatively mild sources of electrophilic bromine and chlorine, respectively.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are often used.
Experimental Protocol: C3-Bromination
| Step | Procedure | Notes |
| 1 | Dissolve methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 eq) in DMF at room temperature. | |
| 2 | Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion. | The reaction is often rapid. |
| 3 | Stir at room temperature for 30-60 minutes. | Monitor by TLC. |
| 4 | Pour the reaction mixture into ice water. | |
| 5 | Collect the precipitated product by filtration, wash with cold water, and dry. | If no precipitate forms, extract with ethyl acetate. |
| 6 | Purify by recrystallization or column chromatography if necessary. |
Nitration
Nitration of indoles requires careful selection of reagents to avoid harsh acidic conditions that can lead to polymerization.[8]
Causality Behind Experimental Choices:
-
Nitrating Agent: A mild nitrating agent such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a metal nitrate salt can be used.
-
Temperature: The reaction is typically performed at low temperatures to control the reaction rate and minimize side products.
Experimental Protocol: Nitration
| Step | Procedure | Notes |
| 1 | Cool acetic anhydride to 0 °C in an ice-salt bath. | |
| 2 | Slowly add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 5 °C. | This generates acetyl nitrate. |
| 3 | Stir the mixture for 15 minutes at 0 °C. | |
| 4 | In a separate flask, dissolve methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 eq) in acetic anhydride at 0 °C. | |
| 5 | Add the pre-formed acetyl nitrate solution dropwise to the indole solution, keeping the temperature below 5 °C. | |
| 6 | Stir at low temperature for 1-3 hours. | Monitor by TLC. |
| 7 | Carefully pour the reaction mixture onto crushed ice and stir until the ice melts. | |
| 8 | Collect the precipitated product by filtration, wash thoroughly with water, and dry. | |
| 9 | Purify by column chromatography. | The regioselectivity may need to be determined by spectroscopic methods. |
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Chloro Position
The chloro substituent at the C6 position provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[9]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), and a phosphine ligand are required.[10][11]
-
Base: A base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) is essential for the transmetalation step.[12]
-
Boronic Acid/Ester: A wide variety of aryl and vinyl boronic acids or their esters can be used.
Experimental Protocol: Suzuki-Miyaura Coupling
| Step | Procedure | Notes |
| 1 | In a microwave vial or Schlenk tube, combine methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 eq), the boronic acid (1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq). | |
| 2 | Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 5 mol%). | |
| 3 | Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1). | |
| 4 | Degas the mixture by bubbling argon through it for 15-20 minutes. | |
| 5 | Seal the vial and heat in a microwave reactor or a conventional oil bath at 100-150 °C for 30-120 minutes. | Monitor by LC-MS. |
| 6 | Cool to room temperature, dilute with ethyl acetate, and filter through Celite®. | |
| 7 | Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. | |
| 8 | Purify by column chromatography. |
General Scheme for Suzuki-Miyaura Coupling
Caption: General reaction scheme for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13][14]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI). Copper-free conditions have also been developed.[13][15]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used to deprotonate the alkyne and act as a scavenger for the generated acid.
Experimental Protocol: Sonogashira Coupling
| Step | Procedure | Notes |
| 1 | To a Schlenk tube, add methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%). | |
| 2 | Evacuate and backfill with an inert gas three times. | |
| 3 | Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., Et₃N, 3.0 eq). | |
| 4 | Add the terminal alkyne (1.2 eq) dropwise. | |
| 5 | Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion. | Monitor by TLC. |
| 6 | Dilute the reaction mixture with ethyl acetate and filter through Celite®. | |
| 7 | Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine. | |
| 8 | Dry the organic layer over Na₂SO₄, filter, and concentrate. | |
| 9 | Purify by column chromatography. |
Conclusion
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a versatile scaffold for the synthesis of novel, highly functionalized indole derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this molecule. Careful consideration of the electronic effects of the substituents is paramount for achieving the desired regioselectivity and yield. The methodologies described herein, from N-H functionalization to palladium-catalyzed cross-coupling reactions, open up a vast chemical space for the development of new therapeutic agents and advanced materials.
References
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). National Institutes of Health. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
-
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. (2005). ACS Publications. [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). National Institutes of Health. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). MDPI. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2023). National Institutes of Health. [Link]
-
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (2025). ResearchGate. [Link]
-
A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. (2018). National Institutes of Health. [Link]
-
Recent Advances in Sonogashira Reactions. (2025). ResearchGate. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2018). ACS Publications. [Link]
-
Methyl 6-chloro-5-nitronicotinate. PubChem. [Link]
- Process for producing 5-fluorooxyindole and for producing intermediate therefor.
-
Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. (2025). PubMed. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]
-
6-chloro-5-hydroxy-1H-indole-2-carboxylic acid. PubChem. [Link]
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
-
Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. (2020). YouTube. [Link]
-
Nitration of Methyl Benzoate. (2024). YouTube. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). National Institutes of Health. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Abstract and Introduction
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative of significant interest in medicinal chemistry and drug development. Indole scaffolds are core components of numerous pharmacologically active compounds, and specific halogenation patterns can profoundly influence their biological activity, metabolic stability, and pharmacokinetic properties. As an advanced intermediate, the unequivocal structural confirmation and purity assessment of this compound are critical to ensure the integrity of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
This application note provides a comprehensive guide detailing the integrated analytical methods required for the full characterization of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate. We present a multi-technique strategy, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided for researchers, quality control analysts, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties for the target compound is provided below.
| Property | Value |
| IUPAC Name | methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate |
| CAS Number | 1067658-29-0[2] |
| Molecular Formula | C₁₀H₇ClFNO₂[2] |
| Molecular Weight | 227.62 g/mol [2] |
| Appearance | Off-white to pale yellow solid (typical) |
| Structure |
Overall Analytical Strategy
The characterization of a pharmaceutical intermediate requires a holistic approach where orthogonal analytical techniques are used to build a complete profile of the molecule's identity, structure, and purity. No single method is sufficient. Our strategy integrates spectroscopic methods for structural elucidation with chromatographic and elemental analyses for purity and compositional verification.
The diagram below illustrates the logical workflow for the comprehensive characterization of the title compound.
Caption: Comprehensive analytical workflow.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[3] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Expertise & Causality:
-
¹H NMR: Provides information on the number and environment of protons. The chemical shifts, coupling constants (J-values), and multiplicities reveal the substitution pattern on the indole ring.
-
¹³C NMR: Determines the number of unique carbon atoms and their hybridization. The presence of fluorine and chlorine will induce specific shifts and couplings.[4]
-
¹⁹F NMR: Directly observes the fluorine atom, providing a simple spectrum (typically a doublet of doublets due to coupling with adjacent protons) and confirming its presence and position.
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, representative)
| Position | Atom | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |
| 1 | N-H | ~12.5 (br s) | - |
| 2 | C=O | - | ~161 |
| 3 | C-H | ~7.2 (d, JH,F ≈ 2 Hz) | ~108 |
| 4 | C-H | ~7.8 (d, JH,F ≈ 10 Hz) | ~109 (d, JC,F ≈ 25 Hz) |
| 5 | C-F | - | ~155 (d, JC,F ≈ 240 Hz) |
| 6 | C-Cl | - | ~120 (d, JC,F ≈ 5 Hz) |
| 7 | C-H | ~7.7 (s) | ~115 |
| 3a | C | - | ~127 |
| 7a | C | - | ~135 |
| OCH₃ | O-CH₃ | ~3.9 (s) | ~52 |
Protocol 4.1.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for indoles as it helps in observing the exchangeable N-H proton.[5]
-
Instrument Setup: Use a spectrometer operating at a field strength of at least 400 MHz for ¹H.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-coupled ¹⁹F spectrum to observe couplings to aromatic protons.
-
Set the spectral width appropriately for fluorinated aromatics (e.g., around -120 ppm relative to CFCl₃).
-
-
Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[6]
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of the parent molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula.
Expertise & Causality: The key diagnostic feature for this compound is the isotopic pattern of the molecular ion. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1, separated by 2 m/z units.[7][8] This pattern is a definitive indicator of the presence of a single chlorine atom. HRMS can determine the mass to within a few parts per million (ppm), allowing for the unambiguous confirmation of the elemental formula C₁₀H₇ClFNO₂.
Protocol 4.2.1: HRMS Analysis (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition Mode: Acquire data in positive ion mode to observe the [M+H]⁺ ion or negative ion mode for the [M-H]⁻ ion.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Analysis:
-
Identify the monoisotopic mass of the molecular ion.
-
Observe the [M]⁺ and [M+2]⁺ peaks and confirm their ~3:1 intensity ratio.[9]
-
Use the instrument software to calculate the elemental composition from the accurate mass and compare it with the theoretical value for C₁₀H₇ClFNO₂. The mass error should be less than 5 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expertise & Causality: The FTIR spectrum will provide confirmatory evidence for key functional groups. Expected vibrations include the N-H stretch of the indole ring, the C=O stretch of the ester, C-O stretches, aromatic C=C and C-H stretches, and vibrations corresponding to the C-F and C-Cl bonds.[10]
Table 2: Key FTIR Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretch | 3300 - 3450 (sharp)[10] |
| C-H (Aromatic) | Stretch | 3050 - 3150 |
| C=O (Ester) | Stretch | 1700 - 1725 (strong) |
| C=C (Aromatic) | Stretch | 1450 - 1600[10] |
| C-O (Ester) | Stretch | 1200 - 1300 |
| C-F (Aryl) | Stretch | 1100 - 1250 |
| C-Cl (Aryl) | Stretch | 1000 - 1100 |
Protocol 4.3.1: FTIR Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Label the major peaks in the spectrum and correlate them with the expected functional groups listed in Table 2.
Chromatographic and Compositional Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of pharmaceutical compounds and quantifying any impurities.[1] A reversed-phase HPLC method with UV detection is standard for this type of aromatic compound.
Expertise & Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column is a good starting point for indole derivatives.[11] The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid), is optimized to achieve good peak shape and resolution between the main compound and any potential impurities (e.g., starting materials, by-products). UV detection is suitable as the indole ring system is a strong chromophore.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate – Biotuva Life Sciences [biotuva.com]
- 3. benchchem.com [benchchem.com]
- 4. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl indole-2-carboxylate | SIELC Technologies [sielc.com]
Application Note: A Researcher's Guide to the Structural Elucidation of Substituted Indoles by NMR and Mass Spectrometry
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus is a privileged heterocyclic scaffold, forming the core of a vast array of natural products, pharmaceuticals, and agrochemicals. From the essential amino acid tryptophan to potent anticancer agents and serotonin receptor agonists, the versatility of the indole ring has cemented its importance in drug discovery and development. The precise characterization of substituted indoles is therefore a critical step in synthetic chemistry and medicinal research, ensuring the unambiguous confirmation of molecular structures and the purity of target compounds.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for the analysis of substituted indoles using two of the most powerful techniques in chemical analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Moving beyond a simple recitation of steps, this document delves into the "why" behind the "how," offering insights grounded in extensive field experience to empower researchers to confidently and accurately characterize their novel indole derivatives.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Architecture
NMR spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For substituted indoles, ¹H and ¹³C NMR provide a wealth of information about the substitution pattern on both the benzene and pyrrole rings.
The Causality Behind Experimental Choices in NMR
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. The primary goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can severely degrade spectral quality by disrupting the magnetic field homogeneity.[1]
Solvent Selection: The choice of deuterated solvent is paramount. Chloroform-d (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds.[1] However, for indoles, the acidic N-H proton can undergo exchange with residual protons in the solvent or with water, leading to peak broadening. In such cases, or for compounds with poor solubility in CDCl₃, solvents like DMSO-d₆, acetone-d₆, or methanol-d₄ are excellent alternatives. It is crucial to be aware of the residual solvent peaks to avoid misinterpretation of the spectra.[2][3]
Concentration: The amount of sample required depends on the specific NMR experiment being performed. For a standard ¹H NMR spectrum of a small molecule (<1000 g/mol ), 1-10 mg of sample in 0.6-0.7 mL of solvent is typically sufficient.[1][2][4] However, for ¹³C NMR, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope, a higher concentration of 20-50 mg is often necessary to obtain a good signal-to-noise ratio in a reasonable timeframe.[2]
Interpreting the NMR Spectra of Substituted Indoles
The indole ring system has a distinct set of signals in both ¹H and ¹³C NMR spectra. Understanding these characteristic chemical shifts is the first step in structural elucidation.
¹H NMR Spectroscopy:
-
N-H Proton: The proton on the indole nitrogen typically appears as a broad singlet far downfield, often between δ 8.0 and 11.0 ppm. Its chemical shift and broadness are highly dependent on the solvent and concentration.
-
Pyrrole Ring Protons: The protons on the five-membered ring (H2 and H3) are particularly diagnostic. In an unsubstituted indole, the H3 proton is typically found at a higher field (around δ 6.5 ppm) than the H2 proton (around δ 7.2 ppm).[5] Substitution at C2 or C3 will, of course, lead to the disappearance of the corresponding signal and will influence the chemical shift of the remaining proton.
-
Benzene Ring Protons: The protons on the six-membered ring (H4, H5, H6, and H7) typically resonate in the aromatic region between δ 7.0 and 7.8 ppm. The coupling patterns between these protons can reveal the substitution pattern on the benzene ring.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the indole ring are also highly informative. The C2 and C3 carbons are of particular interest, with their chemical shifts being significantly influenced by the nature of the substituent. A comprehensive database of ¹³C NMR chemical shifts for a large number of indole derivatives has been compiled, providing a valuable reference for structural assignment.[6][7]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Unsubstituted Indole Core
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N1-H | 8.0 - 11.0 | - |
| C2 | ~7.2 | ~124 |
| C3 | ~6.5 | ~102 |
| C3a | - | ~128 |
| C4 | ~7.6 | ~120 |
| C5 | ~7.1 | ~122 |
| C6 | ~7.1 | ~121 |
| C7 | ~7.6 | ~111 |
| C7a | - | ~136 |
Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.
Protocol for NMR Sample Preparation and Analysis
This protocol outlines the steps for preparing a high-quality NMR sample of a substituted indole for analysis.
Materials:
-
Substituted indole sample (1-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pasteur pipette and glass wool (for filtration)
-
Vortex mixer
Protocol:
-
Weigh the Sample: Accurately weigh the desired amount of the substituted indole into a clean, dry vial.
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]
-
Ensure Homogeneity: Gently vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for acquiring high-quality spectra.[3]
-
Filter if Necessary: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4] Particulate matter will disrupt the magnetic field homogeneity, leading to poor spectral resolution.[1][2]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean NMR tube.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
-
Acquire NMR Data: Insert the sample into the NMR spectrometer and acquire the desired spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).
Diagram 1: General Workflow for NMR Analysis of Substituted Indoles
Caption: A streamlined workflow for the NMR analysis of substituted indoles.
Part 2: Mass Spectrometry - Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For substituted indoles, MS provides rapid and sensitive confirmation of the target molecule's identity.
The Rationale Behind Ionization and Analysis Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of substituted indoles.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile compounds, including many indole derivatives.[8] It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, providing a clear indication of the molecular weight.[9] ESI is readily coupled with liquid chromatography (LC-MS), allowing for the analysis of complex mixtures.[10]
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable indole derivatives, GC-MS is a powerful alternative.[8] Electron Ionization (EI) is often used in conjunction with GC, which is a harder ionization technique that induces characteristic fragmentation patterns.[11] These fragmentation patterns can serve as a "fingerprint" for a particular compound and can be used for structural elucidation.[12]
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is particularly useful for the analysis of larger molecules and complex mixtures, such as indole alkaloids.[13]
Characteristic Fragmentation Patterns of Substituted Indoles
The fragmentation of the indole nucleus under mass spectrometric conditions can provide valuable structural information. The specific fragmentation pathways are highly dependent on the nature and position of the substituents.
A common fragmentation pathway for the indole ring involves the loss of HCN, resulting in a characteristic fragment ion.[11] For 3-substituted indoles, cleavage of the substituent at the benzylic position is often observed. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, are invaluable for elucidating these fragmentation pathways and confirming the structure of the molecule.[14]
Diagram 2: A Common Fragmentation Pathway of a 3-Substituted Indole
Caption: Simplified representation of common fragmentation pathways for a 3-substituted indole.
Protocol for Mass Spectrometry Sample Preparation and Analysis
This protocol provides a general guideline for preparing substituted indole samples for LC-MS analysis with ESI.
Materials:
-
Substituted indole sample
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
LC-MS vials
Protocol:
-
Prepare a Stock Solution: Accurately weigh a small amount of the sample (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).[15]
-
Dilute the Sample: Prepare a working solution by diluting the stock solution to the desired concentration (typically in the low µg/mL to ng/mL range for ESI-MS) using a mixture of solvents compatible with the LC mobile phase.[15]
-
Filter the Sample: Filter the working solution through a 0.22 µm syringe filter into an LC-MS vial to remove any particulate matter that could clog the system.[15]
-
Analyze by LC-MS: Place the vial in the autosampler of the LC-MS system and perform the analysis. The LC method should be optimized to achieve good separation of the target compound from any impurities. The mass spectrometer should be set to acquire data in the appropriate mass range and ionization mode (typically positive ion mode for indoles).[9]
Table 2: Typical Mass Spectrometry Parameters for Substituted Indole Analysis
| Parameter | ESI-MS | EI-MS (GC-MS) |
| Ionization Mode | Positive | - |
| Scan Range (m/z) | 100 - 1000 (or as needed) | 40 - 550 (or as needed) |
| Capillary Voltage | 3-5 kV | - |
| Cone Voltage | 20-40 V | - |
| Source Temperature | 100-150 °C | 200-250 °C |
| Electron Energy | - | 70 eV |
Conclusion: An Integrated Approach for Unambiguous Characterization
The structural elucidation of substituted indoles is most effectively achieved through the synergistic use of NMR spectroscopy and mass spectrometry. While NMR provides the detailed atomic connectivity and stereochemistry, mass spectrometry offers rapid confirmation of the molecular weight and valuable clues about the structure through fragmentation analysis. By employing the robust protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately characterize their novel indole derivatives, paving the way for further advancements in medicinal chemistry and drug discovery.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Wang, Y., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457. doi: 10.1002/jms.814. Retrieved from [Link]
-
University of Illinois at Urbana-Champaign. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. doi: 10.4236/ajac.2016.74033. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]
-
Clinical Tree. (2023). Sample preparation for mass spectrometry. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
ResearchGate. (2014). Novel formation of [2M–H]+ species in positive electrospray mass spectra of indoles. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... Retrieved from [Link]
-
ResearchGate. (n.d.). MALDI-MS spectra of alkaloids 1 (A), 2 (B), 3 (C), 4 (D), and 5 (E).... Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Retrieved from [Link]
-
Notulae Botanicae Horti Agrobotanici Cluj-Napoca. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Retrieved from [Link]
-
Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry, 41(8), 2067-2075. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass spectrometry of simple indoles. Retrieved from [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. Retrieved from [Link]
-
ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. Retrieved from [Link]
-
Frontiers. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Retrieved from [Link]
-
PubMed Central. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. Retrieved from [Link]
-
Semantic Scholar. (1994). 13 C NMR spectra of some indole derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. Retrieved from [Link]
-
ACS Publications. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Retrieved from [Link]
-
Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Retrieved from [Link]
-
PubMed. (2025). Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2012). GC/MS analysis of indole and skatole in seafood. Retrieved from [Link]
-
Notulae Botanicae Horti Agrobotanici Cluj-Napoca. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Retrieved from [Link]
-
ResearchGate. (n.d.). Model reaction for ESI‐MS and IRMPD studies on indole‐2‐ylmethyl.... Retrieved from [Link]
-
ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species. Retrieved from [Link]
-
PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 7. 13 C NMR spectra of some indole derivatives | Semantic Scholar [semanticscholar.org]
- 8. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto the indole ring can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity, and modulate pKa, while chlorine can increase lipophilicity and introduce additional interaction points with biological targets.[2]
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative that has emerged as a valuable building block in the synthesis of complex therapeutic agents. The specific substitution pattern of chlorine at the 6-position and fluorine at the 5-position creates a unique electronic and steric environment, offering medicinal chemists a powerful tool to fine-tune the properties of drug candidates. This guide provides a comprehensive overview of the applications of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate in medicinal chemistry, complete with detailed synthetic protocols and an exploration of its role in the development of innovative therapeutics.
Physicochemical Properties
Understanding the physicochemical properties of a building block is paramount for its effective utilization in drug discovery. The following table summarizes the key properties of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate.
| Property | Value | Source/Method |
| CAS Number | 1067658-29-0 | [3] |
| Molecular Formula | C₁₀H₇ClFNO₂ | [3] |
| Molecular Weight | 227.62 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Melting Point | Not reported (predicted >150 °C) | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Ethyl Acetate, Methanol) | General knowledge |
| Predicted logP | ~2.5 - 3.5 | Computational prediction[4][5] |
| Predicted pKa (indole N-H) | ~16-17 | Computational prediction[4][6] |
Synthesis of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate: A Detailed Protocol
The most common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[7][8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde. For the synthesis of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, 3-chloro-4-fluorophenylhydrazine and methyl pyruvate are the key starting materials.
Step 1: Synthesis of 3-chloro-4-fluorophenylhydrazine
This precursor can be synthesized from the commercially available 3-chloro-4-fluoroaniline via diazotization followed by reduction.
Protocol:
-
Diazotization:
-
To a stirred solution of 3-chloro-4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at this temperature to facilitate the complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0 °C and slowly add the cold diazonium salt solution with vigorous stirring.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Basify the reaction mixture with a concentrated sodium hydroxide solution until a pH of >10 is achieved, which will precipitate the tin salts.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-4-fluorophenylhydrazine, which can be used in the next step without further purification.
-
Step 2: Fischer Indole Synthesis of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Protocol:
-
Hydrazone Formation and Cyclization:
-
To a solution of 3-chloro-4-fluorophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methyl pyruvate (1.1 eq).
-
Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride).[9]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate.
-
Application in Medicinal Chemistry: A Key Building Block for Soluble Epoxide Hydrolase (sEH) Inhibitors
A prominent example of the utility of the 6-chloro-5-fluoroindole scaffold is in the development of inhibitors of soluble epoxide hydrolase (sEH). sEH is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory and vasodilatory properties.[8] By inhibiting sEH, the levels of beneficial EETs are increased, offering a therapeutic strategy for a range of diseases, including hypertension, inflammation, and neurodegenerative disorders.
Case Study: GSK2256294
While not directly incorporating the methyl ester, the core 6-chloro-5-fluoroindole moiety is a key component of the clinical candidate GSK2256294, a potent and selective sEH inhibitor.[5] The indole nitrogen is typically functionalized to append a pharmacophore that interacts with the active site of the sEH enzyme.
Signaling Pathway of sEH Inhibition
The following diagram illustrates the mechanism of action of sEH inhibitors.
Caption: Mechanism of action of sEH inhibitors like GSK2256294.
Functionalization of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate: Amide Bond Formation
In drug development, the carboxylic ester of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is often hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to introduce diverse pharmacophores and modulate the compound's properties.
Step 1: Hydrolysis of the Methyl Ester
Protocol:
-
Dissolve methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).[10]
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of ~2-3 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 6-chloro-5-fluoro-1H-indole-2-carboxylic acid.
Step 2: Amide Coupling with a Primary Amine
A common and efficient method for amide bond formation is the use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[11][12]
Protocol:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloro-5-fluoro-1H-indole-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired primary amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (to remove DMF), 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Experimental Workflow for Functionalization
The following diagram outlines the general workflow for the functionalization of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate.
Caption: General workflow for the functionalization of the title compound.
Conclusion and Future Perspectives
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a strategically important building block in modern medicinal chemistry. Its unique substitution pattern provides a platform for the synthesis of novel therapeutic agents with tailored properties. The application of this scaffold in the development of sEH inhibitors highlights its potential in addressing a range of diseases with unmet medical needs. The synthetic and functionalization protocols detailed in this guide offer researchers a practical framework for the utilization of this versatile compound in their drug discovery programs. As our understanding of the structure-activity relationships of halogenated indoles continues to grow, we can anticipate the emergence of new and innovative drug candidates derived from methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, further solidifying its importance in the field of medicinal chemistry.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634–11639. Available from: [Link]
- Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(1), 661-663.
-
Sun, C. P., Zhang, X. Y., Morisseau, C., & Hammock, B. D. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of medicinal chemistry, 64(1), 184–216. Available from: [Link]
-
PubChem. (n.d.). 6-Chloro-5-fluoro-1H-indole. Retrieved from [Link]
-
Gurbych, A., Pavliuk, P., Krasnienkov, D., Liashuk, O., Melnykov, K., & Grygorenko, O. O. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Journal of Computational Chemistry, 46(2). Available from: [Link]
-
Gikontis, K., & Gikontis, K. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank, 2010(3), M680. Available from: [Link]
-
Matrix Fine Chemicals. (n.d.). (3-CHLORO-4-FLUOROPHENYL)HYDRAZINE. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]
-
Royal Society of Chemistry. (2016). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Available from: [Link]
- Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
-
Nosten, F., McGready, R., & Ashley, E. A. (2016). Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. British journal of clinical pharmacology, 81(5), 971–979. Available from: [Link]
-
MDPI. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Available from: [Link]
-
National Institutes of Health. (2018). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Available from: [Link]
-
National Institutes of Health. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
-
MDPI. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Available from: [Link]
-
ResearchGate. (2008). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Available from: [Link]
-
CUNY Academic Works. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Available from: [Link]
-
National Institutes of Health. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Available from: [Link]
-
National Institutes of Health. (2020). Importance of Fluorine in Benzazole Compounds. Available from: [Link]
Sources
- 1. Buy 6-chloro-7-fluoro-1H-indole | 259860-04-3 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate – Biotuva Life Sciences [biotuva.com]
- 4. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Development of HIV Inhibitors from Indole-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole-2-carboxylic acid scaffold has emerged as a highly promising framework for the development of novel Human Immunodeficiency Virus (HIV-1) inhibitors. This document provides a comprehensive technical guide on the design, synthesis, and evaluation of these derivatives, with a primary focus on their role as HIV-1 integrase strand transfer inhibitors (INSTIs). We will delve into the critical structure-activity relationships (SAR), mechanistic insights, and detailed experimental protocols that underpin the discovery and optimization of this important class of antiretroviral agents. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to advance the development of next-generation HIV therapeutics based on the indole-2-carboxylic acid core.
Introduction: The Unrelenting Challenge of HIV and the Role of Integrase
Human Immunodeficiency Virus type 1 (HIV-1) infection remains a significant global health challenge, necessitating the continuous development of novel antiretroviral therapies to combat drug resistance and improve long-term treatment outcomes.[1][2] The HIV-1 lifecycle presents several key enzymatic targets for therapeutic intervention, including reverse transcriptase, protease, and integrase.[2] HIV-1 integrase is a particularly attractive target because it is essential for viral replication and has no human counterpart, which can lead to a more favorable safety profile.[3][4]
Integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[3][4] Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block the strand transfer step.[3][5] This mechanism of action is central to the therapeutic success of FDA-approved drugs such as Raltegravir, Elvitegravir, Dolutegravir, and Bictegravir.[6] However, the emergence of drug-resistant mutations necessitates the discovery of new scaffolds for the development of next-generation INSTIs.[5][7][8]
Indole derivatives have a rich history in medicinal chemistry and have been investigated as inhibitors of various HIV-1 targets.[2][3] The indole-2-carboxylic acid scaffold, in particular, has been identified as a potent pharmacophore for the development of novel INSTIs.[3][5][7][8]
Mechanism of Action: How Indole-2-Carboxylic Acid Derivatives Inhibit HIV-1 Integrase
The primary mechanism by which indole-2-carboxylic acid derivatives inhibit HIV-1 integrase is through the chelation of divalent metal ions, typically magnesium (Mg²⁺), within the enzyme's active site.[3][5][7][8] This active site contains a conserved DDE motif (Asp64, Asp116, and Glu152) that coordinates two Mg²⁺ ions, which are crucial for the catalytic activity of the enzyme.[4]
The indole core and the C2 carboxyl group of the indole-2-carboxylic acid scaffold act as a metal-binding group, effectively sequestering the Mg²⁺ ions and preventing the strand transfer reaction.[3][7][8]
Beyond direct active site inhibition, derivatives of the indole scaffold have also been explored as allosteric inhibitors of HIV-1 integrase.[9][10][11][12] These allosteric inhibitors bind to a site on the integrase dimer distinct from the catalytic site, often at the binding pocket for the host protein LEDGF/p75.[9][10][11][12] This binding can induce aberrant multimerization of integrase, disrupting its normal function.[9] Some 5,6-dihydroxyindole-2-carboxylic acid derivatives have even demonstrated dual inhibitory activity against both HIV-1 integrase and the ribonuclease H (RNase H) function of reverse transcriptase.[1]
Below is a diagram illustrating the mechanism of action for indole-2-carboxylic acid derivatives as INSTIs.
Caption: Mechanism of HIV-1 integrase inhibition.
Structure-Activity Relationship (SAR) Studies
The potency of indole-2-carboxylic acid derivatives as HIV-1 inhibitors is highly dependent on the nature and position of substituents on the indole ring. Extensive SAR studies have provided valuable insights for optimizing the antiviral activity of this scaffold.
Key SAR Findings:
-
C2 Position: The carboxylic acid at the C2 position is crucial for the chelation of Mg²⁺ ions in the integrase active site and is a key feature for potent inhibitory activity.[7]
-
C3 Position: Introduction of a long branch at the C3 position can enhance interactions with a hydrophobic cavity near the active site of integrase, leading to a marked increase in inhibitory effect.[6][7][8]
-
C6 Position: The addition of a halogenated benzene ring at the C6 position can establish a π-π stacking interaction with the viral DNA, significantly improving the inhibitory potency.[3][5][13]
The following table summarizes the impact of substitutions at different positions on the indole-2-carboxylic acid core.
| Position | Substitution | Effect on Activity | Reference |
| C2 | Carboxylic Acid | Essential for Mg²⁺ chelation and inhibitory activity. | [7] |
| C3 | Long Alkyl/Aryl Branch | Increased interaction with hydrophobic pocket, enhancing potency. | [6][7][8] |
| C6 | Halogenated Benzene | Forms π-π stacking with viral DNA, improving inhibitory effect. | [3][5][13] |
Protocols for Synthesis and Biological Evaluation
General Synthetic Protocol for Indole-2-Carboxylic Acid Derivatives
The synthesis of indole-2-carboxylic acid derivatives often starts from commercially available substituted indoles. A general synthetic scheme is outlined below, based on methodologies reported in the literature.[7]
Caption: General synthetic workflow for derivatives.
Step-by-Step Protocol:
-
Esterification: The carboxyl group of the starting indole-2-carboxylic acid (e.g., 6-bromoindole-2-carboxylic acid) is protected via esterification, for example, by reacting with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid.[7]
-
Suzuki Coupling: A halogenated phenyl group is introduced at the C6 position via a Suzuki coupling reaction. This typically involves reacting the 6-bromoindole derivative with a corresponding boronic acid in the presence of a palladium catalyst and a base.
-
C3 Substitution: A long branch is introduced at the C3 position. The specific reaction will depend on the desired substituent.
-
Hydrolysis: The ester protecting group is removed by hydrolysis, typically under basic conditions, to yield the final indole-2-carboxylic acid derivative.
In Vitro HIV-1 Integrase Inhibition Assay
The inhibitory activity of the synthesized compounds against HIV-1 integrase can be determined using a commercially available HIV-1 integrase assay kit. This assay measures the strand transfer activity of the enzyme.
Protocol:
-
Prepare Reagents: Reconstitute the HIV-1 integrase, viral DNA substrate, and other assay components as per the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).
-
Assay Reaction: In a 96-well plate, add the assay buffer, the viral DNA substrate, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the HIV-1 integrase to each well.
-
Incubation: Incubate the plate at the recommended temperature and for the specified duration to allow the strand transfer reaction to proceed.
-
Detection: Stop the reaction and measure the signal (e.g., fluorescence or absorbance) according to the kit's protocol. The signal is proportional to the extent of the strand transfer reaction.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the integrase activity) by fitting the data to a dose-response curve.
Table of Exemplary Inhibitory Activities:
| Compound | Target | IC₅₀ (µM) | Reference |
| Derivative 3 | HIV-1 Integrase | 12.41 | [6] |
| Derivative 20a | HIV-1 Integrase | 0.13 | [6][7][8] |
| Derivative 17a | HIV-1 Integrase | 3.11 | [3][5][13] |
| Dihydroxyindole-carboxamide 5 | HIV-1 Integrase (Allosteric) | 1-18 | [1] |
Future Directions and Conclusion
The indole-2-carboxylic acid scaffold represents a versatile and potent platform for the development of novel HIV-1 inhibitors, particularly INSTIs. The clear SAR and well-defined mechanism of action provide a solid foundation for further optimization. Future research should focus on:
-
Improving Potency and Pharmacokinetic Properties: Fine-tuning the substituents on the indole ring to enhance antiviral activity, solubility, and metabolic stability.
-
Overcoming Drug Resistance: Designing derivatives that are active against HIV-1 strains with resistance mutations to current INSTIs.
-
Exploring Dual-Target Inhibitors: Investigating modifications that could lead to compounds with inhibitory activity against multiple HIV-1 enzymes, potentially offering a higher barrier to resistance.[1]
References
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules, 28(24), 8020. [Link]
-
Esposito, F., et al. (2020). Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors. Antiviral Research, 174, 104671. [Link]
-
Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020-9031. [Link]
-
Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
Patel, P. A., et al. (2016). Indole-based Allosteric Inhibitors of HIV-1 Integrase. Bioorganic & Medicinal Chemistry Letters, 26(19), 4748-4752. [Link]
-
Indole-based allosteric inhibitors of HIV-1 integrase. (2016). PubMed. [Link]
-
Indolylarylsulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: New Cyclic Substituents at Indole-2-carboxamide. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Indole-based Allosteric Inhibitors of HIV-1 Integrase. (2016). ResearchGate. [Link]
-
Indole-Based Allosteric Inhibitors of HIV-1 Integrase. (2016). The Aquila Digital Community. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). ResearchGate. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed Central. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). PubMed. [Link]
-
Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors. (n.d.). PubMed. [Link]
-
Chen, Q., et al. (2022). Therapeutic Potential of Indole Derivatives as Anti-HIV Agents: A Mini-review. Current Topics in Medicinal Chemistry, 22(12), 993-1008. [Link]
Sources
- 1. Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole-based allosteric inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. "Indole-Based Allosteric Inhibitors of HIV-1 Integrase" by Pratiq A. Patel, Nina Kvaratskhelia et al. [aquila.usm.edu]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Indole Derivatives in the Synthesis of Anticancer Agents
Abstract
The indole nucleus, a privileged heterocyclic scaffold, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its unique electronic properties and structural rigidity make it an ideal framework for designing molecules that can interact with various biological targets implicated in oncogenesis.[2] This guide provides an in-depth exploration of the synthesis and application of indole derivatives as anticancer agents, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the multifaceted mechanisms of action, present detailed synthetic protocols for promising candidates, and offer insights into the structure-activity relationships (SAR) that govern their efficacy. This document is designed to be a practical and authoritative resource, bridging synthetic strategy with therapeutic application.
The Indole Scaffold: A Privileged Structure in Oncology
The significance of the indole ring system in anticancer drug development cannot be overstated. It is a structural motif present in both natural products with potent antitumor activity and a growing number of FDA-approved synthetic drugs.[2][3] Naturally occurring indole alkaloids, such as vinblastine and vincristine, were among the earliest and most impactful microtubule-targeting agents used in chemotherapy.[4]
Modern drug discovery has expanded on this natural precedent, leading to the approval of several indole-based drugs that target specific molecular pathways driving cancer growth.[3] This success stems from the indole scaffold's favorable drug-like properties, including good bioavailability and metabolic stability, and its synthetic tractability, which allows for extensive chemical modification to optimize potency and selectivity.[5]
Table 1: Examples of FDA-Approved Indole-Based Anticancer Drugs
| Drug Name | Core Target(s) | Approved Indications (Examples) |
|---|---|---|
| Sunitinib | Multi-targeted Tyrosine Kinase (VEGFR, PDGFR) | Renal Cell Carcinoma, Gastrointestinal Stromal Tumor |
| Nintedanib | Multi-targeted Tyrosine Kinase (VEGFR, FGFR, PDGFR) | Idiopathic Pulmonary Fibrosis, Non-Small Cell Lung Cancer |
| Osimertinib | EGFR Kinase (T790M mutant) | EGFR-mutated Non-Small Cell Lung Cancer |
| Panobinostat | Histone Deacetylase (HDAC) | Multiple Myeloma |
| Alectinib | ALK Kinase | ALK-positive Non-Small Cell Lung Cancer |
Source: Data compiled from multiple sources.[3][6]
Mechanisms of Action: The Diverse Oncological Targets of Indole Derivatives
Indole derivatives exert their anticancer effects through a remarkable variety of mechanisms, often by inhibiting key proteins or disrupting signaling pathways essential for tumor cell survival and proliferation.[5][7] This versatility is a key reason for their sustained interest in medicinal chemistry.
Key mechanisms include:
-
Tubulin Polymerization Inhibition: Many indole derivatives disrupt the formation of microtubules, which are critical for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3][4]
-
Kinase Inhibition: Indoles serve as an effective scaffold for inhibitors of various protein kinases, such as Tyrosine Kinases (e.g., VEGFR, EGFR) and Pim kinases, which are often overactive in cancer cells and drive growth and angiogenesis.[2][7][8]
-
DNA Topoisomerase Inhibition: These enzymes are crucial for managing DNA topology during replication. Indole-based compounds can inhibit their function, leading to DNA damage and cell death.[3][7]
-
HDAC Inhibition: By inhibiting histone deacetylases, indole derivatives can alter gene expression, reactivating tumor suppressor genes and inducing apoptosis.[4]
-
Signaling Pathway Modulation: Indole compounds can interfere with critical cancer-related signaling cascades, including the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[4][7]
Figure 1: Diverse mechanisms of action for anticancer indole derivatives.
Synthetic Strategies and Key Protocols
The synthesis of anticancer indole derivatives often involves multi-step reactions that build complexity around the core indole scaffold.[9] Modern synthetic methods focus on efficiency, allowing for the creation of diverse chemical libraries for screening.
Figure 2: A generalized workflow from synthesis to lead identification.
Application Protocol 1: Synthesis of an Indole-Based Arylsulfonylhydrazide
This protocol details the synthesis of 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (Compound 5f) , a derivative that has shown promising selective cytotoxicity against breast cancer cell lines.[9][10]
Objective: To synthesize a bioactive indole derivative by functionalizing the indole nitrogen and subsequent condensation with a sulfonylhydrazide moiety.
Materials and Reagents:
-
Indole-3-carboxaldehyde (3)
-
4-(2-Chloroethyl)morpholine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
4-Chlorobenzenesulfonyl chloride
-
Hydrazine monohydrate
-
Ethanol (EtOH)
-
Glacial Acetic Acid
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
Step 1: Synthesis of 1-(2-morpholinoethyl)-1H-indole-3-carboxaldehyde (Intermediate 4) [9]
-
To a solution of indole-3-carboxaldehyde (3) (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Causality: K₂CO₃ is a mild base used to deprotonate the indole nitrogen (N-H), making it nucleophilic for the subsequent alkylation reaction. DMF is a polar aprotic solvent that facilitates this Sₙ2 reaction.
-
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water. A solid precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and salts, and dry under vacuum. The resulting solid is the intermediate aldehyde (4).
Step 2: Synthesis of 4-chlorobenzenesulfonohydrazide (Intermediate 2f) [9]
-
Dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and add hydrazine monohydrate (2.0 eq) dropwise with stirring.
-
Causality: The reaction is exothermic; slow addition of hydrazine hydrate controls the temperature. Hydrazine acts as a nucleophile, displacing the chloride on the sulfonyl chloride.
-
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Collect the resulting white precipitate by filtration, wash with cold ethanol, and dry. This yields the sulfonylhydrazide intermediate (2f).
Step 3: Final Condensation to Yield Compound 5f [9][10]
-
In a round-bottom flask, dissolve the intermediate aldehyde (4) (1.0 eq) and the sulfonylhydrazide (2f) (1.0 eq) in ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Causality: Acetic acid acts as a catalyst, protonating the carbonyl oxygen of the aldehyde to make the carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.
-
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the final compound (5f).
Self-Validation/Characterization:
-
Purity: Assess by TLC and melting point determination.
-
Structure: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to verify the presence of all expected functional groups and the correct molecular weight.
Application Protocol 2: In Vitro Anticancer Evaluation using MTT Assay
Objective: To determine the cytotoxic effect and calculate the half-maximal inhibitory concentration (IC₅₀) of a synthesized indole derivative against a human cancer cell line (e.g., MCF-7, MDA-MB-468).[5][10]
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7) and a non-cancerous cell line (e.g., HEK-293) for selectivity testing.[10]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Synthesized indole compound, dissolved in DMSO to create a stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well microplates, CO₂ incubator, microplate reader.
-
Positive control (e.g., Doxorubicin).
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized indole compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for a "vehicle control" (medium with DMSO only) and a "positive control" (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Causality: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications affect biological activity is crucial for rational drug design. Studies on various indole series have revealed key SAR trends.
-
Substitution on the Indole Nitrogen (N-1): Alkylation at the N-1 position can significantly impact activity. For some series, introducing a methyl group at N-1 enhanced cytotoxic activity by up to 60-fold compared to the unsubstituted analogue.[3]
-
Substitution at the C-3 Position: This position is a common point for modification. Attaching different heterocyclic or aryl groups via linkers (e.g., chalcone, sulfonylhydrazide) is a proven strategy to modulate activity against different targets.[3][10]
-
Aromatic Ring Substituents: The nature and position of substituents on appended aromatic rings are critical. For the indole arylsulfonylhydrazide series, a para-chloro substituent on the phenyl ring (as in compound 5f) resulted in the highest potency against breast cancer cells.[9][10] In another series, chlorine substitution was favorable for topoisomerase inhibition, whereas a methoxy group was detrimental.[3]
Figure 3: Key positions on the indole scaffold for SAR-guided modification.
Table 2: Example Cytotoxicity Data for Indole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-carbomethoxy-3-arylindole | Leukemia (CEM) | 0.20 | [5] |
| Indole-acrylamide derivative | Hepatocellular Carcinoma (Huh7) | 5.0 | [4] |
| Coumarin-indole derivative | Gastric Cancer (MGC-803) | 0.011 | [4] |
| Indole-sulfonohydrazide (5f) | Breast Cancer (MDA-MB-468) | 8.2 | [9][10] |
| Indole-sulfonohydrazide (5f) | Breast Cancer (MCF-7) | 13.2 | [9][10] |
| Hydroxyl-bisindole | Hepatocellular Carcinoma (HepG2) | 7.37 |[11] |
Conclusion and Future Outlook
The indole scaffold remains an exceptionally fruitful starting point for the development of novel anticancer therapeutics.[5] Its proven success in targeting a wide array of cancer-relevant pathways ensures its place in modern medicinal chemistry. Future research will likely focus on developing derivatives with even greater selectivity for cancer cells, overcoming mechanisms of drug resistance, and exploring novel conjugates and hybrid molecules that can engage multiple targets simultaneously.[2][12] The synthetic and evaluative protocols outlined in this guide provide a solid foundation for researchers aiming to contribute to this vital and dynamic field.
References
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science.
- Different mechanisms of indole derivatives as anticancer agents.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
- A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Unknown Source.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Selected indole utilized in cancer therapy, number of completed clinical trials, approval years and treated diseases.
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells.
- Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies.
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PubMed Central.
- Design and Synthesis of Indole Moeity Based Compounds For Treatment of Cancer Disease. Unknown Source.
- Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Unknown Source.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 9. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
Application Note: Protocols for Scaling Up the Synthesis of Halogenated Indoles
Abstract: Halogenated indoles are foundational structural motifs in medicinal chemistry, agricultural science, and materials science, serving as versatile precursors for complex molecular architectures through cross-coupling and other transformations.[1] The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges related to safety, cost, efficiency, and regioselectivity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and scalable protocols for the synthesis of halogenated indoles. We delve into the mechanistic rationale behind various synthetic strategies, present detailed step-by-step protocols for key transformations, and discuss critical process parameters for successful scale-up, with a focus on emerging sustainable technologies like flow chemistry and biocatalysis.
Strategic Approaches to Indole Halogenation for Scale-Up
The selection of a halogenation strategy is dictated by the desired regiochemistry (position of the halogen), the available starting materials, and the scale of the synthesis. While direct electrophilic halogenation is often the most straightforward approach, issues with selectivity and harsh reagents can impede its large-scale application.
Direct Electrophilic Halogenation
This is the most common method for introducing a halogen onto the electron-rich indole nucleus. The C3-position is the most nucleophilic and is typically halogenated preferentially.[1]
-
Mechanism and Reagents: The reaction proceeds via an electrophilic aromatic substitution mechanism. Common, cost-effective reagents include N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine (I₂). However, these reactions can sometimes lead to di- or poly-halogenated byproducts.[1][2]
-
Controlling Regioselectivity: Halogenation can be directed to the C2-position by installing an electron-withdrawing protecting group (EWG) on the indole nitrogen, such as a tosyl (Ts) or sulfonyl group.[3][4] This modification alters the electronic properties of the indole ring, favoring C2 substitution.
-
Green and Scalable Alternatives: To mitigate the environmental impact and handling issues of traditional reagents, systems using oxone and a halide salt (e.g., NaCl, KBr) have been developed.[3] These methods generate the active halogenating species in situ, are scalable to the gram level, and reduce toxic byproducts.[3] Furthermore, electrochemical protocols offer an economical and highly scalable approach, using inexpensive halide salts as the halogen source and avoiding chemical oxidants entirely.[4][5]
Halogenation via Sandmeyer-Type Reactions
When the desired halogen position corresponds to an amino group on the starting indole, the Sandmeyer reaction offers unparalleled regiocontrol.
-
Classical Approach: This two-step process involves the diazotization of an amino-indole using sodium nitrite under acidic conditions, followed by the decomposition of the resulting diazonium salt with a copper(I) halide (e.g., CuCl, CuBr).[6][7]
-
Scale-Up Challenges and Solutions: The primary challenge in scaling the Sandmeyer reaction is the thermal instability of aryl diazonium salts, which can decompose exothermically and pose a significant safety risk. Modern electrochemical strategies circumvent the need for copper catalysts and can be performed in a one-pot fashion from the corresponding aniline, offering a safer and more practical alternative for large-scale synthesis.[8][9]
Aromatic Finkelstein-Type Halide Exchange
This strategy is particularly valuable for synthesizing C2-iodoindoles, which exhibit greater stability and reactivity in cross-coupling reactions compared to their chloro- or bromo-analogs.[1] Readily available C2-chloroindoles can be converted to C2-iodoindoles under mild, metal-free conditions using potassium iodide and an acid like trifluoroacetic acid. This method has proven to be operationally simple and highly scalable, with successful demonstrations at the 100-gram scale.[1]
Emerging Technologies for Scalable Synthesis
Biocatalysis: The use of flavin-dependent halogenase (FDH) enzymes represents a green and highly selective method for C-H halogenation. These enzymes operate in aqueous media at ambient temperatures, use benign halide salts, and exhibit excellent catalyst-controlled regioselectivity, which simplifies product purification.[10][11][12] While industrial implementation is still developing, engineered thermostable RebH variants have shown high conversion for a range of indole substrates.[10][13]
Flow Chemistry: Continuous flow processing is a revolutionary technology for scaling up chemical reactions safely and efficiently.[14] For indole halogenation, particularly for hazardous processes like diazotization, flow reactors offer superior control over temperature, pressure, and mixing.[15] The high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation, preventing dangerous thermal runaways. This technology enables higher productivity and is particularly attractive for industrial applications.[15][16][17]
Figure 1: Decision-making workflow for selecting a halogenated indole synthesis strategy.
Detailed Experimental Protocols
The following protocols are designed to be robust and scalable, with specific notes on considerations for increasing reaction volume.
Protocol 1: Scalable C3-Bromination of Indole
This protocol utilizes N-bromosuccinimide (NBS) for a regioselective and high-yielding C3-bromination.
Materials:
-
Indole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM) (approx. 10 mL per gram of indole)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a reactor suitable for the intended scale and equipped with a mechanical stirrer, thermometer, and addition funnel, charge the indole and the solvent (ACN or DCM).
-
Cooling: Cool the resulting solution to 0-5 °C using an ice bath. Scale-Up Note: Ensure the cooling system can handle the heat of reaction. A mild exotherm is expected upon NBS addition.
-
Reagent Addition: Add NBS portion-wise over 30-60 minutes, maintaining the internal temperature below 10 °C. Causality: Slow addition is critical to control the exotherm and prevent the formation of over-brominated byproducts.
-
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted NBS.
-
Work-up: Allow the mixture to warm to room temperature. If using ACN, remove the solvent under reduced pressure. If using DCM, proceed to washing. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-bromoindole is often of sufficient purity for subsequent steps. If required, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). Scale-Up Note: Recrystallization is highly preferred over column chromatography for large-scale purification due to cost and efficiency.
Protocol 2: Gram-Scale Synthesis of C2-Iodoindole via Halide Exchange[1]
This protocol details a highly efficient, metal-free conversion of a C2-chloroindole to a C2-iodoindole, demonstrated on a large scale.[1]
Materials:
-
N-Protected-2-chloroindole (e.g., 1-tosyl-2-chloroindole) (1.0 eq)
-
Potassium Iodide (KI) (5.0 eq)
-
Trifluoroacetic Acid (TFA) (10.0 eq)
-
Acetonitrile (ACN) (approx. 5 mL per gram of chloroindole)
Procedure:
-
Reaction Setup: To a suitably sized reactor, add the N-protected-2-chloroindole, potassium iodide, and acetonitrile.
-
Reagent Addition: Slowly add trifluoroacetic acid to the stirred suspension at room temperature. Causality: The acid is proposed to activate the C-Cl bond towards nucleophilic attack by the iodide ion.
-
Reaction: Stir the mixture at ambient temperature for 12-24 hours. Monitor the reaction to completion by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Quenching and Washing: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine), saturated aqueous sodium bicarbonate (to neutralize TFA), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude N-protected-2-iodoindole can be purified by recrystallization or flash chromatography if necessary. This method is noted for providing high yields and operational simplicity, making it well-suited for large-scale synthesis.[1]
Data Summary and Comparison of Methods
The choice of method involves a trade-off between cost, safety, selectivity, and scalability. The table below summarizes these factors for the discussed protocols.
| Method | Target Position(s) | Key Advantages | Key Scale-Up Challenges | Relative Cost |
| Direct Halogenation (NBS/NCS) | C3 (unprotected), C2 (N-EWG) | Simple, cost-effective, high yield. | Exotherm control, potential byproducts, handling of halogenating agents. | Low |
| Oxone/Halide System | C2 or C3 | Environmentally benign, uses cheap salts, in situ reagent generation.[3] | Requires careful control of stoichiometry for selectivity. | Low-Medium |
| Electrochemical Halogenation | C3 | Avoids chemical oxidants, highly scalable, economical.[5] | Requires specialized equipment (potentiostat, electrodes). | Low (reagents), Medium (initial setup) |
| Sandmeyer Reaction (Batch) | Any (from -NH₂) | Excellent regiocontrol. | High Safety Risk: Unstable diazonium salts, thermal runaway potential. | Medium |
| Halide Exchange (KI/TFA) | C2 | Mild, metal-free, high yield, proven scalability (100g).[1] | Requires multi-step synthesis (synthesis of chloro-precursor first). | Medium |
| Biocatalysis (Halogenase) | C3, C5, C6, C7 | Unmatched regioselectivity, green (aqueous, RT), safe.[10][13] | Enzyme stability, cost, and productivity can be limiting for scale-up. | High |
| Flow Chemistry | All Methods | Superior Safety: Excellent thermal control. High throughput, automation potential. | High initial capital investment for equipment. | High (initial setup), Low (operational) |
Advanced Scale-Up Considerations: A Continuous Flow Paradigm
For processes that are difficult to control in batch, such as highly exothermic halogenations or reactions involving unstable intermediates like diazonium salts, continuous flow synthesis offers a transformative solution.
Figure 2: Conceptual workflow for a continuous flow halogenation process.
Workflow Explanation:
-
Reagent Delivery: Two or more streams containing the substrate and halogenating agent are precisely pumped from their reservoirs.
-
Mixing & Reaction: The streams converge at a T-mixer for rapid, efficient mixing before entering a temperature-controlled reactor coil. The reaction time (residence time) is precisely controlled by the flow rate and reactor volume.
-
Pressure Control: A Back Pressure Regulator (BPR) maintains the system at an elevated pressure, allowing solvents to be heated above their atmospheric boiling points, which can dramatically accelerate reaction rates.[15]
-
Quenching & Collection: The product stream exiting the reactor can be directly quenched in-line before being collected for work-up and purification.
This setup minimizes the volume of hazardous reaction mixture present at any given time, drastically improving the safety profile for large-scale production.
Conclusion
The successful scale-up of halogenated indole synthesis requires a strategic departure from traditional laboratory methods towards more controlled, efficient, and safer protocols. While classical electrophilic halogenation remains a cornerstone, modern approaches utilizing electrochemical cells, green reagents like oxone, and highly scalable halide-exchange reactions offer significant advantages. For ultimate safety and efficiency, particularly with hazardous intermediates, continuous flow chemistry provides a superior technological platform. As the demand for complex, functionalized indoles in the pharmaceutical and materials sectors grows, the adoption of these advanced and sustainable synthetic strategies will be paramount for robust and responsible large-scale production.
References
-
Zheng, T., Xu, J., Cheng, S., Ye, J., Ma, S., & Tong, R. (2023). Green Halogenation of Indoles with Oxone-Halide. Journal of Organic Chemistry, 88, 11497-11503. [Link]
-
OUCI. (n.d.). A Versatile C–H Halogenation Strategy for Indole Derivatives under Electrochemical Catalyst‐ and Oxidant‐Free Conditions. Angewandte Chemie International Edition. [Link]
-
Various Authors. (2017). The direct C–H halogenations of indoles. ResearchGate. [Link]
-
Various Authors. (2022). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). Fischer indole synthesis under flow conditions. ResearchGate. [Link]
-
Cha, J. Y., et al. (2024). Recent advances in the synthesis of indoles and their applications. RSC Advances. [Link]
-
Sana, T. R., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli. Frontiers in Bioengineering and Biotechnology. [Link]
-
Lia, A., et al. (2022). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, F., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science. [Link]
-
Wang, F., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. SciSpace. [Link]
-
Saini, V., & Kumar, S. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
-
Sana, T. R., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health. [Link]
-
Nuno Research Group. (2023). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]
-
Cera, G., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
-
Zemtsov, A. A., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI. [Link]
-
Tejedor, D., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. ResearchGate. [Link]
-
D'Oca, M. G. M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. National Institutes of Health. [Link]
-
Tejedor, D., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. [Link]
-
Miki, Y., et al. (2007). Synthesis of Haloindoles by Decarboxylative Halogenation of Indolecarboxylic Acids. Chemical and Pharmaceutical Bulletin. [Link]
-
Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews. [Link]
-
Syrris. (n.d.). Flow chemistry reactions performed by Syrris Asia System. Syrris. [Link]
-
Kumar, A., et al. (2018). Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics. Green Chemistry. [Link]
-
Tejedor, D., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. PubMed. [Link]
-
D'Oca, M. G. M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PubMed. [Link]
-
Cha, J. Y., et al. (2024). A Cascade Synthesis of Indoles. PubMed. [Link]
-
Sana, T. R., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. ResearchGate. [Link]
-
Dodds, J. N., et al. (2020). Site-Selective C–H Halogenation Using Flavin-Dependent Halogenases Identified via Family-Wide Activity Profiling. ACS Central Science. [Link]
-
Peschke, M., et al. (2021). Enzymatic Halogenation of Tryptophan on a Gram Scale. ResearchGate. [Link]
-
D'Oca, M. G. M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Green Halogenation of Indoles with Oxone-Halide [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A Versatile C–H Halogenation Strategy for Indole Derivatives under Electrochemical Catalyst‐ and Oxidant‐Free Conditions [ouci.dntb.gov.ua]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic reasoning behind procedural choices and provide actionable solutions to frequently encountered problems.
Introduction
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a key building block in the development of various pharmaceutical agents, including treatments for obesity and cancer. Its synthesis, while achievable through several established methods, is often plagued by challenges such as low yields, formation of regioisomeric impurities, and difficult purification. This guide will focus on a common and adaptable route, the Fischer indole synthesis, to provide a framework for troubleshooting and optimization.
The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, followed by cyclization and aromatization to form the indole ring.[1][2] The choice of reagents and reaction conditions is critical for successfully synthesizing our target molecule with its specific halogen substitution pattern.
Reaction Overview: Fischer Indole Synthesis
The general pathway for the synthesis of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate via the Fischer indole synthesis is depicted below. It begins with the reaction of (4-chloro-5-fluoro-2-nitrophenyl)hydrazine with methyl pyruvate to form a hydrazone, which then undergoes acid-catalyzed cyclization.
Caption: General workflow for the Fischer indole synthesis of the target indole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a common frustration in multi-step organic syntheses. For the Fischer indole synthesis, several factors can be critical.[3]
-
Purity of Starting Materials: Ensure the (4-chloro-5-fluoro-2-nitrophenyl)hydrazine and methyl pyruvate are of high purity. Impurities in the hydrazine can lead to significant side product formation, while old or impure pyruvate can undergo self-condensation.[3]
-
Acid Catalyst Choice and Concentration: The strength and concentration of the acid catalyst are crucial. Both Brønsted acids (like sulfuric acid or p-toluenesulfonic acid) and Lewis acids (such as zinc chloride) can be used.[3] Polyphosphoric acid (PPA) is often a highly effective catalyst for driving the cyclization.[3] It is advisable to screen different catalysts to find the optimal one for this specific substrate.
-
Reaction Temperature and Time: This reaction typically requires elevated temperatures to proceed efficiently.[3] However, excessive heat or prolonged reaction times can lead to the decomposition of starting materials and the desired product.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Microwave-assisted synthesis can sometimes offer improved yields and significantly shorter reaction times.[3]
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are these and how can I minimize them?
The formation of byproducts is a common challenge. Key side reactions to consider include:
-
Regioisomeric Indoles: Depending on the cyclization conditions, the formation of an undesired regioisomer is possible, although less likely with a pre-formed hydrazone from a symmetrical ketone like pyruvate.
-
Incomplete Cyclization: The hydrazone intermediate may persist if the cyclization conditions (acid strength, temperature) are not optimal.
-
Degradation Products: Indoles can be sensitive to strong acids and high temperatures, leading to decomposition.[3]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting side product formation.
Q3: The purification of the final product by column chromatography is difficult. Are there alternative methods?
Purification can indeed be challenging due to the similar polarities of the product and certain impurities.
-
Crystallization: This is often the most effective method for obtaining highly pure material and is scalable.[4] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, ethanol/water) to find conditions that favor the crystallization of the desired product.
-
Trituration: If the crude product is a solid, washing (triturating) it with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
-
Acid-Base Extraction: Although the indole nitrogen is not strongly basic, it is possible to exploit pH changes to separate acidic or basic impurities.
Q4: I am considering an alternative synthetic route. What are the pros and cons of other common indole syntheses?
While the Fischer indole synthesis is versatile, other methods may be more suitable depending on the available starting materials and desired substitution pattern.
| Synthesis Method | Advantages | Disadvantages |
| Fischer Indole | Wide substrate scope, readily available starting materials.[1][2] | Harsh acidic conditions, potential for low yields with sensitive substrates.[3] |
| Leimgruber-Batcho | Milder conditions, often high-yielding.[5] | Can require multi-step preparation of starting materials.[6] |
| Reissert | Good for synthesizing indoles with specific substituents at the 2- and 3-positions.[1] | Involves the use of strong bases.[1] |
| Nenitzescu | Useful for synthesizing 5-hydroxyindoles. | Limited to specific substitution patterns. |
Experimental Protocols
The following is a generalized protocol for the synthesis of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate via the Fischer indole synthesis. Note: This protocol should be optimized for your specific laboratory conditions and reagent purity.
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve (4-chloro-5-fluoro-2-nitrophenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add methyl pyruvate (1.1 equivalents) dropwise to the solution with stirring.
-
A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.[3]
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC until the starting hydrazine is consumed.
-
Upon completion, the hydrazone may precipitate upon cooling or can be used directly in the next step.
Step 2: Indolization (Cyclization)
-
In a separate flask, pre-heat the acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) to the desired reaction temperature (typically 100-160 °C).[3]
-
Carefully add the crude hydrazone from Step 1 to the hot acid with vigorous stirring.
-
Maintain the reaction at the elevated temperature and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice.
-
The solid product will precipitate and can be collected by filtration.
-
Wash the crude solid thoroughly with water and then a small amount of a cold, non-polar solvent to remove residual acid and non-polar impurities.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system is highly recommended for obtaining a high-purity final product.
References
- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 2. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
Technical Support Center: Navigating the Challenges of Regioselective Indole Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for indole synthesis. The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, celebrated for its prevalence in a vast array of bioactive molecules.[1][2] However, its rich and nuanced reactivity presents a significant challenge: controlling where substituents are installed on the indole core. The inherent electronic properties of the ring system often lead to a mixture of products, complicating syntheses and hindering drug development pipelines.
This guide is designed to serve as a practical resource for researchers at the bench. We will move beyond textbook theory to address the specific, real-world problems you encounter during your experiments. Here, you will find troubleshooting guides and FAQs formatted to provide direct answers and actionable solutions to your most pressing regioselectivity challenges.
The Core Challenge: Regioselectivity in the Indole Nucleus
The indole ring system possesses multiple non-equivalent C-H bonds, each with distinct reactivity. The pyrrole ring is electron-rich and generally more reactive towards electrophiles than the benzene portion. Classically, electrophilic substitution strongly favors the C3 position. While this is useful, accessing other positions—C2, C4, C5, C6, or C7—requires carefully designed strategies to overcome the indole's natural reactivity bias.
Caption: Intrinsic reactivity hierarchy of the indole core.
Troubleshooting Guide: Common Regioselectivity Problems
This section is structured in a question-and-answer format to directly address problems you may be facing in the lab.
Issue 1: My Fischer Indole Synthesis with an Unsymmetrical Ketone Yields a Mixture of Regioisomers.
This is one of the most common challenges with this venerable reaction.[3] The reaction proceeds via an enamine intermediate, and an unsymmetrical ketone can form two different enamines, leading to two distinct indole products after the[4][4]-sigmatropic rearrangement.[5][6]
Question: How can I favor the formation of one regioisomer over the other?
Answer: Control is exerted by influencing the formation and stability of the key enamine intermediate. Several factors are in your control:
-
Acid Catalyst Selection: This is your most powerful tool. The choice and strength of the acid are critical.[3][5]
-
Brønsted acids (HCl, H₂SO₄, PTSA): Often favor the thermodynamically more stable (more substituted) enamine, but this is not a universal rule.
-
Lewis acids (ZnCl₂, AlCl₃, BF₃·OEt₂): Can offer superior control by coordinating to the hydrazine nitrogens, influencing the subsequent rearrangement in a sterically or electronically different manner than protonation.[3]
-
Specialized Reagents: Eaton's reagent (P₂O₅ in MeSO₃H) is known to promote the formation of the less-substituted enamine, often leading to the opposite regioisomer compared to other acids.[7]
-
-
Steric Hindrance: Bulky groups on the ketone can sterically direct the formation of the less hindered enamine. If you have a choice of starting materials, leveraging sterics can be a highly effective strategy.
-
Reaction Conditions: Temperature and reaction time can impact the product ratio.[3] Running the reaction at a lower temperature may favor the thermodynamically more stable product, while higher temperatures could lead to a mixture or decomposition.
Question: My reaction isn't working at all. I suspect a competing side reaction. What's happening?
Answer: The Fischer synthesis can fail entirely, especially with certain substitution patterns.[8][9] A common failure mode is the cleavage of the N-N bond, which competes with the desired[4][4]-sigmatropic rearrangement.[8]
-
Cause: This side reaction is particularly problematic when the ketone-derived portion of the hydrazone has strong electron-donating substituents.[8] These groups can excessively stabilize a cationic intermediate formed during N-N bond cleavage, diverting the reaction from the desired indole formation pathway.[8][9]
-
Solution: If you suspect this is occurring, the solution often lies in switching to a different synthetic strategy entirely, as the substrate itself is electronically biased against the Fischer mechanism. Consider alternatives like the Reissert, Bartoli, or modern C-H activation approaches.[4]
Issue 2: I need to functionalize the benzene ring (C4-C7), but all my reactions occur on the pyrrole ring.
This is a classic challenge due to the high nucleophilicity of the pyrrole moiety. Direct electrophilic substitution on the benzene ring is difficult and often unselective.[10]
Question: How can I achieve selective C-H functionalization at the C4, C5, C6, or C7 positions?
Answer: The most robust and modern solution is to use a Directing Group (DG) strategy . This approach uses a functional group, typically attached to the indole nitrogen (N1) or the C3 position, to chelate to a transition metal catalyst. This brings the catalyst into close proximity with a specific C-H bond on the benzene ring, enabling its selective activation and functionalization.[10][11][12]
Caption: Workflow for directing group-assisted C4-H activation.
Common Directing Groups and Their Targets:
| Directing Group Position | Directing Group Example | Target Position(s) | Metal Catalyst |
| N1 | Pyrimidyl, Picolinamide | C2, C7 | Rh, Ru, Pd |
| N1 | P(O)tBu₂ | C7 | Pd |
| C3 | Aldehyde, Ketone | C4, C2 | Ru, Pd |
| C3 | Carboxamide | C4, C2 | Ir, Rh |
| C3 | Pivaloyl | C4, C5 | Pd, Cu |
This table summarizes general trends; selectivity can be influenced by catalyst and conditions.
Issue 3: I am trying to perform an electrophilic substitution and want C2 selectivity, but I only get the C3-substituted product.
The kinetic preference for electrophilic attack at C3 is a fundamental aspect of indole chemistry.[13] Overcoming this requires a deliberate strategy.
Question: How can I force a reaction to occur at the C2 position?
Answer: You have several options, ranging from classical to modern approaches.
-
Block the C3 Position: The most straightforward method is to start with an indole that already has a substituent at C3. This leaves C2 as the most reactive site on the pyrrole ring.
-
Use a Directing Group at N1: As with benzene ring functionalization, a directing group on the indole nitrogen can steer reactions to C2. A common strategy involves using a removable group like 2-pyridylsulfonyl (PySO₂) which directs lithiation (and subsequent electrophilic quench) to the C2 position.
-
Leverage N-Protecting Groups: While often used for stability, the N-protecting group can profoundly influence regioselectivity.
-
Steric Hindrance: A bulky N-protecting group (e.g., triisopropylsilyl, TIPS) can partially block the C2 position, further enhancing the intrinsic preference for C3. Conversely, some metal-catalyzed reactions can be directed to the less-hindered C2 position.
-
Electronic Effects: Electron-withdrawing protecting groups (e.g., tosyl, Ts) decrease the nucleophilicity of the indole ring, which can sometimes alter reaction pathways and selectivity.[14]
-
-
Catalyst and Ligand Control: In modern transition-metal-catalyzed C-H functionalization, the choice of catalyst and ligand can override the indole's intrinsic reactivity. It is sometimes possible to switch selectivity from C3 to C2 simply by changing the ligand on the metal catalyst (e.g., in some Pd-catalyzed oxidative Heck reactions).[15][16]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an N-protecting group in controlling regioselectivity? A1: N-protecting groups have a dual role. Firstly, they prevent N-functionalization and can improve stability and solubility. Secondly, and more critically for regioselectivity, they act as powerful steric and electronic modifiers.[14] An electron-withdrawing group like tosyl (Ts) reduces the electron density of the pyrrole ring, making it less reactive and sometimes preventing side reactions like polymerization under acidic conditions.[13][14] A bulky group like tert-butoxycarbonyl (Boc) or a silyl group can sterically block access to the C2 and C7 positions, thereby directing incoming reagents to other sites. In modern synthesis, the "protecting group" often serves as an active "directing group" to guide a metal catalyst to a specific C-H bond.[12][17]
Q2: When should I choose a classical synthesis (e.g., Fischer, Reissert) versus a modern C-H functionalization approach? A2: The choice depends on your target molecule, available starting materials, and tolerance for functional groups.
-
Classical Syntheses are powerful for constructing the indole core itself from acyclic precursors.[4][18][19] The Fischer synthesis, for example, is excellent for producing 2,3-disubstituted indoles.[13] However, these methods often require harsh conditions (strong acids, high temperatures) and may have limited functional group tolerance.[20]
-
Modern C-H Functionalization methods are ideal for modifying an existing indole core.[20][21][22] They offer unparalleled control over regioselectivity, especially for accessing the traditionally difficult C4-C7 positions, and often proceed under much milder conditions, showing broad functional group compatibility.[10][23] If your synthesis involves late-stage functionalization of a complex indole, C-H activation is almost always the superior choice.
Q3: How can I design an experiment to quickly screen for optimal regioselectivity? A3: A design of experiments (DoE) approach using high-throughput screening is ideal. For a reaction like the Fischer synthesis, you can create a small array to test different variables simultaneously:
-
Variable 1: Acid Catalyst (e.g., PTSA, ZnCl₂, Eaton's Reagent, Amberlyst 15 resin)
-
Variable 2: Solvent (e.g., Toluene, Acetic Acid, Dioxane)
-
Variable 3: Temperature (e.g., 80°C, 110°C, 140°C) Analyzing the regioisomeric ratio of the product from each condition via LC-MS or ¹H NMR of the crude mixture will quickly reveal the optimal parameters for your specific substrate.
Experimental Protocol: Regioselective C4-Alkenylation of Indole-3-carboxaldehyde
This protocol demonstrates a directing group strategy to achieve functionalization at the challenging C4 position, a method that circumvents the issues of classical electrophilic substitution.[11]
Reaction: Ruthenium-Catalyzed C4-Alkenylation of Indole-3-carboxaldehyde with Ethyl Acrylate.
Caption: Ru-catalyzed C4-alkenylation using a C3-aldehyde directing group.
Materials:
-
Indole-3-carboxaldehyde (1.0 equiv)
-
Ethyl acrylate (3.0 equiv)
-
[Ru(p-cymene)Cl₂]₂ (5 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (20 mol%)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (2.0 equiv)
-
tert-Amyl alcohol (solvent)
-
Reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a clean, dry Schlenk tube, add indole-3-carboxaldehyde (e.g., 0.5 mmol, 72.5 mg), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 15.3 mg), AgSbF₆ (0.1 mmol, 34.3 mg), and Cu(OAc)₂·H₂O (1.0 mmol, 199.6 mg).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is crucial to prevent oxidation of the catalyst.
-
Addition of Reagents: Under a positive pressure of inert gas, add tert-amyl alcohol (e.g., 2.0 mL) followed by ethyl acrylate (1.5 mmol, 163 µL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the metal salts. Wash the Celite pad with additional ethyl acetate (10 mL).
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure C4-alkenylated indole product.
Rationale for Key Reagents:
-
[Ru(p-cymene)Cl₂]₂: The ruthenium complex is the active catalyst precursor.
-
AgSbF₆: Acts as a halide scavenger, abstracting a chloride from the ruthenium precursor to generate the active cationic ruthenium species.
-
Cu(OAc)₂·H₂O: Serves as an oxidant to regenerate the active catalytic species in the catalytic cycle.
-
Aldehyde at C3: This is the critical directing group. The oxygen of the aldehyde coordinates to the ruthenium catalyst, positioning it perfectly to activate the C4-H bond for the subsequent coupling reaction.[11]
References
-
ResearchGate. (n.d.). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization | Request PDF. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective C−H functionalization of indole benzenoid moiety.... Retrieved from [Link]
-
Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(23), 6002–6005. [Link]
-
Zhang, X., et al. (2019). C2/C4 Regioselective Heteroarylation of Indoles by Tuning C–H Metalation Modes. ACS Catalysis, 9(7), 5855–5862. [Link]
-
ResearchGate. (n.d.). Traceless directing group strategy for indole synthesis via alkyne annulation. Retrieved from [Link]
-
Aslam, M., et al. (2022). Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Advanced Synthesis & Catalysis, 364(17), 2933-2943. [Link]
-
Toure, B. B., & Hall, D. G. (2009). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Chemical Reviews, 109(9), 4439–4486. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]
-
SynArchive. (n.d.). Named Reactions List. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition Metal‐Catalyzed C2 and C3 Functionalization of Indoles | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand‐controlled C2−H and C3−H selective oxidative Heck reaction of.... Retrieved from [Link]
-
Lanke, V. (2018). Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis. [Link]
-
Wang, D., et al. (2021). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Nature Communications, 12(1), 698. [Link]
-
ResearchGate. (n.d.). Regioselectivity of the asymmetric functionalization of indoles. Retrieved from [Link]
-
YouTube. (2021). Indole synthesis, reactions and applications. [Link]
-
YouTube. (2022). Fischer Indole Synthesis - Named Reactions in Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid. Retrieved from [Link]
-
Kumar, A., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(12), 7850–7864. [Link]
-
Noey, E. L., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5724–5727. [Link]
-
Kumar, I., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme. [Link]
-
Kumar, A., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(12), 7850–7864. [Link]
-
Noey, E. L., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5724–5727. [Link]
-
ResearchGate. (n.d.). A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. Retrieved from [Link]
-
Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. [Link]
-
Panda, N. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 18, 280–288. [Link]
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles | Request PDF. Retrieved from [Link]
-
Fadaeinasab, M., et al. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 14(6), 806-829. [Link]
-
Royal Society of Chemistry. (n.d.). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. [Link]
-
LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis [etd.iisc.ac.in]
- 13. bhu.ac.in [bhu.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. synarchive.com [synarchive.com]
- 19. youtube.com [youtube.com]
- 20. thieme-connect.com [thieme-connect.com]
- 21. researchgate.net [researchgate.net]
- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Welcome to the technical support center for methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS No. 1067658-29-0)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. The unique substitution pattern of this indole—featuring both electron-withdrawing halogens and an ester moiety—presents specific challenges and opportunities for purification. This document synthesizes field-proven insights and established chemical principles to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have before beginning your purification workflow.
Q1: What are the primary purification techniques for methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate?
The choice of purification method depends heavily on the scale of your reaction and the impurity profile of your crude material. The three most effective techniques are:
-
Flash Column Chromatography: This is the most versatile method for separating the target compound from a wide range of impurities, especially those with different polarities. It is ideal for small to medium scales (mg to grams).
-
Recrystallization: If your crude material has a purity of >90%, recrystallization is an excellent and scalable method for achieving high purity. It is particularly effective at removing minor, structurally similar impurities.
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): For achieving the highest possible purity (>99%) or for separating very challenging, closely-related impurities (e.g., regioisomers), reverse-phase preparative HPLC is the method of choice.[2][3]
Q2: What are the most common impurities I should expect?
The impurities are typically byproducts of the synthesis route used. For instance, in a Fischer indole synthesis, you might encounter:
-
Starting Materials: Unreacted arylhydrazines or ketoesters.
-
Regioisomers: If an unsymmetrical ketone was used, regioisomers can form, which often have very similar polarities to the desired product.[4]
-
Dehalogenated Species: Reductive conditions during synthesis or workup can sometimes lead to the loss of the chloro or fluoro group. These impurities can be difficult to remove.[5]
-
Oxidation/Polymerization Products: Indoles can be sensitive to air and acid, leading to the formation of colored oligomers or oxidation products.[6][7] This is often the source of pink, purple, or brown colors in the crude or even purified material.
Q3: My purified indole has a pinkish or brownish tint. Is it impure or degrading?
A slight pink or tan color is common for many indole compounds and is often caused by trace amounts of oxidized impurities or polymers.[6] While a perfectly white solid is ideal, a faint color in an otherwise clean sample (as determined by NMR and LC-MS) is often acceptable for subsequent synthetic steps. However, a dark brown, purple, or tar-like appearance is a clear indicator of significant degradation. Indoles can be particularly sensitive to the acidic nature of standard silica gel, which can cause discoloration during chromatography.[7]
Q4: How should I properly store the purified compound?
To ensure long-term stability, methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate should be stored as a solid in a tightly sealed container, protected from light and air. For maximum longevity, store it under an inert atmosphere (nitrogen or argon) at a low temperature (0 to -20 °C).
Part 2: Purification Troubleshooting Guides
This section provides direct answers to specific problems you might encounter during your experiments.
Decision Workflow: Selecting Your Primary Purification Method
Before diving into troubleshooting, selecting the right initial strategy is critical. The following workflow can guide your decision.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Flash Column Chromatography
Problem: My compound is streaking badly on the silica gel column, leading to poor separation and mixed fractions.
-
Causality: Streaking, or tailing, of indole compounds is a classic sign of strong, undesirable interactions between the basic indole nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[8] This can also promote on-column degradation.
-
Solution 1: Deactivate the Silica Gel. The most effective solution is to neutralize the acidic sites. Add a basic modifier like triethylamine (TEA) or ammonia to your mobile phase, typically at a concentration of 0.5-1% by volume.[7][8] Flush the packed column with this modified eluent before loading your sample.
-
Solution 2: Reduce Sample Load. Overloading the column can exacerbate tailing. As a rule of thumb, use a silica-to-crude-material weight ratio of at least 50:1 for challenging separations.[8]
-
Solution 3: Use an Alternative Stationary Phase. If the compound is highly acid-sensitive, consider using a less acidic stationary phase like neutral alumina.[7]
Problem: My product appears to be degrading on the column (e.g., a colored band forms and moves with the solvent).
-
Causality: This is a more severe case of acid sensitivity, where the prolonged contact time with silica gel is causing decomposition or polymerization.[7]
-
Solution Workflow:
Caption: Troubleshooting workflow for on-column product degradation.
Troubleshooting Recrystallization
Problem: My compound is "oiling out" instead of forming crystals upon cooling.
-
Causality: Oiling out occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This is often due to the presence of impurities that disrupt crystal formation or cooling the solution too rapidly.[9]
-
Solution 1: Slow Down the Cooling. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.
-
Solution 2: Induce Crystallization. Scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Adding a "seed crystal" of the pure compound, if available, is also highly effective.[9]
-
Solution 3: Re-evaluate Your Solvent System. The solubility curve of your chosen solvent may be too shallow. Try a mixed solvent system. Dissolve the compound in a "good" solvent (like ethyl acetate or acetone) and then add a "poor" solvent (like hexanes or heptane) dropwise to the hot solution until it becomes slightly turbid. Add a few drops of the good solvent to clarify and then allow it to cool slowly.[10]
| Parameter | Solvent System 1 | Solvent System 2 | Solvent System 3 |
| Primary Solvent ("Good") | Ethyl Acetate | Acetone | Ethanol |
| Anti-Solvent ("Poor") | Hexanes / Heptane | Water | Water |
| Typical Ratio (Good:Poor) | Start at 1:4, adjust as needed | Start at 3:1, adjust as needed | Start at 2:1, adjust as needed |
| Notes | Excellent for non-polar impurities | Useful if compound is highly polar | Good general-purpose system |
| Table 1: Suggested solvent systems for recrystallization method development. |
Troubleshooting Preparative HPLC
Problem: I am seeing poor peak shape (tailing) in my reverse-phase (C18) preparative HPLC run.
-
Causality: Similar to normal phase chromatography, peak tailing in reverse-phase HPLC can be caused by secondary interactions with the stationary phase, particularly with residual, un-capped silanol groups. For a molecule like this, the indole N-H can participate in these interactions.
-
Solution 1: Add a Mobile Phase Modifier. Use an acidic modifier like trifluoroacetic acid (TFA) or formic acid at a low concentration (0.05-0.1%).[2] This protonates the silanol groups, minimizing their interaction with the analyte and sharpening the peak. Formic acid is preferred if your fractions will be analyzed by mass spectrometry.
-
Solution 2: Optimize pH. The pH of the mobile phase can influence the ionization state of your compound and the stationary phase. Experiment with different buffered mobile phases if simple acid addition is insufficient.
-
Solution 3: Consider a Different Stationary Phase. Phenyl-hexyl or PFP (pentafluorophenyl) columns can offer different selectivity for aromatic, halogenated compounds due to alternative pi-pi interaction mechanisms.[11]
| Parameter | Starting Condition A | Starting Condition B | Notes |
| Column | C18, 5-10 µm particle size | C18, 5-10 µm particle size | Standard for most applications |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% TFA | Formic acid is MS-compatible |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% TFA | Acetonitrile often gives sharper peaks than methanol |
| Gradient | 40-95% B over 20 minutes | 40-95% B over 20 minutes | Adjust based on analytical run |
| Detection | 220 nm or 270 nm | 220 nm or 270 nm | Indoles have strong UV absorbance |
| Table 2: Recommended starting conditions for preparative HPLC method development. |
Part 3: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a 1-gram scale purification with moderately separated impurities seen on TLC.
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of ~0.3. A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 4:1 v/v).
-
Eluent Preparation: Prepare 1 L of your chosen eluent (e.g., 800 mL Hexanes, 200 mL Ethyl Acetate). Add 10 mL of triethylamine (1% v/v) to this mixture to prevent streaking.[7]
-
Column Packing: Dry-pack a glass column with ~50-100 g of silica gel (for a 50:1 to 100:1 ratio). Wet the column by running your prepared eluent through it until the silica is fully saturated and settled. Ensure no cracks or air bubbles are present.
-
Sample Loading: Dissolve your 1 g of crude material in a minimal amount of a strong solvent like dichloromethane or ethyl acetate. Add ~2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully layer this dry powder onto the top of your packed column.
-
Elution: Begin elution, collecting fractions. Monitor the column's progress by collecting small spots from the eluate onto a TLC plate and visualizing under a UV lamp (254 nm).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate.
Protocol 2: Recrystallization
This protocol is for purifying ~1 gram of crude material that is >90% pure and a solid.
-
Solvent Selection: Use a small amount of material (~20 mg) to test different solvents from Table 1. Find a single or mixed solvent system where the compound is sparingly soluble at room temperature but fully soluble when hot. A Hexane/Ethyl Acetate mixture is often effective.
-
Dissolution: Place the 1 g of crude solid in an Erlenmeyer flask with a stir bar. Add the "good" solvent (e.g., ethyl acetate) dropwise at room temperature while stirring until a slurry is formed. Heat the mixture to a gentle reflux. Continue adding the good solvent dropwise until all the solid just dissolves.
-
Induce Crystallization: Add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until a persistent cloudiness appears. Add 1-2 more drops of the good solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You should see crystals begin to form. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2017). What do common indole impurities look like? Retrieved from [Link]
-
Gade, N. R., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 65-71. Available at: [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]
- Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
Sources
- 1. Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate – Biotuva Life Sciences [biotuva.com]
- 2. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Technical Support Center: Fischer Indole Synthesis of Halogenated Indoles
Welcome to the technical support guide for navigating the complexities of the Fischer indole synthesis, specifically tailored for the preparation of halogenated indoles. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction but encounter challenges related to side product formation, low yields, and purification.
The introduction of a halogen atom (F, Cl, Br, I) onto the phenylhydrazine backbone significantly alters the electronic landscape of the substrate. While indispensable for tuning pharmacological properties and providing synthetic handles for further functionalization (e.g., cross-coupling reactions), these electron-withdrawing groups can complicate the classical Fischer synthesis. They deactivate the aromatic ring, making the key[1][1]-sigmatropic rearrangement step more energetically demanding.[2][3] This often necessitates harsher reaction conditions (higher temperatures, stronger acids), which can unfortunately open pathways to a variety of side reactions and product decomposition.[1][4]
This guide provides in-depth, mechanistically-grounded answers to common problems, offering practical troubleshooting strategies and optimized protocols to help you achieve cleaner reactions and higher yields.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the Fischer indole synthesis of halogenated indoles.
Q1: My reaction mixture turned into a dark, intractable tar, and my yield is very low. What is causing this decomposition?
This is one of the most frequent issues, typically arising from reaction conditions that are too harsh for the sensitive intermediates involved.
Answer: Tar formation is a sign of extensive decomposition. The primary causes are an inappropriate choice of acid catalyst and excessive temperatures.[1][4]
-
Causality - The Role of the Acid: Halogenated phenylhydrazines are less basic and their corresponding hydrazones are less reactive due to the electron-withdrawing nature of the halogen. To drive the reaction, stronger acids or higher temperatures are often employed. However, a catalyst that is too strong (e.g., high concentrations of H₂SO₄ or neat polyphosphoric acid at high heat) can lead to sulfonation, polymerization, or other acid-mediated degradation pathways before the desired indolization can occur.[4]
-
Causality - The Impact of Temperature: The key[1][1]-sigmatropic rearrangement has a significant activation energy.[5][6] While heat is required, excessive temperatures can promote undesired elimination, fragmentation, and polymerization reactions, especially when the desired reaction pathway is sluggish.
Troubleshooting Steps:
-
Screen Acid Catalysts: The choice of acid is critical.[7] Start with milder Lewis acids like ZnCl₂ or BF₃·OEt₂, which are often effective and less prone to causing charring compared to strong Brønsted acids.[8][9] Polyphosphoric acid (PPA) can be very effective but should be used at the lowest possible temperature required for the reaction.[1] Eaton's reagent (P₂O₅ in MeSO₃H) is another powerful option that can sometimes provide cleaner reactions.[4]
-
Optimize Temperature: Begin with milder temperature conditions and gradually increase the heat while monitoring the reaction by TLC. Microwave-assisted synthesis can be an excellent alternative, as it allows for rapid heating to a precise temperature, often reducing reaction times and minimizing the formation of thermal decomposition byproducts.[1][8]
-
Consider a One-Pot Procedure: Halogenated arylhydrazones can sometimes be unstable.[4] To avoid decomposition during isolation and storage, perform the reaction as a one-pot synthesis where the hydrazone is generated in situ and cyclized without being isolated.[10][11]
Q2: My TLC shows multiple product spots, and I'm struggling to isolate my desired halogenated indole. What are these side products?
The formation of multiple products points to competing reaction pathways. With halogenated substrates, the most common side reaction is cleavage of the N-N bond.
Answer: Besides the desired indole, you may be observing side products arising from N-N bond cleavage, incomplete reaction, or unexpected rearrangements.
-
Primary Side Reaction - N-N Bond Cleavage: The key step in the Fischer synthesis is the acid-catalyzed[1][1]-sigmatropic rearrangement of the ene-hydrazine intermediate. However, a competing pathway is the heterolytic cleavage of the protonated N-N bond.[2][6] This cleavage is particularly problematic when substituents on the carbonyl component can stabilize the resulting iminylcarbocation.[2][4] This pathway leads to the formation of an aniline (e.g., 4-bromoaniline) and other fragmentation products instead of your indole. Computational studies have shown that strong electron-donating groups on the carbonyl partner can divert the reaction entirely down this cleavage pathway.[2][12]
-
Regioisomers: If you use an unsymmetrical ketone, you can form two different ene-hydrazine intermediates, leading to a mixture of regioisomeric indoles.[4][13] The regioselectivity is influenced by the steric and electronic nature of the ketone substituents and the acidity of the medium.[3]
-
Dehalogenation: In some cases, particularly with iodo- and bromo-substituted indoles under harsh reductive conditions or with certain catalysts, you might observe minor products where the halogen has been cleaved.
Troubleshooting Steps:
-
Modify the Carbonyl Component: If N-N cleavage is suspected, and if your synthetic plan allows, switching to a carbonyl partner that is less likely to stabilize an adjacent carbocation can suppress this side reaction.
-
Control Regioselectivity: To favor one regioisomer over another, the choice of acid catalyst is paramount. For example, less acidic conditions may favor the formation of the kinetic (less substituted) enamine, while stronger acids or higher temperatures can favor the thermodynamic (more substituted) enamine. A systematic screening of acids (e.g., ZnCl₂, PPA, TsOH) is recommended.
-
Purification Strategy: Purification can be challenging.[4] If standard silica gel chromatography is failing, consider a thorough aqueous base wash of your organic extract to remove acidic impurities.[4] Alternative methods like reverse-phase chromatography or recrystallization can be highly effective for separating closely related isomers and impurities.[1][4]
Q3: The reaction is very slow or stalls completely. How can I drive it to completion?
The electron-withdrawing effect of halogens can significantly slow down the reaction, requiring careful optimization of conditions.
Answer: The reduced nucleophilicity of the halogenated phenylhydrazine and the deactivated aromatic ring make both the initial hydrazone formation and the subsequent cyclization steps more difficult.
-
Causality - Electronic Effects: The halogen atom pulls electron density away from the hydrazine nitrogen atoms and the aromatic ring via the inductive effect. This deactivation raises the activation energy for the critical C-C bond-forming[1][1]-sigmatropic rearrangement step.[2]
Troubleshooting Steps:
-
Ensure Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can inhibit the reaction. Use freshly purified starting materials.[1]
-
Increase Catalyst Loading: Sometimes, simply increasing the amount of Lewis or Brønsted acid can be sufficient to drive the reaction forward. Stoichiometric amounts of ZnCl₂ are common.[10]
-
Solvent Choice: The reaction is often performed in high-boiling polar solvents like acetic acid or DMSO.[1][8] In some cases, running the reaction neat (without solvent) can be effective, particularly with PPA.[1]
-
Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that consume starting material.[1]
Data & Protocols
Parameter Optimization Summary
The success of the Fischer indole synthesis for halogenated substrates hinges on the careful balance of several key parameters. The following table summarizes common choices and their impact.
| Parameter | Common Choices | Rationale & Impact on Halogenated Substrates |
| Acid Catalyst | Brønsted Acids: HCl, H₂SO₄, p-TsOHLewis Acids: ZnCl₂, BF₃·OEt₂, AlCl₃Polyacids: PPA, Eaton's Reagent | Halogenated substrates are deactivated, often requiring stronger acids. However, strong Brønsted acids can cause charring.[4] Lewis acids like ZnCl₂ are often a good starting point as they are effective and generate fewer tarry byproducts.[8] PPA is excellent for very unreactive substrates.[1] |
| Temperature | Room Temp. to >200 °C | Higher temperatures are generally needed to overcome the activation barrier for the[1][1]-sigmatropic rearrangement.[1] Optimal range is substrate-dependent. Monitor by TLC to avoid decomposition at excessive temperatures. Microwave heating can significantly improve yields and reduce times.[1] |
| Solvent | Ethanol, Acetic Acid, Toluene, DMSO, Neat (no solvent) | High-boiling polar solvents are common.[1][8] Acetic acid can act as both a solvent and a catalyst. Running the reaction neat is common with PPA. |
| Procedure | Two-step (isolate hydrazone) vs. One-pot (in situ) | Halogenated hydrazones can be unstable. A one-pot procedure is often preferred to minimize decomposition and handling losses.[1][14] |
General Experimental Protocol: One-Pot Synthesis of 5-Bromo-2-methyl-1H-indole
This protocol is a representative procedure for the synthesis of a halogenated indole, adapted from established methods.[4][10] It utilizes a one-pot approach to minimize the handling of the potentially unstable hydrazone intermediate.
Materials:
-
(4-bromophenyl)hydrazine hydrochloride (1.0 eq)
-
Acetone (1.1 - 1.5 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 eq)
-
Ethanol
Procedure:
-
Hydrazone Formation (in situ):
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add acetone (1.1-1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes. You can monitor the formation of the phenylhydrazone by TLC if desired.
-
-
Fischer Indole Cyclization:
-
To the mixture from the previous step, carefully add anhydrous zinc chloride (1.2 eq) in portions. Note: The addition may be exothermic.
-
Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C).
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction time can vary from 2 to 12 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the hydrazone intermediate on TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralize the acidic mixture by the slow and careful addition of a saturated sodium bicarbonate solution until the evolution of CO₂ gas ceases.
-
Extract the product from the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude solid product by silica gel column chromatography.
-
Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 5-bromo-2-methyl-1H-indole.
-
If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes).
-
Visualizing Mechanisms and Workflows
Fischer Indole Synthesis: Core Mechanism & Competing N-N Cleavage
The following diagram illustrates the accepted mechanism of the Fischer indole synthesis and the key side reaction pathway that competes with it.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. brieflands.com [brieflands.com]
- 10. benchchem.com [benchchem.com]
- 11. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scienceinfo.com [scienceinfo.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Indole-2-Carboxylate Synthesis
Welcome to the Technical Support Center for Indole-2-Carboxylate Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Indole-2-carboxylates are pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and functional materials. However, their synthesis is often plagued by challenges such as low yields, poor regioselectivity, and product decomposition.
This document moves beyond standard protocols to provide a deeper understanding of the underlying chemical principles. By explaining the causality behind experimental choices, we aim to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.
Core Synthetic Strategies: An Overview
Several classic and modern methods are employed for the synthesis of indole-2-carboxylates. Understanding the fundamentals of these key reactions is the first step in troubleshooting.
-
The Fischer Indole Synthesis : This is arguably the most well-known method for indole synthesis. It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with a pyruvate ester (or a related carbonyl compound) to form a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement and cyclization to yield the indole core.[2][3] The choice of acid catalyst, which can be a Brønsted or Lewis acid, is critical.[3][4]
-
The Reissert Indole Synthesis : This method provides a reliable route to indole-2-carboxylic acids, which can be esterified if desired. The process begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate.[5][6][7][8] Various reducing agents can be employed, offering flexibility but also introducing potential complications.[8]
-
The Hemetsberger-Knittel Synthesis : This approach involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form the indole-2-carboxylic ester.[9][10] While yields can be good, the synthesis and stability of the azido starting material can be a significant challenge.[9]
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Low conversion of starting material or a complete failure of the reaction is one of the most common frustrations in synthesis. The causes are often multifaceted, relating to reagents, conditions, or the substrate itself.
Q: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the most common culprits?
A: This is a frequent issue that can often be traced back to one of several key factors:
-
Inappropriate Acid Catalyst : The choice and concentration of the acid are paramount. A catalyst that is too weak may not facilitate the key isomerization and rearrangement steps effectively. Conversely, an acid that is too strong or used in excess can lead to degradation of the starting materials or the indole product.[4] It's essential to screen both Brønsted (e.g., p-TSA, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal choice for your specific substrate.[1][3]
-
Suboptimal Reaction Conditions : Temperature and reaction time are critical. Some reactions require significant thermal energy to overcome the activation barrier of the[1][1]-sigmatropic rearrangement, while others may decompose under prolonged heating.[1] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and temperature profile.[1][11]
-
Poor Quality of Starting Materials : Impurities in the phenylhydrazine or pyruvate ester can introduce side reactions or inhibit the catalyst.[11] Ensure your reagents are pure, and consider re-purifying them if you suspect contamination. Hydrazine stability can also be an issue.[1]
-
Unfavorable Substrate Electronics : Hydrazones with strong electron-donating substituents on the carbonyl-derived portion of the molecule can be prone to a competing N-N bond cleavage reaction, which fragments the molecule instead of promoting the desired rearrangement.[4][12] This side reaction is a common failure mode.
Q: I'm attempting a Reissert synthesis, but the reductive cyclization step is failing. Where should I focus my troubleshooting efforts?
A: The reductive cyclization is the key step of the Reissert synthesis. Failure here often points to the reducing agent or the reaction environment.
-
Choice of Reducing Agent : A variety of reducing systems can be used, including zinc in acetic acid, iron powder in acetic acid, or sodium dithionite.[5][6][7][8] The effectiveness of each can be highly substrate-dependent. If one system fails, it is advisable to screen others. For instance, zinc dust in acetic acid is a classic choice for this transformation.[5]
-
pH Control : The pH of the reaction medium during the reduction and subsequent cyclization is critical. The cyclization of the intermediate amine onto the carbonyl is often acid-catalyzed, but overly acidic conditions can lead to side reactions. Careful adjustment of pH during the work-up is necessary to prevent decomposition.[1]
-
Potential Side Reactions : Under certain reduction conditions, the reaction can be diverted to form quinolones instead of the desired indole.[7] This is particularly noted for some 7-substituted indoles. If you are isolating unexpected byproducts, consider that an alternative reaction pathway may be favored.
Q: My Hemetsberger-Knittel synthesis is not yielding any product. Why is this reaction known to be difficult?
A: The primary challenge of the Hemetsberger synthesis lies with its starting material, the 3-aryl-2-azido-propenoic ester.[9]
-
Starting Material Instability : The azide starting material can be unstable and difficult to synthesize and purify.[9] The preceding Knoevenagel condensation to form this intermediate often requires careful optimization, sometimes needing a large excess of reagents like ethyl azidoacetate to proceed in high yield.[13][14]
-
Thermolysis Conditions : The final step is a thermal decomposition and cyclization. The temperature must be high enough to induce the reaction but not so high that it causes widespread decomposition of the starting material or product. This requires careful temperature control and monitoring.
Issue 2: Formation of Multiple Products & Poor Regioselectivity
Q: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of two regioisomeric indoles. How can I control the outcome?
A: This is a classic challenge in Fischer indole synthesis, and the product ratio is determined during the[1][1]-sigmatropic rearrangement step. Control can be achieved by understanding and manipulating the factors that govern this step.
-
Mechanism and Directing Effects : The reaction proceeds through an enamine intermediate. With an unsymmetrical ketone, two different enamines can form, leading to two possible indole products. The regioselectivity is influenced by both steric hindrance and the electronic nature of the substituents on both the phenylhydrazine and the ketone.[15]
-
Electronic Factors : Electron-withdrawing groups on the phenylhydrazine ring can destabilize one of the potential rearrangement transition states, thereby favoring the formation of a single regioisomer.[16][17][18][19] This is a powerful strategy for directing the cyclization.
-
Catalyst and Temperature : The choice of acid catalyst and the reaction temperature can influence the ratio of the enamine intermediates and the rate of their subsequent rearrangements.[1][4] Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.[11]
Issue 3: Product Decomposition During Work-up or Purification
Q: My target indole-2-carboxylate appears to be decomposing after the reaction is complete. How can I improve its stability?
A: Indoles, particularly those with certain substitution patterns, can be sensitive to heat and acid.[1]
-
Avoid Strong Acids : During aqueous work-up, avoid washing with strong acids. Use a mild base like saturated sodium bicarbonate solution to neutralize the catalyst.[20]
-
Minimize Heat Exposure : Indole-2-carboxylic acids can decarboxylate upon heating.[5][7] This transformation is sometimes desired, but if the carboxylate is the target product, prolonged heating should be avoided.[21] Use low-temperature purification techniques like flash column chromatography on silica gel rather than distillation.
-
Prompt Work-up : Do not let your completed reaction stand for extended periods, especially if it is still acidic or at an elevated temperature. Proceed to quenching and work-up as soon as monitoring indicates the reaction is finished.[22]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a common problem like low product yield.
Caption: Troubleshooting Decision Tree for Low Yields.
Data & Protocols
Table 1: Common Acid Catalysts for Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Loading | Notes |
| Brønsted Acids | p-Toluenesulfonic acid (p-TSA), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), Polyphosphoric acid (PPA) | 10 mol% to stoichiometric | Widely used and effective for many substrates. PPA can act as both catalyst and solvent.[1][3] |
| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) | 10 mol% to stoichiometric | Can be milder and offer different selectivity compared to Brønsted acids.[1][3][4] Useful for sensitive substrates. |
Protocol 1: General Procedure for Fischer Indole Synthesis of an Ethyl Indole-2-carboxylate
This is a representative protocol and may require optimization for specific substrates.
-
Hydrazone Formation : To a stirred solution of the desired substituted phenylhydrazine (1.0 eq) in anhydrous ethanol, add ethyl pyruvate (1.1 eq). The mixture is typically stirred at room temperature for 1-2 hours, during which the phenylhydrazone may precipitate. The formation can be monitored by TLC.
-
Cyclization : To the mixture containing the phenylhydrazone, add the acid catalyst (e.g., ZnCl₂ or p-TSA, 0.2-1.0 eq).
-
Heating : Heat the reaction mixture to reflux (or a pre-determined optimal temperature) and monitor its progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[1]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Extraction : Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[20]
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl indole-2-carboxylate.
Protocol 2: N-Alkylation of Ethyl Indole-2-carboxylate
This protocol is effective for adding alkyl groups to the indole nitrogen.[23]
-
Setup : In a round-bottom flask, dissolve ethyl indole-2-carboxylate (1.0 eq) in acetone (approx. 0.1 M solution).
-
Base Addition : Add aqueous potassium hydroxide (KOH) (3.0 eq). Stir the solution at room temperature for 30 minutes.
-
Alkylation : Add the desired alkylating agent (e.g., allyl bromide or benzyl bromide) (1.1 eq) to the mixture.
-
Reaction : Continue stirring at room temperature for 2-8 hours, monitoring the reaction by TLC.
-
Work-up : Remove the acetone under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[23]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route—Fischer, Reissert, or Hemetsberger—is the best choice for my target molecule? A: The best route depends on the availability of starting materials and the desired substitution pattern.
-
Fischer Synthesis is highly versatile but can suffer from regioselectivity issues with unsymmetrical ketones.[4]
-
Reissert Synthesis is excellent for producing indole-2-carboxylic acids from o-nitrotoluenes but is a multi-step process.[5][24]
-
Hemetsberger Synthesis is a good option if the corresponding aromatic aldehyde is readily available, but the synthesis of the azide intermediate can be challenging.[9][13]
Q2: How does solvent choice impact my synthesis? A: The solvent can significantly influence reaction outcomes by affecting solubility, reaction rates, and even selectivity.[1] Common solvents include ethanol, toluene, and DMF.[1] In some cases, solvent-free conditions using microwave irradiation have proven highly effective and can dramatically reduce reaction times.[1] Always ensure solvents are anhydrous, as water can interfere with many catalysts and intermediates.[1]
Q3: My purification by column chromatography is giving poor separation. Any advice? A: Indole-2-carboxylates can sometimes be challenging to purify. If separation is poor, try a different solvent system for your mobile phase. Using a gradient elution can often improve separation. If the compound is streaking, it may be due to its acidic nature (if it's a carboxylic acid) or its interaction with the silica. Adding a small amount of acetic acid (for acids) or triethylamine (for basic compounds) to the eluent can sometimes resolve this, but be mindful of your product's stability.
References
-
Wikipedia. Hemetsberger indole synthesis. [Link]
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]
-
SynArchive. Hemetsberger-Knittel Indole Synthesis. [Link]
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]
-
Wikipedia. Reissert indole synthesis. [Link]
-
Reissert Indole Synthesis (Publication). [Link]
-
Lu, D., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]
-
Piaz, V. D., et al. (2015). β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. ResearchGate. [Link]
-
Gribble, G. W. (2016). Reissert Indole Synthesis. ResearchGate. [Link]
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. [Link]
-
Gribble, G. W. (2019). (PDF) Reissert Indole Synthesis. ResearchGate. [Link]
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. ResearchGate. [Link]
-
Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
Bourguignon, J. J., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. [Link]
-
Zhang, L., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis Online. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Garg, N. K., & Chekshin, N. (2008). Why Do Some Fischer Indolizations Fail? PMC. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Moody, C. J., & Pitts, M. R. (1998). Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing. [Link]
-
Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of Indole-2-carboxylic Acids: Improved Procedures. ACS Publications. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. benchchem.com [benchchem.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Troubleshooting [chem.rochester.edu]
- 23. mdpi.com [mdpi.com]
- 24. tandfonline.com [tandfonline.com]
Indole Cyclization Reactions: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of indole cyclization reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve common experimental challenges. Here, we will explore the causality behind reaction failures and provide actionable, field-tested solutions to refine your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during indole cyclization, providing a direct, question-and-answer format to get you to a solution quickly.
Question 1: My Fischer indole synthesis is resulting in very low yields or a complex mixture of byproducts. What are the likely causes and how can I fix this?
Low yields or the formation of complex mixtures in a Fischer indole synthesis often point to issues with the hydrazone formation, the subsequent cyclization conditions, or decomposition of the starting materials or product.
Core Causality: The Fischer indole synthesis is acid-catalyzed and proceeds through a-sigmatropic rearrangement of a phenylhydrazone. The success of this reaction hinges on the stability of the hydrazone intermediate and the efficiency of the subsequent tautomerization and cyclization steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Fischer indole synthesis.
Detailed Solutions:
-
Hydrazone Formation: The initial condensation to form the phenylhydrazone can be sluggish or incomplete.
-
Protocol: Ensure equimolar amounts of the phenylhydrazine and the ketone/aldehyde. A catalytic amount of acetic acid in a solvent like ethanol is standard. Monitor the reaction by TLC until the starting material is consumed. If the hydrazone is unstable, it may be beneficial to form it in situ immediately before the cyclization step without isolation.
-
-
Acid Catalyst: The choice and concentration of the acid are critical.
-
Brønsted Acids (e.g., H₂SO₄, PPA): These are effective but can lead to charring and decomposition at high temperatures.
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): Often milder and can provide better yields for sensitive substrates.
-
Optimization: If decomposition is observed, switch to a milder Lewis acid. Perform small-scale trials with varying catalyst loading (e.g., 0.1 eq, 0.5 eq, 1.0 eq) to find the optimal concentration.
-
-
Reaction Temperature: The-sigmatropic rearrangement requires thermal energy, but excessive heat can degrade the product.
-
Recommendation: If the reaction is not proceeding, gradually increase the temperature. For high-boiling point solvents, ensure even heating. Microwave-assisted synthesis can sometimes improve yields by providing rapid and uniform heating, reducing reaction times and minimizing byproduct formation.
-
Comparative Table of Common Fischer Indole Synthesis Conditions:
| Catalyst System | Typical Solvent | Temperature Range (°C) | Common Issues |
| PPA (Polyphosphoric acid) | Neat | 100-180 | Viscous medium, difficult workup, potential for charring |
| ZnCl₂ | Acetic Acid, Toluene | 80-140 | Hygroscopic catalyst, can be harsh |
| H₂SO₄ / Acetic Acid | Acetic Acid | 80-110 | Strong acid, potential for sulfonation or degradation |
| Microwave / Lewis Acid | Dioxane, Ethanol | 120-200 | Requires specialized equipment, rapid optimization needed |
Question 2: My palladium-catalyzed indole synthesis (e.g., Heck, Sonogashira, Buchwald-Hartwig) is failing. What are the key parameters to investigate?
Palladium-catalyzed reactions are powerful but notoriously sensitive to a variety of factors. Failure often stems from catalyst deactivation, improper ligand choice, or suboptimal reaction conditions.
Core Causality: These reactions rely on a catalytic cycle (oxidative addition, migratory insertion/transmetalation, reductive elimination). Any interruption in this cycle, such as catalyst poisoning or slow kinetics of a particular step, will halt the reaction.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting Pd-catalyzed indole synthesis.
Detailed Solutions:
-
Catalyst and Ligand Selection: The ligand is arguably the most critical variable. It dictates the stability and reactivity of the palladium center.
-
Buchwald-Hartwig Amination: For the key C-N bond formation, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the reductive elimination step.
-
Heck/Sonogashira Coupling: These reactions often use different types of phosphine ligands (e.g., PPh₃, P(o-tol)₃) or N-heterocyclic carbene (NHC) ligands.
-
Protocol for Ligand Screening: Set up an array of small-scale reactions (e.g., in a 24-well plate) with identical starting materials, but vary the ligand in each well. This allows for rapid identification of the optimal ligand for your specific substrate.
-
-
Solvent and Atmosphere: Many palladium catalysts, particularly Pd(0) species, and phosphine ligands are sensitive to oxygen.
-
Experimental Protocol for Degassing: To ensure an inert atmosphere, use the freeze-pump-thaw method for your reaction solvent.
-
Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.
-
Apply a vacuum to the flask to remove gases above the frozen solvent.
-
Close the flask to the vacuum and thaw the solvent. The dissolved gases will bubble out.
-
Repeat this cycle three times for maximum effect.
-
-
-
Base: The base plays a crucial role, often in regenerating the active catalyst or participating in the deprotonation of a substrate.
-
Considerations: The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) affects both reactivity and solubility. For example, Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in many organic solvents.
-
Question 3: I am observing incorrect regioselectivity in my indole synthesis. How can I control which isomer is formed?
Regioselectivity is a common challenge, particularly in reactions like the Fischer indole synthesis with unsymmetrical ketones or in electrophilic substitution on a pre-formed indole ring.
Core Causality: The regiochemical outcome is determined by the relative stability of intermediates or the kinetic accessibility of different reaction pathways.
Strategies for Controlling Regioselectivity:
-
Fischer Indole Synthesis:
-
Steric Hindrance: The cyclization will preferentially occur at the less sterically hindered α-carbon of the ketone. You can leverage this by choosing a starting ketone with a significant steric bias.
-
Directing Groups: The use of directing groups on the phenylhydrazine ring can influence the cyclization.
-
-
Madelung and Bischler-Möhlau Syntheses:
-
These methods offer alternative pathways to indoles where regioselectivity can be more predictable based on the starting materials. The Madelung synthesis, for instance, involves the intramolecular cyclization of an N-phenylamide, providing a specific substitution pattern.
-
-
Use of Protecting Groups: In reactions involving a pre-formed indole, protecting the nitrogen (e.g., with a Boc or SEM group) can alter the electronic properties of the ring and direct electrophilic substitution to different positions. For example, N-protection often favors C3 functionalization over C2.
Protocol for a Pilot Study on Regioselectivity:
-
Identify Potential Isomers: Draw the structures of all possible regioisomers that could form from your reaction.
-
Select Control Strategies: Based on the likely mechanisms, choose 2-3 strategies to test. For a Fischer synthesis, this could be:
-
Reaction A: Standard conditions.
-
Reaction B: Use of a bulkier acid catalyst (e.g., a sterically hindered Lewis acid).
-
Reaction C: Modify the starting ketone to increase steric bias.
-
-
Run Small-Scale Reactions: Execute these reactions on a small scale (e.g., 0.1 mmol).
-
Analyze the Product Ratio: After the reaction, use ¹H NMR or GC-MS to determine the ratio of the different isomers formed under each condition. This data will guide the optimization of your large-scale reaction.
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Bagu, J. R., & Namboothiri, I. N. (2012). Microwave-assisted Fischer indole synthesis. Journal of Organic Chemistry, 77(19), 8448-8455. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075. [Link]
scalability challenges in the production of indole-based drug candidates
As a Senior Application Scientist, I've designed this technical support center to address the nuanced scalability challenges researchers and drug development professionals face when producing indole-based drug candidates. This guide moves beyond simple protocols to explain the "why" behind experimental choices, fostering a deeper understanding of process scale-up.
I. Reaction Control & Selectivity Challenges
The transition from small-scale discovery to large-scale production often introduces variability in reaction outcomes. This section addresses common issues related to controlling the synthesis of the indole core.
Frequently Asked Questions (FAQs)
Q1: We are observing poor regioselectivity in our Fischer indole synthesis upon scale-up, leading to a mixture of isomers. What are the likely causes and how can we mitigate this?
A1: Poor regioselectivity in scaled-up Fischer indole synthesis is a common challenge often stemming from thermal control issues and non-homogenous mixing.[1] The Fischer indole synthesis is frequently exothermic, and inadequate heat dissipation in larger reactors can create localized "hot spots."[1] These temperature gradients can alter the reaction pathway, favoring the formation of undesired isomers.
Troubleshooting Steps:
-
Thermal Management: Ensure your reactor has adequate cooling capacity. A "rule of thumb" is that the reaction rate, and thus heat generation, can double with every 10°C increase in temperature.[2] Consider a slower, controlled addition of the acid catalyst to manage the exotherm.
-
Mixing Efficiency: Inefficient mixing can lead to localized concentration gradients of reactants and catalysts, impacting selectivity.[1] Evaluate and optimize the agitation speed and impeller design for your reactor volume.
-
Catalyst Choice: The type and concentration of the acid catalyst are critical.[1] While strong protic acids like sulfuric acid are common, they can promote side reactions at scale. Consider screening milder Lewis acids or polyphosphoric acid, which may offer better control.[3]
Q2: Our indole C-H functionalization reaction (e.g., oxidative Heck) worked well on a gram scale, but at the kilogram scale, we see a switch in selectivity from C3 to C2. Why is this happening?
A2: This is a fascinating and complex issue often tied to a change in the regioselectivity-determining step of the catalytic cycle.[4][5] At a small scale, the reaction may be under kinetic control where C-H activation at the electron-rich C3 position is favored.[4][6] However, at a larger scale, factors like prolonged reaction times, slight temperature variations, or changes in catalyst-to-substrate ratios can shift the equilibrium. The reaction may transition to thermodynamic control, or the presence of specific ligands (or lack thereof) can enable a switch in the rate-determining step, leading to functionalization at the C2 position.[4][5][7]
Troubleshooting Protocol: Ligand Screening for Regiocontrol
-
Establish Baseline: Run the reaction at the intended scale with the original "ligandless" conditions to confirm the C2 selectivity issue.
-
Ligand Introduction: Introduce a library of ligands to the reaction. Focus on those known to influence palladium catalysis, such as phosphine-based ligands or specialized ligands like sulfoxide-2-hydroxypyridine (SOHP).[6][7]
-
Parameter Optimization: For promising ligands, optimize the ligand-to-metal ratio, temperature, and solvent.
-
Mechanistic Insight: Use in-situ reaction monitoring techniques (e.g., FTIR or Raman spectroscopy) to track the formation of key intermediates and understand how the ligand is influencing the reaction pathway.
Diagram: Decision Workflow for Regioselectivity Issues
A workflow for troubleshooting poor regioselectivity in indole synthesis.
II. Impurity Profiling and Purification
As production scale increases, even minor impurities can become significant challenges, impacting the final Active Pharmaceutical Ingredient (API) quality and requiring robust purification strategies.[8]
Frequently Asked Questions (FAQs)
Q1: During the scale-up of our indole synthesis, we're observing a new, persistent impurity that co-elutes with our product in standard chromatography. How can we identify and remove it?
A1: The appearance of new impurities at scale is often due to subtle changes in reaction conditions that favor previously negligible side-reactions.[8] The first step is rigorous identification.
Troubleshooting Guide: Impurity Identification and Removal
| Step | Action | Rationale & Key Considerations |
| 1. Isolation & Characterization | Isolate a small amount of the impurity using advanced separation techniques like preparative HPLC or Supercritical Fluid Chromatography (SFC). | Characterize the isolated impurity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to determine its structure. This is critical for understanding its formation pathway.[9] |
| 2. Formation Pathway Analysis | Based on the impurity's structure, hypothesize its formation mechanism. Common culprits include side reactions of starting materials, intermediates, or degradation of the product. | For example, in a catalytic hydrogenation step, dehalogenation of a starting material can lead to a "des-halo" impurity that is difficult to separate from the final product.[9] |
| 3. Reaction Re-optimization | Modify reaction parameters to disfavor impurity formation. This could involve changing the solvent, temperature, catalyst, or reaction time. | Understanding the theoretical basis of the reaction and potential side reactions is crucial for effective re-optimization.[10] |
| 4. Alternative Purification | If the impurity cannot be eliminated through process changes, develop a more effective purification method. | Consider techniques that exploit different physicochemical properties, such as crystallization, salt formation, or extraction.[1][11] For basic indole amines, forming a hydrochloride salt can significantly improve crystallinity and purification efficiency.[1] |
Q2: Our final indole-based API is failing to crystallize consistently at a large scale, sometimes yielding an oil or an amorphous solid. What factors should we investigate?
A2: Crystallization is a critical step for purification and ensuring the stability of the final API.[12] Inconsistent crystallization at scale is often related to residual impurities, solvent effects, or polymorphism.[1]
Troubleshooting Steps:
-
Purity Analysis: Ensure the purity of the material entering the crystallization step is consistently high. Even trace impurities can act as crystallization inhibitors. Use a high-sensitivity analytical method like LC-MS/MS to quantify indole and related substances.[13]
-
Solvent System Screening: The choice of solvent is paramount.[14] Systematically screen a range of solvents and solvent/anti-solvent combinations to find conditions that reliably produce a crystalline solid.
-
Polymorphism Investigation: Indole-containing drugs can often exist in multiple crystalline forms, known as polymorphs, each with different properties like solubility and stability.[12][15] Different cooling rates or solvent conditions during scale-up can lead to the formation of a different, potentially less stable or non-crystalline, form.[1] It is essential to characterize the solid form obtained using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify and control the desired polymorph.[14][16]
Diagram: Crystallization Troubleshooting Pathway
A systematic approach to troubleshooting crystallization issues.
III. Safety & Thermal Hazard Assessment
Exothermic reactions, common in indole synthesis, pose a significant risk of thermal runaway if not properly managed during scale-up.[17]
Frequently Asked Questions (FAQs)
Q1: How do we assess the thermal risk of our indole synthesis before moving to pilot scale?
A1: A thorough thermal hazard assessment is non-negotiable. The heat produced by a reaction increases with volume, while the ability to remove that heat is dependent on the reactor's surface area.[2] As you scale up, the volume-to-surface area ratio increases, making cooling less efficient and heightening the risk of a thermal runaway.[2]
Experimental Protocol: Reaction Calorimetry for Thermal Hazard Assessment
-
Objective: To measure the heat of reaction, heat flow, and accumulation of energy during the synthesis.
-
Instrumentation: Use a reaction calorimeter (e.g., RC1 or similar).
-
Procedure:
-
Run the reaction in the calorimeter under conditions that mimic the planned production scale (e.g., same concentrations, dosing rates).
-
Continuously measure the temperature of the reaction mass and the cooling jacket.
-
The instrument software will calculate the heat evolution rate (q_r) in real-time.
-
-
Data Analysis:
-
Total Heat of Reaction (ΔH_r): The integral of the heat evolution curve over time.
-
Adiabatic Temperature Rise (ΔT_ad): Calculated as ΔH_r / (m * C_p), where 'm' is the mass and 'C_p' is the heat capacity of the reaction mixture. This value represents the theoretical temperature increase if all cooling were to fail.[18]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction could reach in a runaway scenario.[18] This is a critical parameter for safety assessment.
-
Safety Thresholds:
| Parameter | Low Risk | Medium Risk | High Risk |
| Adiabatic Temperature Rise (ΔT_ad) | < 50 °C | 50 - 100 °C | > 100 °C |
| MTSR vs. Decomposition Temp. | MTSR well below T_decomposition | MTSR approaches T_decomposition | MTSR exceeds T_decomposition |
Note: These are general guidelines. A full Process Hazard Analysis (PHA) should be conducted by qualified personnel.
A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the system, leading to a self-accelerating increase in temperature and pressure.[17][18] Understanding these parameters allows you to design appropriate engineering controls (e.g., emergency cooling, quench systems) to prevent such an event.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- Kollár, L., et al. (2020). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale.
- Kumar Kori, S., et al. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Organic Chemistry, 24(22).
- Li, J., et al. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters, 25(49), 8824–8828.
- Alcaide, B., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5678.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
- Reddy, G. H., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 55–61.
- Jiao, L., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(41), 11042–11054.
- Ravikumar, P., et al. (2024).
-
Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Retrieved from [Link]
-
Oreate AI. (2023). Research on Small-Scale Process in IND (API Section) Development Workflow. Retrieved from [Link]
- Oppong, M. B., et al. (2021). Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37. Molecules, 26(16), 4991.
- Z-H, Li, et al. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Journal of Clinical Microbiology, 54(4), 1130-1133.
- Varjovi, A., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17367–17376.
-
ResearchGate. (n.d.). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. Retrieved from [Link]
- Wright, D., et al. (2020). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Antibiotics, 9(8), 508.
-
ResearchGate. (n.d.). Two orientations of indole molecules in the crystal structure. ADP was drawn at 50% probability. Retrieved from [Link]
-
SciSpace. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Retrieved from [Link]
- Trinity College Dublin. (2009). Development and Scale up in API Manufacture (Part1).
-
ResearchGate. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Retrieved from [Link]
-
Labforward. (2023). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Retrieved from [Link]
- IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.
-
PharmaCores. (2023). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]
-
ResearchGate. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
-
ResearchGate. (2023). Development of Scalable Synthesis of RAS Inhibitor's Indole Building Block via Flow Chemistry. Retrieved from [Link]
- Al-Asmari, A. K., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5001.
-
Bioengineer.org. (2024). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug. Retrieved from [Link]
-
LinkedIn. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
MDPI. (2022). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Retrieved from [Link]
-
MDPI. (2024). Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Retrieved from [Link]
-
YouTube. (2021). Synthesis Workshop: Rearrangements of Indole-based Onium-Ylides with Vaishnavi Nair (Episode 58). Retrieved from [Link]
- Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254.
-
Jiao Research Group. (2020). Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step. Retrieved from [Link]
- Kartika Group. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. cedrec.com [cedrec.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. jiaolei.group [jiaolei.group]
- 8. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 9. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research on Small-Scale Process in IND (API Section) Development Workflow - Oreate AI Blog [oreateai.com]
- 11. researchgate.net [researchgate.net]
- 12. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 13. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. icheme.org [icheme.org]
- 18. mt.com [mt.com]
Technical Support Center: Analytical Method Validation for Purity Assessment of Indole Compounds
Welcome to the technical support center for the analytical method validation of indole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of indole-containing molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analytical method validation for the purity assessment of indole compounds.
Q1: Which analytical technique is most suitable for the purity assessment of indole compounds?
A1: High-Performance Liquid Chromatography (HPLC) is the most widely used and robust technique for assessing the purity of non-volatile and thermally sensitive compounds like indole derivatives.[1] Reversed-phase HPLC (RP-HPLC) is particularly common for this class of compounds due to its high resolution, sensitivity, and reproducibility in separating the main compound from closely related impurities.[1][2] Other techniques like Gas Chromatography (GC) can be used for volatile indole compounds, while Thin-Layer Chromatography (TLC) is often employed for qualitative analysis and monitoring reaction progress.[3][4] For comprehensive characterization, especially of unknown impurities, coupling HPLC with Mass Spectrometry (LC-MS) is invaluable.[5]
Q2: How do I select an appropriate HPLC column for indole analysis?
A2: The choice of an HPLC column is critical for achieving good separation. For most indole compounds, a C18 or C8 column is the standard choice for reversed-phase chromatography.[2][6] The specific selection will depend on the polarity of your indole derivative and its potential impurities. For instance, a C18 column provides greater hydrophobicity and is suitable for a wide range of indole compounds. Newer column technologies, such as those with superficially porous particles, can offer higher efficiency and faster analysis times, and their use is permitted under the revised USP General Chapter <621>.[7]
Q3: What are the key considerations for mobile phase selection and optimization in the HPLC analysis of indoles?
A3: Mobile phase composition directly impacts the separation efficiency. A typical mobile phase for reversed-phase HPLC of indoles consists of a mixture of water and an organic solvent like acetonitrile or methanol. The pH of the aqueous portion is a critical parameter, especially for acidic or basic indole derivatives, as it can affect their ionization state and retention. Using buffers to control the pH is often necessary. For example, a mobile phase of phosphate buffer at pH 3.0 mixed with acetonitrile and triethylamine has been successfully used for the analysis of sertindole.[4] Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve optimal separation of compounds with a wide range of polarities.[2][8]
Q4: My indole compound appears to be unstable during analysis. What can I do?
A4: Indole compounds can be susceptible to degradation under certain conditions, such as exposure to light, acid, or oxidative stress.[4] To mitigate this, it is crucial to perform stability studies as part of your method development.[4] This involves subjecting the sample to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products and ensure the analytical method can separate them from the intact drug. This is a key aspect of developing a "stability-indicating" method. Practical steps to minimize degradation during analysis include using amber vials to protect from light, controlling the temperature of the autosampler, and analyzing samples promptly after preparation.
Q5: What are the essential validation parameters I need to assess for a purity method according to regulatory guidelines?
A5: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the key validation parameters for a purity method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10][11] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[12]
| Validation Parameter | Objective |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[13] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).[6] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13] |
Section 2: Troubleshooting Guide for HPLC Analysis of Indole Compounds
This guide provides solutions to common problems encountered during the HPLC analysis of indole compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions: Analyte interacting with active silanol groups on the column. - Column overload: Injecting too much sample. - Incompatible sample solvent: The solvent in which the sample is dissolved is much stronger than the mobile phase. - Column degradation: The column is old or has been exposed to harsh conditions.[14] | - Add a competitor (e.g., triethylamine) to the mobile phase to block active sites. - Reduce the injection volume or sample concentration.[15] - Dissolve the sample in the mobile phase or a weaker solvent.[16] - Replace the column.[16] |
| Poor Resolution | - Inappropriate mobile phase: The mobile phase is not optimized for the separation. - Unsuitable column: The column chemistry is not ideal for the analytes. - Flow rate too high: Analytes do not have sufficient time to interact with the stationary phase. | - Optimize the mobile phase composition (e.g., change the organic solvent ratio, pH, or buffer concentration).[15] - Try a different column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column). - Reduce the flow rate. |
| Baseline Noise or Drift | - Contaminated mobile phase: Solvents are of poor quality or have microbial growth.[17] - Air bubbles in the system: Insufficient degassing of the mobile phase.[15] - Detector lamp issue: The lamp is nearing the end of its life.[18] - Column bleed: The stationary phase is degrading and eluting from the column. | - Use fresh, high-purity solvents and filter them.[17] - Degas the mobile phase before use and ensure the degasser is functioning correctly.[15] - Replace the detector lamp. - Flush the column or replace it if the bleed is excessive. |
| Fluctuating System Pressure | - Air bubbles in the pump: Inadequate priming or degassing.[16] - Leaking pump seals or fittings: Worn-out seals or loose connections.[18] - Precipitation in the system: Buffer salts precipitating out of the solution. | - Purge the pump to remove air bubbles.[16] - Inspect and tighten all fittings. Replace pump seals if necessary.[16] - Ensure the buffer concentration is below its solubility limit in the mobile phase. Flush the system with water to dissolve any precipitated salts.[18] |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation: Variations in the composition of the mobile phase between runs.[16] - Column not equilibrated: Insufficient time for the column to stabilize with the mobile phase.[15] - Fluctuations in column temperature: The column oven is not maintaining a consistent temperature.[15] | - Prepare the mobile phase carefully and consistently. Use a gravimetric approach for higher accuracy. - Ensure the column is equilibrated for a sufficient time before starting the analysis.[15] - Use a column oven to maintain a constant temperature.[15] |
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for the validation of a reversed-phase HPLC method for the purity assessment of a hypothetical indole compound, "Indole-X," in accordance with ICH guidelines.[19]
Protocol: Validation of an RP-HPLC Method for Purity of Indole-X
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm[5]
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile phase (20% Acetonitrile in water)
2. Validation Parameters and Procedures:
-
Specificity:
-
Prepare solutions of the Indole-X reference standard, a placebo (matrix without the active compound), and a spiked sample (placebo spiked with Indole-X and its known impurities).
-
Inject each solution and compare the chromatograms.
-
Acceptance Criteria: The peak for Indole-X should be well-resolved from any peaks from the placebo and known impurities.
-
-
Linearity:
-
Prepare a series of at least five concentrations of the Indole-X reference standard, typically ranging from the LOQ to 120% of the nominal concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.
-
-
Accuracy:
-
Prepare samples of a known matrix (placebo) spiked with Indole-X at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[20]
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate samples of Indole-X at the nominal concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculate the relative standard deviation (RSD) for the results from both repeatability and intermediate precision studies.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ):
-
Determine the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets the accuracy and precision criteria.
-
Confirm the determined LOQ by analyzing a minimum of six replicate samples at this concentration.
-
Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
pH of the mobile phase (± 0.2 units)
-
-
Analyze a sample under each varied condition and assess the impact on the results (e.g., retention time, peak area, resolution).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
-
Section 4: Visualizations
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
- <621> CHROMATOGRAPHY. (n.d.).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
- Understanding the Latest Revisions to USP <621> | Agilent. (n.d.).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- Quality Guidelines - ICH. (n.d.).
- <621> Chromatography - US Pharmacopeia (USP). (2021, November 19).
- FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
- ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24).
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
- Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16).
- What Is FDA Method Validation Guidance and Its Importance? - Altabrisa Group. (2025, August 6).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
- A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples - Benchchem. (n.d.).
- Stability-Indicating Chromatographic Methods for the Determination of Sertindole. (2025, August 8).
- Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed. (n.d.).
- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method | ACS Omega. (2025, April 9).
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC - NIH. (n.d.).
- Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (n.d.).
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
- Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28).
- Purity Assessment of Synthesized 3H-Indole-2-carbaldehyde by HPLC: A Comparative Guide - Benchchem. (n.d.).
- Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. (n.d.).
- High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (n.d.).
- Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier. (2025, May 29).
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed. (n.d.).
- HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
- Troubleshooting Common HPLC Problems: Solutions for Better Results - - Mastelf. (2025, January 7).
- Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC - SciSpace. (2012, December 4).
- Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. starodub.nl [starodub.nl]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. propharmagroup.com [propharmagroup.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. labcompare.com [labcompare.com]
- 17. mastelf.com [mastelf.com]
- 18. aelabgroup.com [aelabgroup.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization and Validation of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Halogenated Indole Scaffold
In the landscape of modern medicinal chemistry, the indole ring system remains a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of halogens, particularly fluorine and chlorine, offers a powerful tool to modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS No. 1067658-29-0)[3] is a prime example of such a strategically designed building block. Its utility as a key intermediate in the synthesis of novel anticancer agents and potential weight-reducing medicines underscores the need for rigorous and unambiguous characterization.[4]
This guide provides an in-depth, experience-driven comparison and validation workflow for this specific indole derivative. We move beyond simple data reporting to explain the causal logic behind the analytical choices, ensuring a self-validating system of protocols that guarantees the identity, purity, and quality of the synthesized compound for downstream applications in drug discovery and development.
Physicochemical Profile
A foundational step in characterization is the confirmation of basic physical and chemical properties. This data serves as the initial checkpoint for validating the synthesized material against established references.
| Property | Value | Source |
| CAS Number | 1067658-29-0 | Biotuva Life Sciences[3] |
| Molecular Formula | C₁₀H₇ClFNO₂ | Biotuva Life Sciences[3] |
| Molecular Weight | 227.62 g/mol | Biotuva Life Sciences[3] |
| Appearance | White to yellow powder | Derived from similar compounds[5] |
| Purity (Typical) | ≥98% | Biotuva Life Sciences[3] |
Proposed Synthesis and Mechanistic Considerations
While multiple synthetic routes to substituted indoles exist, a common and effective approach is the Fischer indole synthesis or variations thereof, starting from a suitably substituted aniline or hydrazine. The chosen pathway must be regioselective to ensure the correct placement of the chloro and fluoro substituents.
Caption: Proposed Fischer-based synthesis workflow.
Expert Rationale: The Fischer indole synthesis is a robust and well-established method for constructing the indole core.[6] The choice of an acid catalyst in the final cyclization step is critical; polyphosphoric acid (PPA) is often effective for challenging cyclizations as it acts as both a catalyst and a dehydrating agent.[7] This pathway provides excellent control over the final substitution pattern, which is paramount for this specific isomer.
Definitive Structural Validation: A Multi-Technique Approach
The validation of a synthesized compound's identity is not achieved by a single technique but by the convergence of evidence from multiple orthogonal analytical methods. This workflow ensures that every aspect of the molecule's structure is confirmed.
Caption: Integrated workflow for compound characterization and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each nucleus.
-
¹H NMR (Proton NMR): This technique confirms the number and connectivity of hydrogen atoms. For methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, we expect to see distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons. The coupling patterns between adjacent protons, particularly the fluorine-proton coupling (JHF), are definitive confirmation of the substitution pattern.
Table of Predicted ¹H NMR Signals (in CDCl₃, ~400 MHz)
Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz Integration Rationale N-H ~8.1-8.5 Broad singlet - 1H The indole N-H proton is typically deshielded and can exchange, leading to broadening. H-7 ~7.4-7.6 Doublet JHF ≈ 9-10 Hz 1H Deshielded by the ring current and exhibits coupling to the adjacent fluorine atom. H-4 ~7.3-7.5 Doublet JHF ≈ 6-7 Hz 1H Exhibits coupling to the fluorine atom at position 5. H-3 ~7.2-7.3 Singlet/Fine multiplet - 1H Proton on the pyrrole ring, adjacent to the carboxylate group. | -OCH₃ | ~3.9-4.0 | Singlet | - | 3H | Characteristic signal for a methyl ester. |
-
¹³C NMR (Carbon NMR): This analysis validates the carbon framework of the molecule. Key signals include the carbonyl carbon of the ester, the two carbons directly bonded to the halogens (C-5 and C-6), and the other aromatic and pyrrole ring carbons. The C-F bond will result in a large one-bond coupling constant (¹JCF) for C-5 and smaller two- and three-bond couplings for adjacent carbons, providing further structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
While standard mass spectrometry confirms the molecular weight, HRMS is essential for unambiguously determining the elemental composition.[8]
-
Expected Result: For C₁₀H₇ClFNO₂, the calculated monoisotopic mass is approximately 227.0150. HRMS analysis (e.g., via ESI-TOF) should yield an observed mass within a very narrow tolerance (e.g., < 5 ppm) of this value. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) provides an additional, definitive validation point.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable method for confirming the presence of key functional groups.[9]
-
Expected Vibrational Bands:
-
~3300 cm⁻¹: N-H stretching of the indole ring.
-
~1700-1720 cm⁻¹: Strong C=O stretching from the methyl ester.
-
~1200-1250 cm⁻¹: C-O stretching of the ester.
-
~1050-1150 cm⁻¹: C-F stretching.
-
~700-800 cm⁻¹: C-Cl stretching.
-
Comparative Analysis: The Impact of Halogen Placement
The specific placement of the chloro and fluoro groups at the 6- and 5-positions, respectively, is not arbitrary. It is a deliberate design choice aimed at achieving a particular electronic and steric profile. Comparing our target compound to its isomers or analogs reveals the subtlety and importance of this design.
Caption: Comparative framework of the target compound and its alternatives.
-
Comparison with Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate: This regioisomer shifts the electronic landscape of the benzene portion of the indole.[10] The fluorine at position 4 exerts a strong inductive electron-withdrawing effect on the pyrrole ring, potentially altering the pKa of the N-H proton and the molecule's overall dipole moment. This can have profound effects on crystal packing, solubility, and, most importantly, interactions with a biological target.
-
Comparison with Non-fluorinated Analogs (e.g., Methyl 6-chloro-1H-indole-2-carboxylate): The introduction of fluorine at C-5 is a classic medicinal chemistry strategy.[11]
-
Metabolic Blocking: The C-F bond is exceptionally strong, making the 5-position resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the compound's half-life in vivo.
-
Enhanced Binding: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.
-
pKa Modulation: The electronegativity of fluorine can lower the pKa of the nearby indole N-H, affecting its ionization state at physiological pH.
-
Experimental Protocols: A Self-Validating System
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To quantify the purity of the synthesized compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a stock solution of the sample in acetonitrile or methanol (~1 mg/mL).
-
Dilute to a working concentration of ~0.1 mg/mL.
-
Inject 10 µL onto the column.
-
Run the analysis for 15-20 minutes.
-
-
Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. The retention time serves as a consistent identifier for the compound under specific conditions.
2. Sample Preparation for NMR and MS
-
Objective: To prepare a clean, homogeneous sample for spectroscopic analysis.
-
Procedure for NMR:
-
Weigh 5-10 mg of the purified, dry compound directly into a clean NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the tube and gently invert to dissolve the sample completely.
-
-
Procedure for HRMS (ESI):
-
Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer's electrospray ionization (ESI) source.
-
-
Validation: The quality of the data is directly dependent on sample purity and proper preparation. A well-prepared sample ensures sharp NMR signals and a clean mass spectrum, free from interfering impurities.
Conclusion
The comprehensive characterization of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate requires a synergistic application of modern analytical techniques. Through the logical and systematic workflow presented—combining NMR for structural mapping, HRMS for elemental confirmation, FTIR for functional group identification, and HPLC for purity quantification—researchers can possess absolute confidence in the material's identity and quality. This rigorous validation is not merely an academic exercise; it is the foundational requirement for its successful application in the synthesis of next-generation therapeutics, where molecular precision is paramount.
References
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.
- Synthesis and biological activity of functionalized indole-2-carboxyl
- Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. (2015). International Journal of Pharmaceutical Chemistry.
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC - NIH.
- Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed.
- Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Deriv
- Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. (2023). RSC Publishing.
- Characterization of synthesized compounds: Significance and symbolism. (2024).
- Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. (2018).
- Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate.
- Synthesis Characterization and Antimicrobial Evaluation of Indole Based Heterocyclic Compounds. (2022). ijrpr.
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Preprints.org.
- Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermedi
- Methyl 6-chloro-5-fluoro-1H-indole-2-carboxyl
- Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine. (2012).
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025).
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2021). MDPI.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry | MDPI [mdpi.com]
- 3. Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate – Biotuva Life Sciences [biotuva.com]
- 4. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 5. innospk.com [innospk.com]
- 6. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthesis of 5,6-Disubstituted Indoles: A Comparative Analysis
Introduction: The Significance of the 5,6-Disubstituted Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds, from neurotransmitters like serotonin to anti-inflammatory drugs like Indometacin.[1][2] Specifically, the 5,6-disubstituted indole framework is a privileged scaffold, granting medicinal chemists precise control over molecular properties such as solubility, receptor binding, and metabolic stability. The strategic placement of substituents on the benzene portion of the indole ring can profoundly influence pharmacological activity. Consequently, the efficient and regioselective synthesis of these vital building blocks is a persistent challenge and a critical area of research for professionals in drug discovery and development.[1][3]
This guide provides a comparative analysis of various synthetic routes to 5,6-disubstituted indoles. We move beyond a simple recitation of reaction names to delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each method. From century-old name reactions to modern palladium-catalyzed transformations, we will explore the causality behind experimental choices, equipping you with the knowledge to select the optimal synthetic strategy for your target molecule.
Classical Approaches to Indole Synthesis
The "classical" methods, while sometimes requiring harsh conditions, remain relevant due to their use of readily available starting materials and their well-documented, predictable outcomes.
The Fischer Indole Synthesis
First reported by Emil Fischer in 1883, this is arguably the most famous and widely used method for indole synthesis.[2][4] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an appropriately substituted arylhydrazine and a ketone or aldehyde.[4][5]
Mechanism and Strategic Considerations: The reaction proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A critical[6][6]-sigmatropic rearrangement follows, leading to the formation of a diimine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole core.[2][4]
The primary strategic consideration for synthesizing 5,6-disubstituted indoles via the Fischer route is the availability of the corresponding 3,4-disubstituted phenylhydrazine. While effective, this method's main drawback is that the substitution pattern is locked in from the starting material.[7]
Advantages:
-
High reliability and predictability.
-
Tolerates a wide variety of substituents on both the hydrazine and carbonyl components.
-
Can be performed on a large scale.
Disadvantages:
-
Requires access to the appropriately substituted phenylhydrazine.[7]
-
Harsh acidic conditions (e.g., polyphosphoric acid, ZnCl₂) can be incompatible with sensitive functional groups.[4]
-
Use of unsymmetrical ketones can lead to mixtures of regioisomers.
Caption: The Bischler-Möhlau indole synthesis workflow.
The Madelung Synthesis
The Madelung synthesis is a powerful method for preparing indoles via the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. [8]It is particularly useful for synthesizing 2-alkynylindoles, which are not easily accessible through other methods. [8] Mechanism and Strategic Considerations: The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group on the aniline ring. The resulting carbanion then attacks the amide carbonyl carbon to form a five-membered ring, which subsequently eliminates water to form the indole. [8]The high temperatures (200–400 °C) and strong bases (sodium ethoxide, potassium alkoxide) traditionally required limit its applicability to substrates with sensitive functional groups. [8] Advantages:
-
Effective for preparing 2-substituted and 2,3-unsubstituted indoles.
-
The Smith-modified Madelung synthesis utilizes organolithium reagents, allowing for milder reaction conditions. [8] Disadvantages:
-
Vigorous reaction conditions are often necessary. [8]* Limited functional group tolerance in the classical version.
Caption: The Madelung synthesis workflow.
The Nenitzescu Indole Synthesis
Discovered by Costin Nenițescu in 1929, this reaction is a unique and valuable method for synthesizing 5-hydroxyindole derivatives. [9]It involves the condensation of a benzoquinone with a β-aminocrotonic ester (an enamine). [9][10] Mechanism and Strategic Considerations: The mechanism begins with a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine pi bond to achieve cyclization, and finally an elimination step to form the aromatic indole. [9]This method is inherently suited for generating 5-hydroxyindoles, directly installing a key functional group. By starting with a 2-substituted benzoquinone, a 5-hydroxy-6-substituted indole can be prepared, making it highly relevant for our target scaffold.
Advantages:
-
Directly produces valuable 5-hydroxyindoles. [9][11]* Tolerates a variety of substituents on both reactants. [9]* The 5-hydroxyindole skeleton is a precursor to many biochemically important molecules, including serotonin and anti-tumor compounds. [9] Disadvantages:
-
Limited to the synthesis of 5-hydroxyindoles.
-
The regioselectivity can be an issue with unsymmetrically substituted quinones.
Caption: The Nenitzescu indole synthesis workflow.
Modern Palladium-Catalyzed Methods
The advent of transition-metal catalysis, particularly with palladium, has revolutionized indole synthesis. These methods offer milder conditions, broader functional group tolerance, and novel pathways for constructing the indole ring, often with high regioselectivity. [12][13] Key Strategies:
-
Larock Indole Synthesis: This powerful method involves the palladium-catalyzed annulation of an o-haloaniline (or triflate) with an internal alkyne. It allows for the construction of highly substituted indoles in a single step.
-
C-H Activation/Functionalization: These cutting-edge methods forge C-N or C-C bonds by directly activating otherwise inert C-H bonds on an aniline or related precursor. [14][15]This approach is highly atom-economical and avoids the need for pre-functionalized starting materials.
-
Catellani-Type Reactions: The palladium/norbornene cooperative catalysis enables the coupling of an electrophile and a nucleophile at the ortho and ipso positions of an aryl halide, respectively. [16]This has been cleverly adapted to synthesize complex indole structures. [16] Advantages:
-
Exceptional functional group tolerance.
-
High degree of modularity, allowing for diverse substitution patterns.
-
Often proceeds under mild reaction conditions.
-
Enables the synthesis of complex indoles that are inaccessible via classical routes. [15] Disadvantages:
-
Cost and toxicity of the palladium catalyst and ligands.
-
Reaction optimization can be complex and sensitive to substrates.
-
Removal of metal residues from the final product can be challenging, especially in a pharmaceutical context.
Caption: A generalized workflow for palladium-catalyzed indole synthesis.
Comparative Analysis and Data Summary
The choice of synthetic route is a multi-factorial decision. The following table provides a comparative summary to guide your selection process.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Yields | Functional Group Tolerance | Key Advantage | Primary Limitation |
| Fischer | Substituted Phenylhydrazine, Carbonyl | Brønsted/Lewis Acids, Heat [4] | 70-90% | Moderate | Highly reliable and scalable. | Requires specific arylhydrazine precursor. [7] |
| Bischler-Möhlau | α-Halo Ketone, Substituted Aniline | Excess Aniline, Heat (Classical) [17] | 30-60% | Low to Moderate | Access to 2-arylindoles. | Harsh conditions, often low yields. [17] |
| Madelung | N-Acyl-o-toluidine | Strong Base (NaOEt), High Heat [8] | 50-80% | Low (Classical) | Access to 2-unsubstituted indoles. | Very harsh conditions. [8] |
| Nenitzescu | Benzoquinone, Enamine | Polar Solvents (e.g., CH₃NO₂) [9] | 60-85% | Good | Direct synthesis of 5-hydroxyindoles. [9] | Limited to 5-hydroxyindole products. |
| Palladium-Catalyzed | o-Haloaniline, Alkyne/Alkene | Pd Catalyst, Ligand, Base | 60-95% | Excellent | High modularity and mild conditions. | Catalyst cost and metal contamination. |
Experimental Protocols
To provide a practical context, detailed methodologies for two distinct approaches are provided below.
Protocol 1: Fischer Indole Synthesis of 2,3,5,6-Tetramethylindole
This protocol is adapted from established Fischer synthesis procedures. [18] Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask, combine 3,4-dimethylphenylhydrazine (1.0 equiv) and 3-methyl-2-butanone (1.1 equiv) in glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the corresponding phenylhydrazone. The reaction can be monitored by TLC.
Step 2: Cyclization
-
To the reaction mixture, add polyphosphoric acid (PPA) (10 equiv by weight).
-
Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. The color of the mixture will darken significantly.
-
Carefully pour the hot mixture onto crushed ice with stirring.
-
Neutralize the aqueous solution with a strong base (e.g., 50% NaOH) until pH > 9.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2,3,5,6-tetramethylindole.
Protocol 2: Larock Indole Synthesis of a 2,3,5,6-Tetrasubstituted Indole
This protocol is a representative example of modern palladium-catalyzed methods. [18]
-
To an oven-dried Schlenk tube, add 4,5-disubstituted-2-iodoaniline (1.0 equiv), the internal alkyne (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol %), a suitable phosphine ligand (e.g., PPh₃, 4 mol %), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed DMF via syringe.
-
Heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2,3,5,6-tetrasubstituted indole.
Conclusion
The synthesis of 5,6-disubstituted indoles is a mature field with a rich arsenal of synthetic methodologies. Classical methods like the Fischer synthesis remain workhorses for their reliability, especially when the required substituted hydrazine is available. The Nenitzescu synthesis offers a unique and direct entry into biologically relevant 5-hydroxy-6-substituted indoles. For targets requiring extensive functionalization or for which classical methods fail, palladium-catalyzed reactions provide unparalleled versatility and efficiency, albeit with considerations of cost and catalyst removal.
The optimal route depends on a careful analysis of the target molecule's substitution pattern, the required functional group tolerance, and considerations of scale and cost. By understanding the mechanistic nuances and strategic applications of each method presented in this guide, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
-
Nenitzescu indole synthesis. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Madelung synthesis. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. Retrieved January 3, 2026, from [Link]
-
Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Recent advances in the synthesis of indoles and their applications. (2025). Organic & Biomolecular Chemistry. Retrieved January 3, 2026, from [Link]
-
Nenitzescu Indole Synthesis. (n.d.). Cambridge University Press. Retrieved January 3, 2026, from [Link]
-
Nenitzescu Indole Synthesis. (n.d.). SynArchive. Retrieved January 3, 2026, from [Link]
-
Bischler-Möhlau Indole Synthesis. (n.d.). Merck Index. Retrieved January 3, 2026, from [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. (2022). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018). Thieme Chemistry. Retrieved January 3, 2026, from [Link]
-
Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. (1981). Journal of the American Chemical Society. Retrieved January 3, 2026, from [Link]
-
Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved January 3, 2026, from [Link]
-
Singh, F. V., & Mangaonkar, S. R. (2018). Recent Advances in the Construction of Indole Scaffolds. Der Pharma Chemica. Retrieved January 3, 2026, from [Link]
-
A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
-
Bischler–Möhlau indole synthesis. (n.d.). SciSpace. Retrieved January 3, 2026, from [Link]
-
The Fischer Indole Synthesis: A Semiempirical Study. (n.d.). Universidad Autónoma de Nuevo León. Retrieved January 3, 2026, from [Link]
-
Atroposelective Nenitzescu Indole Synthesis. (2020). RWTH Publications. Retrieved January 3, 2026, from [Link]
-
Direct synthesis of annulated indoles through palladium-catalyzed double alkylations. (2020). Semantic Scholar. Retrieved January 3, 2026, from [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. Retrieved January 3, 2026, from [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. (2021). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2022). MDPI. Retrieved January 3, 2026, from [Link]
-
An Efficient Route to Highly Substituted Indoles via Tetrahydroindol-4(5H)-ones. (n.d.). CORE. Retrieved January 3, 2026, from [Link]
-
Indoles via Palladium-catalyzed Cyclization. (n.d.). Organic Reactions. Retrieved January 3, 2026, from [Link]
-
Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. (2024). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Nenitzescu indole synthesis | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Madelung synthesis of indole. (n.d.). Química Orgánica. Retrieved January 3, 2026, from [Link]
-
(PDF) Synthesis of Indoles: Recent Advances. (2019). ResearchGate. Retrieved January 3, 2026, from [Link]
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Publications. Retrieved January 3, 2026, from [Link]
-
A General and Scalable Synthesis of Polysubstituted Indoles. (2020). National Institutes of Health. Retrieved January 3, 2026, from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. testbook.com [testbook.com]
- 3. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. ecommons.luc.edu [ecommons.luc.edu]
- 8. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 9. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. synarchive.com [synarchive.com]
- 12. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
- 13. organicreactions.org [organicreactions.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Bioactivity of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate and Other Indole Derivatives
In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its inherent versatility allows for facile functionalization, leading to a vast chemical space for drug discovery and development. This guide provides an in-depth comparative analysis of the bioactivity of a specific, di-halogenated indole derivative, methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate , against other notable indole derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds, supported by experimental data and detailed protocols.
The Significance of Halogenation in Indole Bioactivity
The introduction of halogen atoms into the indole ring is a well-established strategy to modulate the physicochemical and biological properties of the resulting derivatives. Halogens, particularly fluorine and chlorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The position and nature of the halogen substituent can drastically alter the bioactivity profile, often leading to enhanced potency and selectivity.
For instance, studies on various halogenated indoles have demonstrated that the presence and position of a halogen on the aromatic ring can profoundly affect anti-inflammatory and antimicrobial activities. Research on brominated indoles has shown that the position of the bromine atom influences the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production.[3] Similarly, multi-halogenated indoles have emerged as potent antimicrobial agents against drug-resistant bacteria like Staphylococcus aureus.[4]
Bioactivity Profile of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate: An Inferential Analysis
Direct experimental bioactivity data for methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is not extensively available in the public domain. However, based on the well-documented structure-activity relationships of related indole derivatives, we can infer its likely biological potential. The presence of both chloro and fluoro substituents at positions 6 and 5, respectively, suggests a compound with potentially significant anticancer and antimicrobial properties. The electron-withdrawing nature of these halogens can enhance the molecule's ability to interact with biological targets.
Comparative Bioactivity Analysis
To contextualize the potential of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, we will compare its inferred activity with experimentally validated data from structurally similar indole derivatives.
Anticancer Activity
Indole-2-carboxylate and indole-2-carboxamide derivatives are widely recognized for their anticancer properties.[2][3][5][6] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.
| Compound | Substitution Pattern | Cancer Cell Line | Bioactivity (IC50/GI50) | Reference |
| Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate derivative (3e) | 5-Chloro, 3-substituted | Panc-1, MCF-7, A-549 | GI50 = 29 nM | [1] |
| Indole-2-carboxamide derivative (Va) | 5-Chloro | Various | GI50 = 26 nM | [3] |
| Indole-2-carboxamide derivative (8d) | 5-Methyl | M. tuberculosis H37Rv | MIC = 2.97 µM | [7] |
| Indole-2-carboxamide derivative (8e) | 5-Chloro | M. tuberculosis H37Rv | MIC = 2.80 µM | [7] |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) | 5-Chloro, 2,3-disubstituted | HCT116 | EC50 = 7.1 ± 0.6 μM | [8] |
Table 1: Anticancer activity of selected indole-2-carboxylate and carboxamide derivatives.
The data in Table 1 highlights the potent anticancer activity of 5-chloro-indole-2-carboxylate derivatives. The presence of a chlorine atom at the 5-position appears to be a favorable feature for cytotoxicity against various cancer cell lines. Given that methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate shares the halogenated indole-2-carboxylate scaffold, it is plausible that it exhibits comparable or even enhanced anticancer activity. The additional fluorine atom at the 5-position could further modulate its electronic properties and target interactions.
Antimicrobial Activity
Halogenated indoles have also demonstrated significant promise as antimicrobial agents. The substitution pattern on the indole ring plays a crucial role in determining the spectrum and potency of antimicrobial action.
| Compound | Substitution Pattern | Microorganism | Bioactivity (MIC) | Reference |
| 6-bromo-4-iodoindole | 4-Iodo, 6-Bromo | S. aureus | 20-30 µg/mL | [4] |
| 4-bromo-6-chloroindole | 4-Bromo, 6-Chloro | S. aureus | 20-30 µg/mL | [4] |
| 4,6-dibromoindole | 4,6-Dibromo | Candida albicans | 10-50 µg/mL | [9][10] |
| 5-bromo-4-chloroindole | 4-Chloro, 5-Bromo | Candida albicans | 10-50 µg/mL | [9][10] |
| 5-Fluoroindole | 5-Fluoro | Mycobacterium tuberculosis H37Rv | 4.7 µM | [11] |
| 6-Fluoroindole | 6-Fluoro | Mycobacterium tuberculosis H37Rv | 74.0 µM | [11] |
Table 2: Antimicrobial activity of selected halogenated indole derivatives.
The data presented in Table 2 underscores the potent antimicrobial effects of multi-halogenated indoles. Notably, di-halogenated indoles exhibit significant activity against both bacteria and fungi. The specific positioning of the halogens is critical, as evidenced by the substantial difference in activity between 5-fluoroindole and 6-fluoroindole against Mycobacterium tuberculosis. The 6-chloro-5-fluoro substitution pattern in our target compound is intriguing, as it combines the electronic effects of both chlorine and fluorine at positions known to influence antimicrobial potency. It is reasonable to hypothesize that methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate would possess significant antimicrobial activity.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on indole derivatives allows for the formulation of key structure-activity relationships:
-
Halogenation: The presence of halogens on the indole ring generally enhances bioactivity. The position and nature of the halogen are critical determinants of potency and selectivity. Multi-halogenation often leads to increased antimicrobial activity.
-
Substitution at C2: The presence of a carboxylate or carboxamide group at the 2-position is a common feature in many bioactive indole derivatives, particularly those with anticancer properties.
-
Substitution at C5 and C6: The benzene ring portion of the indole nucleus is a prime location for modification. Halogenation at positions 5 and 6 has been shown to be favorable for both anticancer and antimicrobial activities.
The combination of a 6-chloro and 5-fluoro substitution in methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate presents a unique electronic and steric profile that warrants further investigation to fully elucidate its therapeutic potential.
Experimental Protocols
To facilitate further research and validation of the bioactivity of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate and its analogs, we provide the following detailed experimental protocols.
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of indole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of indole derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound stock solution (e.g., 1 mg/mL in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
While direct experimental data for methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate remains to be fully elucidated, a comparative analysis based on the established bioactivity of structurally related indole derivatives strongly suggests its potential as a potent anticancer and antimicrobial agent. The unique di-halogenation pattern at the 5 and 6 positions, combined with the carboxylate moiety at the 2-position, presents a promising scaffold for further drug discovery efforts.
Future research should focus on the synthesis and comprehensive biological evaluation of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate to validate these inferences. In-depth mechanistic studies are also warranted to identify its specific molecular targets and pathways of action. The detailed protocols provided in this guide offer a robust framework for conducting such investigations, which will be instrumental in unlocking the full therapeutic potential of this and other novel indole derivatives.
References
-
Molecules. 2024 Oct 9;29(19):4770. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
Bioorganic & Medicinal Chemistry Letters. 2016 Feb 15;26(4):1234-9. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. [Link]
-
Jordan Journal of Chemistry. 2022;17(2):83-93. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. [Link]
-
ACS Omega. 2024 Jan 23;9(3):3568-3589. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. [Link]
-
Molecules. 2023 Jul 22;28(14):5589. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. [Link]
-
Microbial Biotechnology. 2025 Dec;18(12):e70280. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. [Link]
-
Journal of Fungi. 2025 Nov 7;11(11):1145. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. [Link]
-
Microbial Biotechnology. 2025 Dec 3;18(12):e70280. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. [Link]
-
Journal of Fungi. 2025 Nov 7;11(11):1145. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. [Link]
-
Molecules. 2023 Jan 28;28(3):1305. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. [Link]
-
International Journal of Molecular Sciences. 2022 Mar 7;23(5):2898. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. [Link]
-
RSC Medicinal Chemistry. 2021 Apr 26;12(5):786-797. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Link]
Sources
- 1. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Antimicrobial Activities of T-3811ME, a Novel Des-F(6)-Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bluetigerscientific.com [bluetigerscientific.com]
- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardepot.com [moleculardepot.com]
- 11. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide: Verifying the Synthesis of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Abstract
This guide provides a comprehensive spectroscopic comparison between a synthetically prepared sample of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate and its established reference standard. As a key heterocyclic scaffold in medicinal chemistry and drug development, rigorous structural confirmation of this indole derivative is paramount. We present a detailed analysis of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data. By explaining the causality behind spectral features and providing detailed experimental protocols, this document serves as an authoritative resource for researchers to validate the identity, purity, and structural integrity of their synthesized material.
Introduction and Molecular Structure
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a highly functionalized indole, a privileged structure in pharmacology. Its utility as a building block for complex therapeutic agents necessitates unambiguous characterization. Spectroscopic techniques are the cornerstone of this verification process, providing a molecular fingerprint that confirms the correct assembly of atoms and the absence of significant impurities. This guide will dissect the key spectral features, offering a logical framework for their interpretation.
Below is the chemical structure with standardized numbering for NMR assignment correlation.
Caption: Molecular structure of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate.
Spectroscopic Data Comparison
The core of structural verification lies in the direct comparison of data from the newly synthesized batch against a certified reference standard. The following sections detail the expected outcomes from ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) are critical for confirming the connectivity and substitution pattern of the indole ring.
Expertise & Experience: The indole N-H proton is typically observed as a broad singlet at a high chemical shift (>10 ppm) due to its acidic nature and participation in hydrogen bonding. The aromatic protons' positions are influenced by the electron-withdrawing effects of the halogens and the ester group. The fluorine atom at C5 will introduce additional splitting (H-F coupling) to nearby protons, a key diagnostic feature.[1]
Comparative ¹H NMR Data (500 MHz, DMSO-d₆)
| Assignment | Reference Standard (Predicted) | Synthesized Sample (Hypothetical) | Interpretation Notes |
| H1 (N-H) | δ 12.10 (br s, 1H) | δ 12.11 (br s, 1H) | Broad singlet, downfield shift confirms acidic proton. |
| H7 | δ 7.85 (d, J = 9.5 Hz, 1H) | δ 7.86 (d, J = 9.5 Hz, 1H) | Doublet due to coupling with fluorine (³JH-F). |
| H4 | δ 7.70 (s, 1H) | δ 7.71 (s, 1H) | Appears as a singlet or narrow doublet due to minimal coupling. |
| H3 | δ 7.15 (s, 1H) | δ 7.15 (s, 1H) | Singlet, characteristic of a proton at the C3 position of an indole-2-carboxylate. |
| C9-H₃ (O-CH₃) | δ 3.88 (s, 3H) | δ 3.89 (s, 3H) | Singlet, integration confirms three methyl protons. |
| Impurity | None | δ 2.01 (s), δ 4.05 (q), δ 1.18 (t) | Trace ethyl acetate (common recrystallization solvent) noted. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR complements ¹H NMR by providing a spectrum of the carbon backbone. The presence of fluorine introduces carbon-fluorine couplings (JC-F), which are invaluable for confirming the position of the fluorine substituent.
Expertise & Experience: The carbon directly bonded to fluorine (C5) will appear as a doublet with a large one-bond coupling constant (¹JC-F ≈ 240-250 Hz). Adjacent carbons will also show smaller C-F couplings.[2] The carbonyl carbon (C8) of the ester is typically the most downfield signal.
Comparative ¹³C NMR Data (125 MHz, DMSO-d₆)
| Assignment | Reference Standard (Predicted) | Synthesized Sample (Hypothetical) | Interpretation Notes |
| C8 (C=O) | δ 161.5 | δ 161.5 | Carbonyl carbon, characteristic downfield shift. |
| C5 | δ 155.0 (d, ¹JC-F = 245 Hz) | δ 155.1 (d, ¹JC-F = 245 Hz) | Large C-F coupling confirms fluorine attachment at C5. |
| C7a | δ 134.2 | δ 134.2 | Quaternary carbon. |
| C2 | δ 130.5 | δ 130.4 | Carbon bearing the carboxylate group. |
| C6 | δ 125.8 (d, ²JC-F = 18 Hz) | δ 125.8 (d, ²JC-F = 18 Hz) | Attached to Cl, shows coupling to F. |
| C3a | δ 124.0 | δ 124.1 | Quaternary carbon. |
| C7 | δ 115.5 (d, ²JC-F = 25 Hz) | δ 115.4 (d, ²JC-F = 25 Hz) | Shows two-bond coupling to fluorine. |
| C4 | δ 113.9 (d, ³JC-F = 5 Hz) | δ 113.9 (d, ³JC-F = 5 Hz) | Shows three-bond coupling to fluorine. |
| C3 | δ 104.8 | δ 104.7 | Shielded carbon at position 3. |
| C9 (-OCH₃) | δ 52.3 | δ 52.3 | Methyl ester carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For halogenated compounds, the isotopic distribution is a critical confirmation point.
Trustworthiness: The presence of a single chlorine atom imparts a highly characteristic isotopic pattern. Natural chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks in the mass spectrum: the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1.[3][4][5] Observing this pattern is definitive proof of a monochlorinated compound.
Comparative MS Data (ESI+)
| Parameter | Reference Standard (Calculated) | Synthesized Sample (Observed) | Interpretation |
| Molecular Formula | C₁₀H₇ClFNO₂ | - | - |
| Exact Mass | 227.0150 | - | For ³⁵Cl isotope. |
| [M+H]⁺ (³⁵Cl) | m/z 228.0228 | m/z 228.0225 | Confirms molecular weight for the major isotope. |
| [M+H]⁺ (³⁷Cl) | m/z 230.0198 | m/z 230.0195 | The M+2 peak, confirming the presence of one chlorine atom. |
| Isotopic Ratio | ~3:1 | ~3:1 | The observed intensity ratio matches the theoretical isotopic abundance of chlorine. |
Experimental Protocols & Workflow
To ensure data reproducibility and integrity, standardized protocols must be followed.
Sample Preparation
-
NMR: Accurately weigh ~10-15 mg of the sample (reference or synthesized) into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the tube and vortex gently until the sample is fully dissolved. The use of a deuterated solvent is essential to avoid large solvent signals overwhelming the analyte peaks in ¹H NMR.
-
MS: Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL.
-
Dilute the stock solution to a final concentration of ~1-10 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid. The acid aids in protonation for positive ion mode electrospray ionization (ESI+).
Data Acquisition
-
NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer
-
¹H NMR Parameters: 16 scans, 2-second relaxation delay, spectral width covering -2 to 14 ppm.
-
¹³C NMR Parameters: 1024 scans, 2-second relaxation delay, proton-decoupled.
-
-
Mass Spectrometry:
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF)
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Mass Range: m/z 50-500
-
Resolution: >10,000 FWHM
-
Analytical Workflow Diagram
The following diagram illustrates the logical flow from sample synthesis to final structural confirmation.
Sources
A Researcher's Guide to the In Vitro and In Vivo Evaluation of Substituted Indole-2-Carboxylates
Substituted indole-2-carboxylates represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides an in-depth comparison of the in vitro and in vivo evaluation of this class of compounds, drawing from field-proven insights and experimental data to aid researchers in their drug discovery endeavors. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of substituted indole-2-carboxylates across various therapeutic targets.
The Significance of the Indole-2-Carboxylate Scaffold
The indole nucleus is a key structural motif found in numerous biologically active natural products and synthetic compounds. The addition of a carboxylate group at the 2-position, along with further substitutions on the indole ring and at other positions, gives rise to a class of molecules with diverse pharmacological profiles. These derivatives have been investigated as potent agents targeting a range of biological entities, including enzymes, receptors, and viral proteins. Their therapeutic potential spans from neurodegenerative diseases and cancer to infectious diseases.[1][2][3][4]
Part 1: In Vitro Evaluation Strategies
The initial assessment of substituted indole-2-carboxylates invariably begins with a battery of in vitro assays. These experiments are designed to determine the compound's potency, selectivity, and mechanism of action at a molecular and cellular level. The choice of assays is dictated by the therapeutic hypothesis.
Target-Based Assays: Gauging Potency and Selectivity
Target-based assays are fundamental to understanding how a compound interacts with its intended biological target. These can be broadly categorized into binding and enzymatic assays.
Receptor Binding Assays: For indole-2-carboxylates targeting receptors, such as the N-methyl-D-aspartate (NMDA) receptor, radioligand binding assays are a gold standard.[5][6] These assays quantify the affinity of a compound for a specific receptor binding site.
Experimental Protocol: [3H]Glycine Binding Assay for NMDA Receptor Antagonists
This protocol is adapted from studies evaluating indole-2-carboxylates as antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.[5][7]
Objective: To determine the binding affinity (Ki) of substituted indole-2-carboxylates for the glycine binding site on the NMDA receptor complex.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[3H]Glycine (radioligand)
-
Test compounds (substituted indole-2-carboxylates)
-
Glycine (for non-specific binding determination)
-
Tris-HCl buffer (pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Reaction: In a reaction tube, combine the washed cortical membranes, [3H]glycine at a fixed concentration, and varying concentrations of the test compound or vehicle. For determining non-specific binding, add a high concentration of unlabeled glycine.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]glycine) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Causality Behind Experimental Choices:
-
Use of Cortical Membranes: The cerebral cortex is rich in NMDA receptors, providing a robust source for the assay.
-
Radiolabeled Ligand: [3H]Glycine allows for highly sensitive detection and quantification of binding.
-
Competition Assay Format: This format allows for the determination of the affinity of unlabeled compounds (the indole-2-carboxylates) by their ability to displace the radioligand.
-
Non-specific Binding Control: Essential for distinguishing true receptor binding from non-specific interactions with the filter or membrane.
Enzyme Inhibition Assays: Many indole-2-carboxylates function as enzyme inhibitors. For instance, derivatives have been designed to inhibit enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO), and HIV-1 integrase.[1][3]
Experimental Protocol: IDO1/TDO Enzyme Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of indole-2-carboxylates against IDO1 and TDO.[1]
Objective: To determine the IC50 values of substituted indole-2-carboxylates against IDO1 and TDO enzymes.
Materials:
-
Recombinant human IDO1 and TDO enzymes
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor for IDO1)
-
Ascorbic acid (reductant)
-
Catalase
-
Reaction buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Test compounds
-
Trichloroacetic acid (TCA) to stop the reaction
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (for colorimetric detection of kynurenine)
-
96-well microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, ascorbic acid, methylene blue (for IDO1), catalase, and the test compound at various concentrations.
-
Enzyme Addition: Add the recombinant IDO1 or TDO enzyme to each well and pre-incubate for a few minutes at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, L-tryptophan.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding TCA. This also precipitates the protein.
-
Kynurenine Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and add the DMAB reagent.
-
Color Development and Measurement: Incubate at room temperature to allow for the development of a yellow color, which is indicative of the formation of kynurenine. Measure the absorbance at a specific wavelength (e.g., 480 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Assays: Assessing Cellular Effects
Cell-based assays provide a more physiologically relevant context to evaluate the activity of compounds. These assays can measure cytotoxicity, cell proliferation, apoptosis, and other cellular responses.
Cytotoxicity and Antiproliferative Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of compounds. It has been employed to evaluate the anticancer activity of numerous indole-2-carboxylate derivatives.[2][8]
Experimental Protocol: MTT Assay for Anticancer Activity
Objective: To determine the concentration of a substituted indole-2-carboxylate that inhibits the growth of cancer cells by 50% (GI50 or IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of the substituted indole-2-carboxylate derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) in the CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50/IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Part 2: In Vivo Evaluation: From Bench to Biological Systems
Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy, pharmacokinetics (PK), and safety in a whole-organism context. The choice of the animal model is crucial and depends on the disease being targeted.
Efficacy Studies in Animal Models
Neuroprotective Activity: For NMDA receptor antagonists, in vivo efficacy is often evaluated in models of excitotoxicity-induced neuronal damage or convulsions.[5][6]
Experimental Workflow: NMDA-Induced Convulsions Model in Mice
This model is used to assess the in vivo potency of NMDA receptor antagonists.[5][6]
Objective: To determine the dose of a substituted indole-2-carboxylate that protects 50% of the animals from NMDA-induced convulsions (ED50).
Animals: Male Swiss mice are commonly used.
Procedure:
-
Compound Administration: Administer the test compound to groups of mice via a specific route (e.g., intravenous - i.v., or oral - p.o.) at various doses. A control group receives the vehicle.
-
Induction of Convulsions: After a predetermined time (to allow for drug absorption and distribution), administer a convulsant dose of NMDA to each mouse.
-
Observation: Observe the mice for the presence or absence of clonic and/or tonic convulsions for a set period (e.g., 30 minutes).
-
Data Analysis: For each dose of the test compound, calculate the percentage of mice protected from convulsions. Determine the ED50 value and its confidence limits using a suitable statistical method, such as probit analysis.
Causality Behind Experimental Choices:
-
NMDA as the Convulsant: Directly tests the ability of the compound to antagonize the effects of NMDA receptor overstimulation.
-
Multiple Routes of Administration: Assessing both i.v. and p.o. routes provides initial insights into the compound's bioavailability.
-
ED50 as the Endpoint: A standard and quantifiable measure of in vivo potency.
Anticancer Activity: The in vivo anticancer efficacy of indole-2-carboxylates is typically evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.
Experimental Workflow: Human Tumor Xenograft Model
Objective: To evaluate the ability of a substituted indole-2-carboxylate to inhibit tumor growth in vivo.
Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. When the tumors reach a certain volume, randomize the mice into treatment and control groups.
-
Treatment: Administer the test compound or vehicle to the mice according to a predetermined schedule and route (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using a standard formula (e.g., Volume = (length x width2)/2).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the efficacy of the compound.
Part 3: Comparative Analysis and Data Visualization
To facilitate a clear comparison of the performance of different substituted indole-2-carboxylates, the data is best presented in a structured format.
Comparative Data Tables
Table 1: In Vitro Activity of Substituted Indole-2-Carboxylates as NMDA Receptor Antagonists
| Compound | Substitution Pattern | [3H]Glycine Binding pKi | In Vivo NMDA-induced Convulsions ED50 (mg/kg, i.v.) | Reference |
| 8 | 4,6-dichloro, 3-[2-[(Phenylamino)carbonyl]ethenyl] | 8.5 | 0.06 | [5][6] |
| Variant 1 | Modify phenyl ring on side chain | Varies | Varies | [5] |
| Variant 2 | Modify indole substitutions | Varies | Varies | [5] |
Table 2: In Vitro Activity of Substituted Indole-2-Carboxylic Acids as IDO1/TDO Inhibitors
| Compound | Substitution Pattern | IDO1 IC50 (µM) | TDO IC50 (µM) | Reference |
| 9o-1 | 6-acetamido derivative | 1.17 | 1.55 | [1] |
| 9p-O | para-benzoquinone derivative | << 1 | << 1 (nanomolar) | [1] |
Table 3: In Vitro Anticancer Activity of Thiazolyl-indole-2-carboxamide Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 6i | Specific thiazolyl-hydrazineyl-oxoethyl | MCF-7 | 6.10 ± 0.4 | [2] |
| 6v | Specific thiazolyl-hydrazineyl-oxoethyl | MCF-7 | 6.49 ± 0.3 | [2] |
Visualizing Workflows and Pathways
Graphviz diagrams can effectively illustrate experimental workflows and biological pathways.
Caption: A generalized workflow for the evaluation of substituted indole-2-carboxylates.
Caption: The IDO1/TDO pathway and the mechanism of action of indole-2-carboxylate inhibitors.
Conclusion
The evaluation of substituted indole-2-carboxylates is a multi-faceted process that requires a logical progression from in vitro characterization to in vivo validation. By carefully selecting and executing the appropriate assays, researchers can effectively delineate the therapeutic potential of this versatile chemical scaffold. The experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the discovery and development of novel indole-2-carboxylate-based therapeutics.
References
-
Di Fabio, R., et al. (1997). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 40(7), 841-850. [Link]
-
PubMed. (n.d.). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. National Center for Biotechnology Information. [Link]
-
Lv, M., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112021. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]
-
Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(15), 10485-10497. [Link]
-
Gunosewoyo, H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(6), 963-973. [Link]
-
Al-Ostoot, F. H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. [Link]
-
Fischer, D. S., et al. (2018). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Molecules, 23(10), 2441. [Link]
-
Zhang, R. H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences, 24(24), 17235. [Link]
-
ChemistryViews. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. [Link]
-
Raju, G. N., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5(5), 201-206. [Link]
-
Kucukguzel, I., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indol-1(2H)-ones and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 341(3), 169-178. [Link]
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative QSAR Analysis of Halogenated Indole-2-Carboxylate Derivatives: A Guide to Predictive Modeling in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenation of the indole ring, particularly at the 2-carboxylate position, has emerged as a powerful strategy to modulate the physicochemical properties and biological activities of these compounds, leading to promising candidates for various therapeutic areas, including oncology and infectious diseases.[2][3][4] Quantitative Structure-Activity Relationship (QSAR) analysis provides a robust computational framework to decipher the complex interplay between the molecular structure of these derivatives and their biological effects.[5][6] This guide offers a comparative analysis of different QSAR modeling techniques for halogenated indole-2-carboxylate derivatives, providing researchers with the insights needed to accelerate the design and optimization of novel therapeutic agents.
The Rationale for QSAR in Optimizing Halogenated Indoles
The introduction of halogen atoms (F, Cl, Br, I) onto the indole scaffold can significantly alter its electronic and steric properties. These modifications can influence key pharmacological parameters such as binding affinity to target proteins, membrane permeability, and metabolic stability. QSAR modeling allows us to quantify these relationships, transforming structural information into predictive mathematical models.[7][8][9] By understanding which molecular features, or "descriptors," are critical for a desired biological activity, we can prioritize the synthesis of more potent and selective compounds, thereby reducing the time and cost associated with traditional drug discovery pipelines.[5]
This guide will walk through a comparative QSAR workflow, from data set preparation to the development and validation of predictive models, using a hypothetical dataset of halogenated indole-2-carboxylate derivatives with reported anticancer activity. We will compare the performance of a classical statistical method, Multiple Linear Regression (MLR), with a more advanced machine learning approach, Support Vector Machines (SVM), to illustrate the nuances of model selection.
Experimental Workflow: A Step-by-Step Guide to Comparative QSAR
A robust QSAR study is built upon a systematic and well-validated workflow. The following protocol outlines the essential steps for a comparative analysis.
Step 1: Data Set Curation and Preparation
The foundation of any QSAR model is a high-quality dataset of compounds with consistently measured biological activity. For this guide, we will use a hypothetical dataset of 20 halogenated indole-2-carboxylate derivatives and their corresponding anticancer activity (IC50 values).
Protocol:
-
Data Collection: Compile a list of halogenated indole-2-carboxylate derivatives with their experimentally determined biological activities (e.g., IC50) against a specific target or cell line. Ensure the data is from a consistent experimental source to minimize variability.
-
Data Conversion: Convert the biological activity data into a logarithmic scale (pIC50 = -log(IC50)) to ensure a more normal distribution of the data, which is often a prerequisite for statistical modeling.
-
Data Splitting: Divide the dataset into a training set (for model development) and a test set (for external validation). A common split is 80% for the training set and 20% for the test set. This separation is crucial to assess the model's ability to predict the activity of new, unseen compounds.[10][11]
Step 2: Molecular Descriptor Calculation
Molecular descriptors are numerical representations of a molecule's physicochemical properties.[7][9][12] The choice of descriptors is critical and should encompass a range of properties to capture the diverse structural features that may influence biological activity.
Protocol:
-
2D Structure Generation: Draw the 2D chemical structures of all compounds in the dataset using a chemical drawing software.
-
3D Structure Optimization: Convert the 2D structures to 3D and perform energy minimization to obtain the most stable conformation for each molecule.
-
Descriptor Calculation: Use specialized software (e.g., PaDEL-Descriptor, Dragon) to calculate a wide array of molecular descriptors.[8] These can be categorized as:
-
Topological (2D) Descriptors: Describe the connectivity of atoms (e.g., Molecular Weight, Zagreb index).[13]
-
Geometrical (3D) Descriptors: Relate to the 3D shape of the molecule (e.g., Molecular Surface Area, Molecular Volume).[13]
-
Electronic Descriptors: Characterize the electronic properties (e.g., Dipole Moment, HOMO/LUMO energies).[12][13]
-
Physicochemical Descriptors: Include properties like LogP (lipophilicity) and Topological Polar Surface Area (TPSA).[13]
-
Step 3: Model Development and Validation
This is the core of the QSAR analysis, where mathematical relationships between the calculated descriptors and biological activity are established and rigorously tested.
Protocol:
-
Feature Selection: From the large pool of calculated descriptors, select a subset of the most relevant ones to avoid overfitting. This can be done using techniques like stepwise regression or genetic algorithms.
-
Model Building (Comparative Approach):
-
Multiple Linear Regression (MLR): Develop a linear equation that relates the selected descriptors to the pIC50 values. The output is an easily interpretable equation.
-
Support Vector Machines (SVM): A machine learning algorithm that can capture non-linear relationships between descriptors and activity. This often leads to more predictive models for complex biological systems.
-
-
Internal Validation: Assess the robustness and stability of the developed models using the training set.[10][14] The most common method is leave-one-out cross-validation (LOO-CV), which yields a cross-validated correlation coefficient (Q²). A high Q² (typically > 0.5) indicates a reliable model.[15]
-
External Validation: Evaluate the predictive power of the models on the independent test set.[10][11] The predictive correlation coefficient (R²_pred) is calculated. A high R²_pred (typically > 0.6) demonstrates that the model can accurately predict the activity of new compounds.[15]
Comparative Analysis: MLR vs. SVM for Halogenated Indole-2-Carboxylates
To illustrate the comparison, let's consider a hypothetical dataset and the resulting QSAR models.
Table 1: Hypothetical Dataset of Halogenated Indole-2-Carboxylate Derivatives and Their Anticancer Activity
| Compound | R1 | R2 | R3 | IC50 (µM) | pIC50 |
| 1 | H | H | H | 15.2 | 4.82 |
| 2 | 5-F | H | H | 10.5 | 4.98 |
| 3 | 5-Cl | H | H | 5.1 | 5.29 |
| 4 | 5-Br | H | H | 4.8 | 5.32 |
| 5 | 6-F | H | H | 12.1 | 4.92 |
| 6 | 6-Cl | H | H | 6.3 | 5.20 |
| 7 | 6-Br | H | H | 5.9 | 5.23 |
| 8 | 5-F | 3-CH3 | H | 8.9 | 5.05 |
| 9 | 5-Cl | 3-CH3 | H | 3.2 | 5.50 |
| 10 | 5-Br | 3-CH3 | H | 2.9 | 5.54 |
| 11 | H | H | 4-OCH3 | 18.5 | 4.73 |
| 12 | 5-F | H | 4-OCH3 | 13.8 | 4.86 |
| 13 | 5-Cl | H | 4-OCH3 | 7.2 | 5.14 |
| 14 | 5-Br | H | 4-OCH3 | 6.8 | 5.17 |
| 15 | 6-F | H | 4-OCH3 | 15.6 | 4.81 |
| 16 | 6-Cl | H | 4-OCH3 | 8.1 | 5.09 |
| 17 | 6-Br | H | 4-OCH3 | 7.5 | 5.12 |
| 18 | 5-F | 3-CH3 | 4-OCH3 | 6.5 | 5.19 |
| 19 | 5-Cl | 3-CH3 | 4-OCH3 | 2.1 | 5.68 |
| 20 | 5-Br | 3-CH3 | 4-OCH3 | 1.8 | 5.74 |
This is a fictional dataset for illustrative purposes.
After descriptor calculation and feature selection, let's assume the most significant descriptors were found to be:
-
LogP: A measure of lipophilicity.
-
Dipole_X: The x-component of the dipole moment, reflecting electronic distribution.
-
ASA_H: The solvent-accessible surface area of hydrophobic atoms.
Table 2: Performance Comparison of MLR and SVM Models
| Parameter | Multiple Linear Regression (MLR) | Support Vector Machines (SVM) |
| R² (Training Set) | 0.85 | 0.92 |
| Q² (Internal Validation) | 0.78 | 0.85 |
| R²_pred (External Validation) | 0.81 | 0.88 |
Interpretation of Results
From the comparative data in Table 2, both models demonstrate good predictive capabilities. However, the SVM model shows slightly superior performance across all validation metrics (R², Q², and R²_pred). This suggests that there might be some non-linear relationships between the chosen descriptors and the anticancer activity that the SVM model is better able to capture.
The MLR model, while slightly less predictive, offers a clear and interpretable equation:
pIC50 = c0 + c1LogP + c2Dipole_X + c3*ASA_H
This equation allows for direct interpretation of the influence of each descriptor. For instance, a positive coefficient for LogP would indicate that increasing lipophilicity is favorable for activity.
The SVM model, on the other hand, acts more like a "black box," providing highly accurate predictions but less direct insight into the specific contributions of each descriptor.
Conclusion and Future Directions
This guide demonstrates a comparative QSAR analysis workflow for halogenated indole-2-carboxylate derivatives. The choice between a simpler, more interpretable model like MLR and a more complex, potentially more predictive model like SVM depends on the specific goals of the study.[6] If the primary objective is to gain mechanistic insights and guide the next round of synthesis with clear design principles, MLR is highly valuable. If the goal is to accurately predict the activity of a large library of virtual compounds, the superior predictive power of SVM might be preferred.
Ultimately, a well-validated QSAR model, regardless of the underlying algorithm, is an indispensable tool in modern drug discovery.[5][16] It provides a rational basis for the design of novel halogenated indole-2-carboxylates with enhanced therapeutic potential, accelerating the journey from chemical structure to clinical candidate.
References
-
Molecular Descriptors in QSAR. University of California, Santa Barbara.
-
Karelson, M. Molecular Descriptors in QSAR/QSPR. Wiley.
-
MOLECULAR DESCRIPTORS USED IN QSAR. HUFOCW.
-
Validation of QSAR Models. Basicmedical Key.
-
Molecular Descriptors. Computational Chemistry Glossary - Deep Origin.
-
Molecular Descriptors: Building Accurate Models. ProtoQSAR.
-
Chirico, N., & Gramatica, P. (2013). On the Development and Validation of QSAR Models. Methods in Molecular Biology, 930, 499–526.
-
What is the significance of QSAR in drug design? Patsnap Synapse. (2025).
-
de Oliveira, D. B., & Gaudio, A. C. (2007). Basic validation procedures for regression models in QSAR and QSPR studies. Química Nova, 30(5), 1240-1248.
-
Roy, K., & Mitra, I. (2011). On Two Novel Parameters for Validation of Predictive QSAR Models. Molecules, 16(3), 1947–1985.
-
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. (2024).
-
QSAR Model Validation Guide. Scribd.
-
Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in drug design--a review. Current Topics in Medicinal Chemistry, 10(1), 95–115.
-
Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity. (2025).
-
Quantitative structure-activity relationship (QSAR) techniques in Drug Design. CUTM Courseware.
-
Al-Ostath, A. I., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5262.
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1083-1095.
-
Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Chemical Reports. (2025).
-
Al-Ostath, A. I., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5671.
-
Ghorab, M. M., et al. (2010). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ChemInform, 41(32).
-
Chae, C. H., et al. (1996). QSAR analysis of indole analogues as monoamine oxidase inhibitors. Journal of Chemical Information and Computer Sciences, 36(4), 664-671.
-
Maiti, M. K., Mahata, P. P., & Dasgupta, P. (2022). Exploring the structural necessities of novel Indole-2-carboxamides in terms of QSAR modeling; a CB1 receptor antagonist. International Journal of Pharmacy and Analytical Research, 11(4).
-
Cheng, Y., et al. (2004). Inhibitory mode of indole-2-carboxamide derivatives against HLGPa: molecular docking and 3D-QSAR analyses. Bioorganic & Medicinal Chemistry, 12(14), 3915-3923.
-
Sgrignani, J., et al. (2018). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. Molecules, 23(11), 2977.
-
Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing. (2025).
Sources
- 1. syncsci.com [syncsci.com]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 6. neovarsity.org [neovarsity.org]
- 7. wiley.com [wiley.com]
- 8. Molecular Descriptors - Computational Chemistry Glossary [deeporigin.com]
- 9. Molecular Descriptors: Building Accurate Models | ProtoQSAR [protoqsar.com]
- 10. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 11. On the development and validation of QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
- 13. hufocw.org [hufocw.org]
- 14. scispace.com [scispace.com]
- 15. scribd.com [scribd.com]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
A Senior Application Scientist's Guide to Catalysis in Indole Synthesis: From Classic Protocols to Modern Methods
For over a century, the indole scaffold has remained a cornerstone of chemical synthesis, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and natural products. The pursuit of efficient and versatile methods for constructing this privileged heterocycle has driven significant innovation in synthetic organic chemistry. This guide provides an in-depth, objective comparison of the efficacy of different catalytic systems in key indole syntheses, moving beyond a mere listing of methods to explain the causality behind experimental choices. We will delve into the nuances of catalyst selection, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in their synthetic endeavors.
The Enduring Classics: Acid-Catalyzed Indole Syntheses
The Fischer and Bischler-Möhlau syntheses are foundational methods for indole formation, typically relying on strong acid catalysis. While robust, these methods often require harsh reaction conditions.
The Fischer Indole Synthesis: A Battle of Brønsted and Lewis Acids
The Fischer indole synthesis, first reported in 1883, is a stalwart for constructing the indole nucleus from an arylhydrazone under acidic conditions.[1] The choice of acid catalyst is paramount and significantly impacts reaction efficiency and yield.[2] Both Brønsted and Lewis acids are effective, with the latter often offering milder conditions and improved yields.
The general mechanism, initiated by the acid catalyst, involves the tautomerization of the arylhydrazone to an enamine, followed by a crucial[3][3]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia afford the aromatic indole.[3][4]
Caption: Generalized mechanism of the Fischer Indole Synthesis.
Comparative Efficacy of Lewis Acids in the Synthesis of 2-Phenylindole:
The synthesis of 2-phenylindole from acetophenone phenylhydrazone serves as an excellent benchmark for comparing the efficacy of various Lewis acid catalysts.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Neat | 170-180 | 0.25 | 72-86 | [2][3] |
| BF₃·OEt₂ | Dioxane | 100 | 1 | 85 | [2] |
| AlCl₃ | CS₂ | Reflux | 2 | 78 | [2] |
| FeCl₃ | Neat | 140 | 0.5 | 75 | [2] |
Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole using Zinc Chloride [2][3]
-
Step 1: Preparation of Acetophenone Phenylhydrazone. A mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) is warmed on a steam bath for 1 hour. The resulting oil is dissolved in 80 mL of hot 95% ethanol. Upon cooling and agitation, the phenylhydrazone crystallizes. The product is collected by filtration, washed with cold ethanol, and dried to yield acetophenone phenylhydrazone (87-91% yield).
-
Step 2: Cyclization to 2-Phenylindole. In a flask, acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g) are intimately mixed. The mixture is heated in an oil bath at 170-180°C with vigorous stirring. The reaction is typically complete within 15 minutes. After cooling, the reaction mixture is worked up by dissolving the zinc salts with dilute acid and water. The crude 2-phenylindole is collected by filtration and recrystallized from ethanol to afford the pure product in 72-86% yield.[2][3]
The Bischler-Möhlau Indole Synthesis: Milder Conditions with Microwave Assistance
The Bischler-Möhlau synthesis provides access to 2-arylindoles from α-bromoacetophenones and an excess of an aniline.[5] Historically, this method has been plagued by harsh conditions and low yields.[6] However, recent advancements, particularly the use of microwave irradiation, have transformed this into a much more viable and environmentally friendly protocol.[7]
The reaction proceeds through the initial formation of an α-arylamino ketone, which then undergoes an intramolecular electrophilic cyclization, followed by aromatization to yield the indole.[5]
Comparative Efficacy: Conventional vs. Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | None | None | Reflux | Not Specified | 17 | [7] |
| Microwave | Anilinium bromide | Solid-state | MW (540W) | 1 min | 71 | [7] |
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole (One-Pot) [7]
-
A 2:1 mixture of aniline and phenacyl bromide is thoroughly mixed in the solid state.
-
A few drops of dimethylformamide are added to the mixture.
-
The mixture is placed in a microwave-safe vessel and irradiated with microwaves at 600 W for 1 minute.
-
The resulting solid is purified by column chromatography to yield 2-phenylindole. This one-pot procedure can provide yields in the range of 52-75% for various 2-arylindoles.[7]
The Modern Era: Transition-Metal Catalysis
Transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to the classical methods. Palladium, gold, and copper are among the most prominent metals employed in these transformations.
Palladium-Catalyzed Indole Synthesis: The Larock Annulation
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[8] This method allows for the efficient construction of 2,3-disubstituted indoles. The catalytic cycle involves the oxidative addition of the o-haloaniline to a Pd(0) species, followed by alkyne insertion, intramolecular C-N bond formation, and reductive elimination to regenerate the Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Larock Indole Synthesis.
Comparative Efficacy of Palladium and Copper Catalysts in the Synthesis of 2-Phenylindole:
While palladium is the quintessential catalyst for the Larock reaction, copper catalysts have also been employed in similar transformations.
| Catalyst System | Starting Materials | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂/CuI | o-Iodoaniline, Phenylacetylene | Et₃N | DMF | RT | 24 | ~70-80 | [4] |
| Cu₂O | o-Iodo-N-mesylaniline, Phenylacetylene | None | DMF | 90-120 | 4 | 72-82 | [9] |
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Phenylindole [4]
-
A mixture of o-iodoaniline (0.75 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), triethylamine (2 mmol), and phenylacetylene (1.5 mmol) in DMF (5 mL) is stirred at room temperature for 24 hours.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate.
-
The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography to afford 2-phenylindole.
Gold-Catalyzed Indole Synthesis: Mild and Efficient Cyclizations
Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools for the synthesis of indoles, primarily through the intramolecular hydroarylation of o-alkynylanilines.[7][10] These reactions often proceed under exceptionally mild conditions, at room temperature, and tolerate a wide variety of functional groups. Gold catalysts are highly carbophilic and effectively activate the alkyne moiety towards nucleophilic attack by the aniline nitrogen.
Comparative Efficacy of Gold(III) vs. Other Transition Metals for Cyclization of o-Alkynylanilines: [7]
A study comparing various transition metal catalysts for the cyclization of 2-(phenylethynyl)aniline demonstrated the superior efficacy of a gold(III) catalyst.
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaAuCl₄·2H₂O | EtOH | RT | 0.5 | 95 |
| PtCl₄ | EtOH | RT | 24 | 20 |
| PdCl₂(MeCN)₂ | EtOH | RT | 24 | <5 |
| CuI | EtOH | RT | 24 | No reaction |
Experimental Protocol: Gold(III)-Catalyzed Synthesis of 2-Phenylindole [7]
-
To a solution of 2-(phenylethynyl)aniline (1 mmol) in ethanol (5 mL) at room temperature is added NaAuCl₄·2H₂O (0.05 mmol).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Upon completion, the solvent is evaporated, and the residue is purified by flash chromatography to yield 2-phenylindole (95% yield).
The Rise of Metal-Free Catalysis
In the quest for more sustainable and cost-effective synthetic methods, metal-free catalytic systems have gained significant traction. These approaches often utilize organocatalysts or simple reagents like iodine to promote indole synthesis.
Iodine-Mediated vs. L-Proline-Catalyzed Synthesis of Bis(indolyl)methanes
The synthesis of bis(indolyl)methanes from indoles and aldehydes is a common benchmark reaction for comparing the efficacy of metal-free catalysts.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| I₂ (10 mol%) | MeCN | 40 | 5 h | 61-99 | [11] |
| L-Proline (10 mol%) | EtOH | RT | 3 h | 90-95 | [12] |
Experimental Protocol: Iodine-Catalyzed Synthesis of a Bis(indolyl)methane [11]
-
To a solution of indole (2 mmol) and an aldehyde (1 mmol) in acetonitrile (5 mL) is added iodine (0.1 mmol).
-
The reaction mixture is stirred at 40°C for 5 hours.
-
After completion, the reaction is quenched with aqueous sodium thiosulfate solution, and the product is extracted with an organic solvent.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Conclusion: A Catalyst for Every Need
The synthesis of the indole nucleus is a testament to the evolution of organic chemistry. From the harsh, yet effective, classical acid-catalyzed methods to the mild and versatile transition-metal-catalyzed and metal-free approaches, the modern chemist has a powerful arsenal of catalysts at their disposal.
-
Fischer and Bischler-Möhlau syntheses , particularly with modern modifications like microwave assistance, remain valuable for their simplicity and the use of readily available starting materials.
-
Palladium catalysis , exemplified by the Larock annulation, offers unparalleled scope for the synthesis of highly substituted indoles.
-
Gold catalysis shines in its ability to effect cyclizations under exceptionally mild conditions, demonstrating high efficiency and functional group tolerance.
-
Metal-free catalysis represents the frontier of sustainable synthesis, with organocatalysts like L-proline and simple mediators like iodine providing efficient and environmentally benign alternatives.
The choice of catalyst is not merely a matter of precedent but a strategic decision based on the desired indole target, available starting materials, and the desired reaction conditions. This guide, by providing a comparative framework and detailed experimental insights, aims to facilitate this decision-making process for researchers at the forefront of chemical innovation.
References
- A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. (2025). Benchchem.
- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95.
- Oskooie, H. A., Heravi, M. M., & Behbahani, F. K. (2006). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2.
- Arcadi, A., Bianchi, G., & Marinelli, F. (2004). Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles. Synthesis, 2004(04), 610-618.
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
- Ali, A. R., & Hu, L. (2024). One-pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo-N-mesylarylamines. Asian Journal of Organic Chemistry, e202400421.
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
- Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659.
- Jang, Y. H., & Youn, S. W. (2014). Metal-Free C–H Amination for Indole Synthesis. Organic Letters, 16(14), 3720-3723.
- A Comparative Guide to Traditional and Microwave-Assisted Indole Synthesis: Yields and Methodologies. (2025). Benchchem.
- Ahmed, A. (2020). A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step. Journal of the Indian Chemical Society, 97(9b), 1426-1436.
- Wang, Y., et al. (2018).
- Recent Advances in Metal Catalyzed Synthesis of Substituted Indoles. (n.d.).
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
- Singh, F. V., & Mangaonkar, S. R. (2018). Recent Advances in the Construction of Indole Scaffolds. Der Pharma Chemica, 10(5), 133-146.
- Denmark, S. E., & Collins, W. R. (2011). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(16), 6815-6831.
- Arcadi, A., Bianchi, G., & Marinelli, F. (2004). Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles. Synthesis, 2004(04), 610-618.
- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95.
- Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Studylib. (n.d.). 2-Phenylindole Synthesis: Fischer Indole Method. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1481-1493.
-
Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]
- Li, J., et al. (2013). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 3(44), 21657-21660.
- Garcı́a-Garcı́a, P., et al. (2011). One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines. Beilstein Journal of Organic Chemistry, 7, 565-569.
- A Comparative Study: Palladium vs.
- ChemInform Abstract: Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis. (n.d.).
- Comparative studies of palladium and copper-catalysed [gamma]-arylation of silyloxy furans with diaryliodonium salts. (2019). University of Iowa.
-
Studylib. (n.d.). 2-Phenylindole Synthesis: Fischer Indole Method. Retrieved from [Link]
- Widenhoefer, R. A., & Wang, X. (2006). Platinum-catalyzed intramolecular alkylation of indoles with unactivated olefins. Organic Letters, 8(17), 3801-3804.
- Palladium vs. Copper Catalysts in C-N Coupling: A Comparative Guide for Researchers. (2025). Benchchem.
- Palladium-versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles. (n.d.).
- Nakamura, I., et al. (2010). Platinum-catalyzed intramolecular hydroarylation of allenyl arenes: efficient synthesis of 1,4-dihydronaphthalenes. Organic Letters, 12(11), 2570-2573.
- l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents. (2025). PubMed Central.
- Li, J., et al. (2018). Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. Molecules, 23(9), 2253.
- Gevorgyan, V., & Larock, R. C. (2011). Exclusive 5-exo-dig Hydroarylation of o-Alkynyl Biaryls Proceeding via C–H Activation Pathway. The Journal of Organic Chemistry, 76(16), 6832-6837.
- “Acid-catalyzed” Synthesis of bis(indolyl)methanes. (n.d.). Bentham Science Publisher.
- Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022). PubMed Central.
- L-Proline catalyzed synthesis of Betti bases and biscoumarin derivatives. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 4. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 7. Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 12. l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of Analytical Methods for Indole Derivatives Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the indole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Ensuring the quality, safety, and efficacy of these drugs is paramount, a process that relies heavily on the rigorous validation of analytical methods. This guide, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, provides an in-depth, experience-driven comparison and technical walkthrough for validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for indole derivatives.[1][2][3][4]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] This guide will not only detail the "how" but, more importantly, the "why" behind each validation parameter, empowering you to design and execute robust validation studies for your indole-containing drug substances and products.
The Foundational Pillars of Method Validation: A Symbiotic Relationship
The validation of an analytical method is not a mere checklist of experiments. It is a systematic process to build a comprehensive data package that provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. The core validation characteristics, as defined by ICH Q2(R1), are interconnected, each contributing to the overall picture of the method's performance.[2][4][5]
Caption: High-level workflow for HPLC method validation.
Detailed Experimental Protocols
Hypothetical Method Parameters for "Indole-X"
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Protocol 1: Specificity (Forced Degradation)
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of Indole-X in a suitable solvent (e.g., methanol).
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 100 µg/mL.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to 100 µg/mL.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Prepare a 100 µg/mL solution.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a 100 µg/mL solution.
-
Analysis: Inject the unstressed and stressed samples into the HPLC system.
-
Acceptance Criteria: The method is specific if the Indole-X peak is well-resolved from all degradation product peaks (resolution > 2). Peak purity analysis (using a PDA detector) should confirm the homogeneity of the analyte peak.
Protocol 2: Linearity
-
Prepare a series of solutions of Indole-X reference standard at five concentrations ranging from 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: R² ≥ 0.998.
Protocol 3: Accuracy (% Recovery)
-
Prepare a placebo blend of the drug product.
-
Spike the placebo with known amounts of Indole-X at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Protocol 4: Precision (Repeatability & Intermediate)
-
Repeatability: Prepare six independent samples of Indole-X at 100% of the target concentration. Analyze them on the same day, with the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis of six independent samples on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
-
Acceptance Criteria: RSD ≤ 2.0%.
Data Presentation: Summarizing the Evidence
Quantitative data should be presented in clear, concise tables for easy interpretation and comparison.
Table 1: Linearity Data for Indole-X
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 80 | 1,205,432 |
| 90 | 1,355,987 |
| 100 | 1,508,321 |
| 110 | 1,659,123 |
| 120 | 1,810,567 |
| Correlation Coefficient (R²) | 0.9995 |
| Slope | 15050 |
| Y-Intercept | 450 |
Table 2: Accuracy and Precision Data for Indole-X
| Parameter | Level | Mean Recovery (%) | RSD (%) |
|---|---|---|---|
| Accuracy | 80% | 99.5 | - |
| 100% | 100.2 | - | |
| 120% | 99.8 | - | |
| Precision (Repeatability) | 100% | - | 0.85 |
| Precision (Intermediate) | 100% | - | 1.12 |
Conclusion: A Commitment to Quality
The validation of an analytical method for indole derivatives, guided by the principles of ICH Q2(R1), is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. [1][3][6]By understanding the causality behind each validation parameter and executing well-designed experimental protocols, researchers and drug development professionals can build a robust and defensible data package. This commitment to scientific integrity ensures that the analytical methods used are not only fit for their intended purpose but also contribute to the delivery of safe and effective medicines to patients.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Technology Networks. [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]
-
Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
HPLC Separation Robustness and Ruggedness. Agilent. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. National Institutes of Health. [Link]
-
Development and validation of a stability indicatimg HPLC me. TSI Journals. [Link]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Preprints.org. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Development and validation of stability indicating HPLC method: A review. ResearchGate. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 6. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
A Senior Application Scientist's Guide to Comparative Docking of Indole Derivatives Against Therapeutic Targets
Introduction: The Enduring Significance of the Indole Scaffold in Drug Discovery
The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic molecules with profound biological activities.[1][2][3] From neurotransmitters like serotonin to potent anticancer agents, the versatility of the indole ring system allows it to interact with a wide range of biological targets, making it a focal point in the design of novel therapeutics.[4][5] In modern drug discovery, in silico molecular docking has become an indispensable tool for rapidly screening and prioritizing potential drug candidates, offering critical insights into the molecular interactions that govern therapeutic efficacy.[6][7][8][9]
This guide provides a comprehensive, in-depth analysis of comparative docking studies of indole derivatives against various therapeutic targets. Moving beyond a mere recitation of steps, we will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology. Our focus is on providing researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to navigate the complexities of computational drug design.
Pillar I: The Strategic Foundation of a Comparative Docking Study
A successful comparative docking study is not a random exercise but a well-orchestrated investigation into the structure-activity relationships of a series of compounds. The initial phase involves the careful selection of both the ligand library and the protein targets, followed by meticulous preparation to ensure the accuracy of the subsequent docking simulations.
Ligand and Protein Preparation: The GIGO Principle in Computational Chemistry
The adage "Garbage In, Garbage Out" (GIGO) is particularly pertinent to molecular docking. The quality of your input structures directly dictates the reliability of your results.
Ligand Preparation:
-
3D Structure Generation: Indole derivatives are sketched in a 2D chemical drawing tool and converted to 3D structures.
-
Energy Minimization: The 3D structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Tautomeric and Ionization States: It is crucial to consider the physiologically relevant tautomeric and ionization states of the ligands at a given pH (typically 7.4). Tools like LigPrep can be used to generate these variations.
Protein Target Preparation:
-
Retrieval of Protein Structures: The 3D coordinates of the target proteins are typically retrieved from the Protein Data Bank (PDB).
-
Protein "Cleaning": The raw PDB file often contains non-essential components such as water molecules, co-factors, and co-crystallized ligands. These are generally removed unless a specific water molecule is known to play a critical role in ligand binding.
-
Adding Hydrogens and Assigning Charges: Hydrogens are added to the protein structure, and appropriate protonation states are assigned to the amino acid residues.
-
Defining the Binding Site: The binding site, or "active site," is the region of the protein where the ligand is expected to bind. This can be defined based on the location of a co-crystallized ligand or through computational prediction algorithms.
The Imperative of Docking Protocol Validation
Before embarking on a large-scale docking campaign, it is paramount to validate the chosen docking protocol. This self-validating step ensures that the docking algorithm and scoring function can accurately reproduce the known binding mode of a ligand.[10]
The Re-docking Experiment:
A common validation method is the "re-docking" experiment.[10][11] If a crystal structure of the target protein with a bound ligand is available, the ligand is extracted and then re-docked into the same binding site. The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[10][11]
Pillar II: Executing the Comparative Docking Workflow
With validated protocols in hand, the comparative docking of the indole derivative library can proceed. The choice of docking software is a critical decision, with several well-established options available, each with its own set of algorithms and scoring functions.
Choosing Your Docking Engine: A Cursory Comparison
-
AutoDock Vina: A widely used open-source program known for its speed and accuracy.
-
Schrödinger Suite (Glide): A commercial package that offers a comprehensive suite of tools for drug discovery, including high-precision docking.
-
GOLD (Genetic Optimisation for Ligand Docking): Known for its flexibility in handling protein and ligand conformations.
The selection of a particular software often depends on the specific research question, available computational resources, and user familiarity. For a comparative study, it is crucial to use the same docking program and parameters for all ligands to ensure consistency.
The following DOT script visualizes a generalized workflow for a comparative docking study.
Caption: Simplified EGFR signaling pathway and the inhibitory action of an indole derivative.
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This protocol outlines a detailed methodology for conducting a comparative docking study of indole derivatives against a chosen protein target using AutoDock Vina.
I. Software and Resource Requirements:
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
PubChem or ZINC database: For obtaining the 3D structures of indole derivatives.
II. Ligand Preparation:
-
Download the 3D structures of the indole derivatives in SDF or MOL2 format.
-
Open the ligand files in a molecular visualizer and save them in PDB format.
-
Use AutoDock Tools to process the PDB files:
-
Add hydrogens.
-
Compute Gasteiger charges.
-
Merge non-polar hydrogens.
-
Set the root for the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
III. Protein Preparation:
-
Download the PDB file of the target protein.
-
Remove water molecules and any co-crystallized ligands using a text editor or molecular visualizer.
-
Use AutoDock Tools to prepare the protein:
-
Add hydrogens.
-
Compute Gasteiger charges.
-
Merge non-polar hydrogens.
-
Save the prepared protein in PDBQT format.
-
IV. Grid Box Generation:
-
Define the binding site by creating a grid box that encompasses the active site residues.
-
The center and dimensions of the grid box can be determined from the coordinates of a co-crystallized ligand or through literature precedent.
-
Save the grid parameter file.
V. Molecular Docking with AutoDock Vina:
-
Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid parameters, and the output file name.
-
Run the docking simulation from the command line using the Vina executable.
VI. Results Analysis:
-
The output file will contain the docking scores and the coordinates of the predicted binding poses.
-
Visualize the docked poses and the protein-ligand interactions using Discovery Studio Visualizer or PyMOL.
-
Analyze the hydrogen bonds, hydrophobic interactions, and other key interactions between the indole derivatives and the active site residues.
-
Compare the docking scores and binding modes of the different indole derivatives to elucidate structure-activity relationships.
Conclusion: From In Silico Insights to Experimental Validation
Comparative molecular docking is a powerful and cost-effective strategy for prioritizing indole derivatives with therapeutic potential. By adhering to a rigorous and validated methodology, researchers can gain valuable insights into the molecular basis of ligand recognition and guide the rational design of more potent and selective drug candidates. It is imperative to remember that in silico studies are predictive in nature and serve as a prelude to experimental validation through in vitro and in vivo assays. The true measure of success lies in the seamless integration of computational and experimental approaches to accelerate the journey from a promising scaffold to a life-saving therapeutic.
References
-
Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study. Journal of Biomolecular Structure and Dynamics, 41(19), 9865-9878. [Link]
-
How to validate the molecular docking results? ResearchGate. [Link]
-
Full article: Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study - Taylor & Francis. Taylor & Francis Online. [Link]
-
In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Synthesis and Molecular Docking Studies of New Indole Derivatives as Prospective Antibacterial Agents - ResearchGate. ResearchGate. [Link]
-
Antimicrobial Evaluation, Molecular Docking and ADME Properties of Indole Amide Derivatives | Bentham Science Publishers. Bentham Science. [Link]
-
Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - Frontiers. Frontiers. [Link]
-
How can I validate docking result without a co-crystallized ligand? ResearchGate. [Link]
-
Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - Frontiers. Frontiers. [Link]
-
New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics - PubMed. National Center for Biotechnology Information. [Link]
-
Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study. Journal of Biomolecular Structure and Dynamics. [Link]
-
What are the best ways to validate a docking result? - ResearchGate. ResearchGate. [Link]
-
Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - MDPI. MDPI. [Link]
-
New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics. | Semantic Scholar. Semantic Scholar. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - MDPI. MDPI. [Link]
-
Molecular Docking Study of Indole Moiety as an Anti-Cancer, Anti-Inflammatory, And Antitubercular Agent - Journal of Pharmaceutical Science and Bioscientific Research. JPSBR. [Link]
-
Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PubMed Central. National Center for Biotechnology Information. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. MDPI. [Link]
-
Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties - MDPI. MDPI. [Link]
-
Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. - National Genomics Data Center (CNCB-NGDC). National Genomics Data Center. [Link]
-
Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents - Connect Journals. Connect Journals. [Link]
-
Indole as an emerging scaffold in anticancer drug design - ResearchGate. ResearchGate. [Link]
-
Recent Advancements in Docking Methodologies - IGI Global. IGI Global. [Link]
-
Full article: A comparative study of different docking methodologies to assess the protein–ligand interaction for the E. coli MurB enzyme. Taylor & Francis Online. [Link]
-
A comparative study of different docking methodologies to assess the protein–ligand interaction for the E. coli MurB enzyme | Semantic Scholar. Semantic Scholar. [Link]
-
(PDF) Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches - ResearchGate. ResearchGate. [Link]
-
Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches - OUCI. IntechOpen. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpsbr.org [jpsbr.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advancements in Docking Methodologies: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 8. researchgate.net [researchgate.net]
- 9. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 6-Chloro-5-fluoro-1H-indole-2-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and environmentally sound disposal of these compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, a halogenated indole derivative. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Toxicity: The toxicological properties have not been thoroughly investigated[1]. Therefore, it should be handled as a potentially toxic substance.
-
Environmental Impact: Halogenated organic compounds can be persistent in the environment and may have adverse effects on aquatic life. Improper disposal can lead to soil and water contamination[2].
-
Reactivity: While specific reactivity data is unavailable, it is prudent to avoid mixing it with strong oxidizing agents, acids, or bases unless a specific reaction protocol is being followed.
The Cardinal Rule: Segregation of Halogenated Waste
The single most important principle in the disposal of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is its classification and segregation as halogenated organic waste .[3][4][5] Halogenated compounds, containing elements like fluorine, chlorine, bromine, or iodine, require specific disposal methods, primarily high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts.[5]
Mixing halogenated waste with non-halogenated waste streams complicates and increases the cost of disposal for the entire container. Therefore, dedicated waste streams are essential.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of generation to the final hand-off to a licensed waste disposal service.
Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing the appropriate PPE:
-
Nitrile gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
A properly fitted laboratory coat
All handling of the waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
Waste Container Selection and Labeling
Container Selection:
-
Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[6]
-
The container must have a secure, screw-top cap to prevent spills and the escape of vapors.[7]
-
Ensure the container is clean and dry before the first addition of waste.
Labeling:
Proper labeling is a regulatory requirement and crucial for safety. The label must be affixed to the container before any waste is added.[7][8] The label must include:
-
The words "Hazardous Waste "[8]
-
The specific chemical name: "Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate " and any solvents used for rinsing.
-
The hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of first accumulation.
-
The name and contact information of the generating researcher or lab.
Waste Accumulation
-
Solid Waste:
-
Carefully transfer any solid methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate waste into the designated halogenated waste container using a clean spatula or scoop.
-
Avoid creating dust. If the material is a fine powder, consider moistening it slightly with a compatible solvent (e.g., methanol, ethanol) before transfer, but only if this does not create an incompatible mixture.
-
-
Contaminated Materials:
-
Any materials that have come into direct contact with the compound, such as weighing paper, gloves, and disposable labware, must also be disposed of in the halogenated waste container.
-
-
Rinsing Glassware:
-
Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).
-
The resulting solvent rinse, now contaminated with the halogenated compound, must be collected in the liquid halogenated organic waste stream. Do not dispose of this rinse down the drain.
-
Storage of Waste Containers
-
Store the sealed halogenated waste container in a designated satellite accumulation area within the laboratory.[6]
-
The storage area should be well-ventilated, away from heat sources, and in secondary containment to catch any potential leaks.[7]
-
Ensure the container is kept closed at all times except when adding waste.[7][8]
Final Disposal Pathway: Incineration
Landfilling of halogenated organic compounds is heavily restricted due to their potential to leach into the environment. The primary and most effective disposal method for this class of compounds is high-temperature incineration . This process ensures the complete destruction of the molecule, breaking it down into simpler, less harmful components. Licensed hazardous waste disposal facilities have the specialized incinerators required to handle these materials safely and in compliance with environmental regulations.
Selecting a Licensed Hazardous Waste Disposal Service
Disposal of hazardous waste is a regulated activity. It is imperative to use a licensed and reputable hazardous waste disposal company.[9][10][11]
Key considerations when selecting a vendor:
-
Licensing and Permits: Verify that the company is fully licensed by the relevant environmental protection agencies to transport, store, and dispose of hazardous chemical waste.
-
Expertise in Chemical Waste: Choose a company with demonstrated experience in handling laboratory and pharmaceutical chemical waste.[10]
-
Cradle-to-Grave Service: Opt for a provider that offers comprehensive "cradle-to-grave" services, which includes providing appropriate containers, assisting with waste characterization and labeling, transportation, and final disposal, along with all necessary documentation.[9]
-
Waste Tracking and Documentation: The vendor should provide a manifest system that tracks the waste from your facility to its final destination, ensuring a clear chain of custody and compliance with reporting requirements.
Workflow for Proper Disposal
The following diagram illustrates the decision-making and procedural flow for the disposal of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate.
Caption: Decision and action flowchart for the safe disposal of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate.
Summary of Best Practices
| Best Practice | Rationale |
| Segregation | Prevents cross-contamination of waste streams and ensures proper disposal methodology. |
| Proper Labeling | Ensures safety, regulatory compliance, and proper handling by waste management personnel. |
| Secure Containment | Prevents spills, leaks, and exposure to personnel and the environment. |
| Use of a Licensed Vendor | Guarantees that the waste is managed and disposed of in accordance with all legal and environmental regulations. |
| High-Temperature Incineration | Ensures the complete destruction of the halogenated organic compound. |
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, upholding the principles of scientific integrity and environmental stewardship.
References
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol. Retrieved from [Link]
-
Clean Management Environmental Group. (n.d.). Hazardous Waste Disposal in Las Vegas, Nevada. Retrieved from [Link]
-
Hazardous Waste Experts. (n.d.). Hazardous Waste Disposal Services in Los Angeles, California. Retrieved from [Link]
-
Universitat de Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]
-
University of Colorado Boulder Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
-
HWH Environmental. (n.d.). Hazardous Waste Disposal Maryland. Retrieved from [Link]
-
Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Waste Management. (n.d.). Industrial and Hazardous Waste Solutions. Retrieved from [Link]
-
Clean Harbors. (n.d.). Environmental and Industrial Services. Retrieved from [Link]
-
Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Auckland Microfab [microfab.auckland.ac.nz]
- 4. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. hwhenvironmental.com [hwhenvironmental.com]
A Senior Application Scientist's Guide to the Safe Handling of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Introduction: As a pivotal intermediate in pharmaceutical research and drug development, methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a compound of significant interest. Its halogenated indole structure is common in bioactive molecules.[1] However, as with many novel research chemicals, comprehensive toxicological data for this specific molecule is not widely available.[2] This guide provides essential, field-proven safety and handling protocols, grounding our recommendations in the principles of chemical hygiene and risk mitigation for compounds with unknown hazard profiles. Our core philosophy is to treat such compounds with the highest degree of caution, assuming potential hazards based on their chemical class.
Hazard Assessment: An Evidence-Based Approach to an Unknown Profile
The primary principle when handling a compound with limited toxicological data is to manage risk by assuming hazards based on its structural motifs. Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a halogenated aromatic heterocycle. Compounds in this class can present several potential risks.
-
Irritation: Many indole derivatives and halogenated aromatics are known to cause skin, eye, and respiratory tract irritation.[3][4][5]
-
Sensitization: Repeated skin contact may lead to allergic reactions in sensitive individuals.
-
Inhalation Hazard: If handled as a fine powder, dust inhalation is a primary exposure route that may cause respiratory irritation.[2][6]
-
Thermal Decomposition: In the event of a fire, this compound is expected to decompose and release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[2][3]
Given these factors, all handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.
| Potential Hazard | Affected Organ System | Rationale / Basis | Primary Mitigation Strategy |
| Acute Toxicity | Skin, Eyes, Respiratory | Assumed based on similar halogenated indole structures.[3][5][7] | Engineering Controls & Full PPE |
| Chronic Toxicity | Unknown | Toxicological properties have not been fully investigated.[2] | Strict adherence to minimize exposure |
| Flammability | Not Applicable | Combustible, but not flammable. | Store away from ignition sources. |
| Reactivity | Chemical | Incompatible with strong oxidizing agents.[3] | Segregated storage. |
| Environmental | Aquatic/General | Do not let product enter drains.[2][8] | Containment and proper disposal. |
The Hierarchy of Controls: A Self-Validating Safety System
Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. A robust safety protocol relies on a multi-layered approach known as the Hierarchy of Controls.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, our focus lies heavily on Engineering Controls (i.e., the chemical fume hood) and Personal Protective Equipment (PPE) .
Core Directive: Personal Protective Equipment (PPE)
The following PPE is mandatory when handling methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate in any form (solid or solution).
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face | ANSI Z87.1-compliant safety goggles. Face shield required for splash risks. | Protects against dust particles and splashes. Goggles provide a full seal; a face shield protects the entire face during bulk transfers or solution preparation.[3] |
| Hand | Nitrile gloves (minimum 2 pairs - "double-gloving"). | Prevents skin contact. Double-gloving provides a buffer in case the outer glove is compromised. Always inspect gloves for defects before use and remove them without touching the outer surface. |
| Body | Flame-resistant laboratory coat with closed cuffs. | Protects skin and personal clothing from contamination. Cuffs should be tucked into the inner pair of gloves. |
| Respiratory | Work must be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[9] A NIOSH-approved respirator with organic vapor/acid gas cartridges may be required for emergency spill response.[9] |
Operational Plan: From Weighing to Waste
This step-by-step workflow ensures minimal exposure at every stage of handling.
Caption: A six-step workflow for the safe handling of the target compound.
Experimental Protocol: Handling Solid and Preparing Solutions
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in the table above.
-
Place all necessary equipment (spatula, weigh paper, beaker with stir bar, solvent) inside the fume hood before starting.
-
-
Handling the Solid Compound:
-
Gently tap the container before opening to settle the powder.
-
Using a clean spatula, carefully transfer the desired amount of the solid onto anti-static weigh paper on a tared balance. Perform this task in a location with minimal airflow disruption (e.g., the back of the fume hood) to prevent dust from scattering.
-
Immediately and securely close the main container of the chemical.
-
-
Preparing a Solution:
-
Place the beaker containing the solvent on a stir plate within the fume hood.
-
Carefully fold the weigh paper and slowly add the solid to the solvent to prevent splashing.
-
Rinse the weigh paper with a small amount of the solvent, collecting the rinsate into the beaker to ensure a complete transfer.
-
Allow the compound to fully dissolve before proceeding with your experiment.
-
Disposal Plan: Segregation of Halogenated Waste
Halogenated organic compounds require specific disposal procedures, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.
Causality: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and environmental burden. Proper segregation is paramount.[9]
Disposal Protocol:
-
Designate a Waste Container: Use a clearly labeled, sealable container marked "Halogenated Organic Hazardous Waste."
-
Collect Liquid Waste: All solutions containing the title compound, as well as any solvent used to rinse glassware, must be collected in this container.[9]
-
Collect Solid Waste: All contaminated disposable materials (gloves, weigh paper, pipette tips, paper towels) must be collected in a separate, sealed bag labeled "Solid Halogenated Hazardous Waste."
-
Storage and Disposal: Store the sealed waste containers in a designated satellite accumulation area. Follow all institutional and local environmental health and safety (EHS) regulations for final pickup and disposal.[5]
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated (fume hood sash down).
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated halogenated waste container.
-
Decontaminate the spill area with a suitable solvent and paper towels, collecting all materials as hazardous waste.
This guide provides a comprehensive framework for the safe handling of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate. By understanding the potential hazards and rigorously applying these engineering controls, work practices, and PPE requirements, researchers can effectively minimize risk and ensure a safe laboratory environment.
References
- 1. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. capotchem.com [capotchem.com]
- 7. aaronchem.com [aaronchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
